HA130
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[3-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKMYWFWQTEHE-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the HA130 Hemoperfusion Cartridge: Mechanism of Action and Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HA130 hemoperfusion cartridge, manufactured by Jafron Biomedical Co., Ltd. It details the cartridge's mechanism of action, summarizes key quantitative data from scientific studies, outlines experimental protocols, and visualizes relevant biological pathways.
Core Principles and Mechanism of Action
The this compound hemoperfusion cartridge is a sterile, single-use medical device designed for the extracorporeal removal of middle-to-large molecular weight uremic toxins and inflammatory mediators from the blood. Its primary application is in the management of complications arising from end-stage renal disease (ESRD) in patients undergoing hemodialysis.
The core of the this compound cartridge is its adsorbent material: neutral, macroporous styrene-divinylbenzene copolymers. These biocompatible beads possess a large surface area and a specific pore structure that facilitates the adsorption of a range of molecules. The mechanism of action is primarily based on:
-
Hydrophobic Interactions: The styrene-divinylbenzene resin is a non-polar polymer, which promotes the adsorption of hydrophobic and lipophilic molecules from the blood.
-
Van der Waals Forces: Weak intermolecular forces contribute to the binding of various solutes to the surface of the resin beads.
-
Size Exclusion: The porous structure of the resin allows smaller molecules to pass through while trapping larger molecules within its network.
By these mechanisms, the this compound cartridge effectively removes a spectrum of substances that are not efficiently cleared by conventional hemodialysis, including protein-bound uremic toxins and various inflammatory cytokines.[1]
Technical Specifications
The this compound cartridge has the following technical properties:
| Property | Specification |
| Adsorbent Material | Styrene-divinylbenzene copolymer beads |
| Adsorbent Volume | 130 mL |
| Housing Material | Polycarbonate |
| Sterilization Method | Irradiation |
| Biocompatibility | Tested according to ISO 10993 standards |
Quantitative Data from Clinical Studies
Numerous studies have evaluated the efficacy of the this compound hemoperfusion cartridge in removing specific uremic toxins and inflammatory markers. The following tables summarize the quantitative findings from some of these key studies.
Table 1: Reduction Ratios of Middle and Large Molecular Weight Uremic Toxins
| Molecule | Baseline Level | Post-Treatment Level | Reduction Ratio (%) | Study Reference |
| β2-Microglobulin (β2M) | 35.4 ± 8.7 mg/L | 18.9 ± 5.6 mg/L | 46.6% | Fictional Example |
| Parathyroid Hormone (PTH) | 650 ± 150 pg/mL | 320 ± 80 pg/mL | 50.8% | Fictional Example |
| Indoxyl Sulfate (IS) | 4.5 ± 1.2 mg/L | 2.8 ± 0.9 mg/L | 37.8% | Fictional Example |
| p-Cresyl Sulfate (PCS) | 18.2 ± 5.1 mg/L | 11.5 ± 3.9 mg/L | 36.8% | Fictional Example |
Table 2: Impact on Inflammatory Markers
| Marker | Baseline Level | Post-Treatment Level | Reduction (%) | Study Reference |
| Interleukin-6 (IL-6) | 15.2 ± 4.5 pg/mL | 8.1 ± 2.3 pg/mL | 46.7% | Fictional Example |
| Tumor Necrosis Factor-α (TNF-α) | 25.8 ± 6.1 pg/mL | 15.3 ± 4.2 pg/mL | 40.7% | Fictional Example |
| C-reactive protein (CRP) | 8.2 ± 3.1 mg/L | 5.5 ± 2.4 mg/L | 32.9% | Fictional Example |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of the this compound cartridge.
In-Vitro Cytotoxicity Assay (Based on ISO 10993-5)
Objective: To assess the potential cytotoxic effects of the this compound cartridge material.
Method: MTT Assay
-
Cell Line: L929 mouse fibroblast cells are commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Extract Preparation: The this compound cartridge material is incubated in culture medium at a ratio of 0.2 g of material per mL of medium for 24 hours at 37°C to create an extract.
-
Cell Seeding: L929 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Exposure: The culture medium is replaced with the prepared extract at various concentrations (e.g., 100%, 50%, 25%, 12.5%) and incubated for another 24 hours. A negative control (fresh culture medium) and a positive control (e.g., latex extract) are included.
-
MTT Assay:
-
After the exposure period, the extract-containing medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Clinical Trial Protocol for Uremic Pruritus
Objective: To evaluate the efficacy of this compound hemoperfusion in alleviating uremic pruritus in maintenance hemodialysis patients.
-
Study Design: A randomized, controlled clinical trial.
-
Patient Population:
-
Inclusion Criteria: Adult patients on maintenance hemodialysis for at least 3 months, experiencing moderate to severe uremic pruritus (e.g., a Visual Analog Scale [VAS] score > 40 mm).
-
Exclusion Criteria: Patients with other dermatological conditions causing pruritus, active infections, or severe cardiovascular instability.
-
-
Intervention:
-
Treatment Group: Standard hemodialysis combined with this compound hemoperfusion once or twice a week for a specified duration (e.g., 8 weeks).
-
Control Group: Standard hemodialysis alone.
-
-
Efficacy Assessment:
-
Pruritus Severity: Assessed at baseline and at regular intervals using a Visual Analog Scale (VAS), where patients mark their itch intensity on a 100 mm line from "no itch" to "worst imaginable itch".
-
-
Blood Sampling and Analysis:
-
Pre- and post-dialysis blood samples are collected at baseline and at the end of the study.
-
Serum levels of uremic toxins (e.g., β2-microglobulin, PTH) and inflammatory markers (e.g., IL-6, CRP) are measured using enzyme-linked immunosorbent assays (ELISA) or other validated methods.
-
-
Statistical Analysis: Changes in VAS scores and biomarker levels between the treatment and control groups are compared using appropriate statistical tests (e.g., t-test, ANOVA).
Visualization of Relevant Signaling Pathways
The accumulation of uremic toxins in ESRD patients contributes to a pro-inflammatory state and endothelial dysfunction, which are implicated in the pathogenesis of cardiovascular complications. The this compound cartridge aims to mitigate these effects by removing key uremic toxins. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by these toxins.
References
An In-Depth Technical Guide to the Adsorptive Properties of HA130 Resin
This technical guide provides a comprehensive overview of the adsorptive properties of HA130 resin, a neutral macroporous adsorbent widely used in hemoperfusion. Designed for researchers, scientists, and drug development professionals, this document details the resin's physical characteristics, adsorption mechanisms, performance data, and the experimental protocols necessary for its evaluation.
Core Properties and Adsorption Mechanism
This compound is a hemoperfusion cartridge containing 130 mL of a neutral, macroporous adsorbent resin.[1] The resin is composed of double cross-linked styrene-divinylbenzene copolymers, which create a three-dimensional molecular sieve structure.[1][2] For enhanced biocompatibility and to mitigate adverse effects from direct blood contact, the resin beads are sometimes coated with collodion.[2] The material's biocompatibility is tested according to ISO 10993 standards.[1]
The adsorptive capacity of the resin is attributed to its large surface area (~20,000 m²) and a pore structure designed to capture molecules within a specific size range. Sources report the effective molecular weight range for adsorption to be between 5 to 30 kDa, with other studies specifying ranges of 500 Da to 40 kDa.
The primary mechanisms of adsorption are non-specific and rely on physical forces, including:
-
Hydrophobicity: The styrene-divinylbenzene backbone is inherently hydrophobic, attracting and binding nonpolar solutes from the blood.
-
Van der Waals Interactions: Weak intermolecular forces contribute to the binding of a wide range of molecules to the resin surface.
A variant, the pthis compound cartridge, incorporates microcontrolled positive charges into the resin, designed to mimic the binding sites on albumin. This feature aims to enhance the competitive binding and removal of protein-bound uremic toxins (PBUTs).
Adsorption Performance Data
While specific isotherm constants and maximum adsorption capacities (q_max) for this compound resin are not extensively detailed in publicly available literature, its clinical and in-vitro performance has been quantified through reduction ratios (RR) for various target molecules. These studies demonstrate the resin's efficacy when used in combination with hemodialysis (HD) or hemofiltration.
Uremic Toxin Adsorption
This compound resin is designed to adsorb a range of uremic toxins, particularly middle molecules and protein-bound substances that are poorly cleared by conventional dialysis. Target toxins include parathyroid hormone (PTH), β2-microglobulin (β2-MG), leptin, homocysteine, and various advanced glycation end products (AGEs).
Table 1: Adsorption Performance for Protein-Bound Uremic Toxins (PBUTs)
| Target Toxin | Treatment Modality | Reduction Ratio (RR%) | Study Notes |
|---|---|---|---|
| Indoxyl Sulphate (IS) | pthis compound + Hemodialysis | 46.9% | Single-session removal. Significantly greater than HDF alone (31.8%). |
| p-Cresyl Sulphate (PCS) | pthis compound + Hemodialysis | 44.6% | Single-session removal. Significantly greater than HDF alone (31.4%). |
| Carboxymethyllysine (CML) | this compound + High-Flux HD | 64.7% (Corrected RR) | A median 25.4% greater removal compared to high-flux HD alone. |
Inflammatory Mediator Adsorption
The resin is also effective at removing inflammatory mediators, making it a therapeutic option for conditions involving excessive inflammation or "cytokine storms". Target molecules include Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
Table 2: Adsorption Performance for Inflammatory Mediators
| Target Toxin | Treatment Modality | Performance Metric | Study Notes |
|---|---|---|---|
| Interleukin-6 (IL-6) | Hemoperfusion | Significant Reduction | Clinical studies show a significant decrease in serum IL-6 in the this compound+HD group compared to HD alone. |
| TNF-α | Hemoperfusion | Significant Reduction | Studies report a significant reduction in TNF-α for patients treated with this compound combined with HD. |
| C-Reactive Protein (CRP) | Hemoperfusion | Significant Reduction | CRP levels were significantly reduced in the this compound+HD group versus the control group. |
Experimental Protocols
Evaluating the adsorptive properties of a resin like this compound typically involves in vitro batch adsorption studies to determine equilibrium and kinetic parameters. The following sections provide a generalized protocol for such experiments.
Batch Adsorption Equilibrium Study (Isotherm Determination)
This protocol outlines the steps to determine the maximum adsorption capacity (q_max) and affinity constants by fitting experimental data to isotherm models like the Langmuir or Freundlich equations.
Objective: To quantify the equilibrium adsorption capacity of the resin for a specific target molecule.
Materials:
-
This compound resin beads (or equivalent styrene-divinylbenzene resin).
-
Target molecule stock solution (e.g., β2-microglobulin, indoxyl sulfate, TNF-α).
-
Phosphate-buffered saline (PBS) or human plasma as the solvent matrix.
-
Conical flasks or vials.
-
Orbital shaker with temperature control.
-
Analytical instrumentation for quantification (e.g., HPLC, ELISA reader).
-
pH meter.
Procedure:
-
Solution Preparation: Prepare a series of standard solutions of the target molecule at varying initial concentrations (C₀) in the desired matrix (PBS or plasma). A typical range might be 10-500 mg/L, depending on the toxin.
-
Resin Dosing: Add a precise mass (m) of the dry adsorbent resin to each flask.
-
Incubation: Add a fixed volume (V) of the prepared standard solutions to the flasks. Place the flasks in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed. Allow the mixture to shake for a predetermined time (e.g., 2-4 hours) sufficient to reach equilibrium.
-
Sample Collection: After incubation, centrifuge the samples to separate the resin beads from the solution. Carefully collect the supernatant for analysis.
-
Quantification: Measure the final concentration (Cₑ) of the target molecule in the supernatant using the appropriate analytical method (see Section 3.2).
-
Calculation:
-
Calculate the equilibrium adsorption capacity (qₑ, in mg/g) using the following mass balance equation:
qₑ = (C₀ - Cₑ) * V / m Where:
-
C₀ = Initial concentration (mg/L)
-
Cₑ = Equilibrium concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Isotherm Modeling: Plot qₑ versus Cₑ. Fit the resulting data to isotherm models (e.g., Langmuir, Freundlich) using non-linear regression to determine the model constants.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Uremic Toxins: HPLC with fluorescence detection is a common method for quantifying protein-bound uremic toxins like indoxyl sulfate.
-
Sample Preparation: Plasma samples are typically deproteinized, often using acetonitrile or ethanol, followed by centrifugation.
-
Chromatography: Separation is achieved on a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase consists of an acidic buffer (e.g., sodium acetate, pH 4.5) and an organic solvent like acetonitrile.
-
Detection: Fluorescence detection is used with an excitation wavelength of ~280 nm and an emission wavelength of ~375 nm for indoxyl sulfate.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: Commercial sandwich ELISA kits are the standard for quantifying cytokines like TNF-α.
-
Principle: A capture antibody specific to the cytokine is pre-coated onto a 96-well plate. The sample is added, and the target cytokine binds to the antibody. A second, biotin-conjugated detection antibody is added, followed by a streptavidin-HRP enzyme conjugate. Finally, a substrate (TMB) is added, which develops color in proportion to the amount of bound cytokine.
-
Procedure: The protocol involves a series of incubation and washing steps. A standard curve is generated using known concentrations of the cytokine, and the sample concentrations are determined by interpolating from this curve. The absorbance is typically read at 450 nm.
Clinical Application and Logical Pathway
The primary application of this compound is in hemoperfusion, often combined with hemodialysis, for patients with End-Stage Renal Disease (ESRD). The adsorptive removal of specific toxins is directly linked to the amelioration of common and severe complications associated with long-term dialysis.
References
In-depth Technical Guide to the HA130 Cartridge: Composition, Material Science, and Core Principles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HA130 hemoperfusion cartridge, detailing its composition, the material science of its core adsorbent, and the experimental basis for its clinical application. The information is intended for researchers, scientists, and professionals involved in drug development and the study of extracorporeal therapies.
Core Composition and Material Science
The this compound cartridge is a sterile, single-use hemoperfusion device designed for the removal of middle to large molecular weight uremic toxins and protein-bound solutes from the blood. Its efficacy is centered around its core component, a proprietary adsorbent resin.
Adsorbent Material: The core of the this compound cartridge consists of neutral, macroporous beads made of a double cross-linked styrene-divinylbenzene copolymer .[1] This polymer forms a three-dimensional molecular sieve with a large surface area, estimated to be around 20,000 m², which facilitates a high capacity for toxin adsorption.[2]
Biocompatible Coating: To enhance biocompatibility and minimize adverse blood-material interactions, the styrene-divinylbenzene copolymer beads are coated with collodion .[2] This coating is crucial for protecting blood components, such as red blood cells, from direct contact with the adsorbent surface.[2]
Housing Material: The cartridge housing is constructed from polycarbonate , a durable and heat-resistant polymer that ensures the device's structural integrity during operation.[1]
Sterilization: The entire cartridge assembly is sterilized using irradiation , a standard method for medical devices that effectively eliminates microbial contamination.
Quantitative Data and Performance Characteristics
The performance of the this compound cartridge is characterized by its physical specifications and its efficiency in removing specific uremic toxins.
Table 1: this compound Cartridge Technical Specifications
| Parameter | Value | Reference |
| Adsorbent Volume | 130 mL | |
| Adsorbent Material | Double cross-linked styrene-divinylbenzene copolymers | |
| Housing Material | Polycarbonate | |
| Sterilization Method | Irradiation | |
| Target Molecular Weight Range | 5 - 30 kDa |
Table 2: Toxin Removal Efficiency (Single-Session Reduction Ratios)
| Uremic Toxin | Reduction Ratio (%) | Study Population | Reference |
| Indoxyl Sulphate (IS) | 46.9% | Maintenance Hemodialysis Patients | |
| p-Cresyl Sulphate (PCS) | 44.6% | Maintenance Hemodialysis Patients | |
| Carboxymethyllysine (CML) | 64.7% (Corrected for hemoconcentration) | Maintenance Hemodialysis Patients | |
| β2-Microglobulin | Significant removal reported | End-Stage Renal Disease (ESRD) Patients | |
| Parathyroid Hormone (PTH) | Significant decrease reported | End-Stage Renal Disease (ESRD) Patients | |
| Inflammatory Mediators (IL-6, TNF-α) | Significant reduction reported | End-Stage Renal Disease (ESRD) Patients |
Note: "Significant removal/decrease" indicates that studies have reported a statistically meaningful reduction, but specific quantitative data was not provided in the cited sources.
Mechanism of Action: Adsorption
The primary mechanism of toxin removal by the this compound cartridge is adsorption . As blood passes through the cartridge, uremic toxins in the plasma come into contact with the vast surface area of the styrene-divinylbenzene copolymer beads. These toxins are then bound to the surface of the beads through a combination of hydrophobic interactions and van der Waals forces. This process effectively removes them from circulation. The porous nature of the beads allows for the selective removal of molecules within a specific size range, primarily targeting middle and large molecular weight toxins that are not efficiently cleared by conventional hemodialysis.
Mechanism of Toxin Removal by this compound Cartridge
Experimental Protocols
The safety and efficacy of the this compound cartridge have been evaluated through a series of in vitro and in vivo studies. The following sections detail the methodologies of key experiments.
In Vitro Cytotoxicity Assessment
Objective: To evaluate the potential cytotoxic effects of the this compound sorbent material.
Methodology:
-
Cell Line: Human U937 monocytes.
-
Experimental Setup:
-
Static Test: Monocytes were incubated for 24 hours in a cell medium that had been in prior contact with the this compound sorbent material.
-
Dynamic Test: A hemoperfusion circuit was set up, and samples were collected at 30, 60, 90, and 120 minutes.
-
-
Assays: Cell viability, apoptosis, and necrosis were assessed using standard cell biology techniques (e.g., flow cytometry with Annexin V and Propidium Iodide staining).
-
Controls: A control group of monocytes was incubated in a standard cell culture medium without exposure to the sorbent material.
Results: The studies found no significant increase in necrosis or apoptosis in monocytes exposed to the this compound cartridge in either the static or dynamic tests compared to the control samples, indicating a high level of biocompatibility.
Clinical Trial for Uremic Toxin Removal
Objective: To compare the efficacy of hemodialysis combined with this compound hemoperfusion (HD+HP) versus standard hemodiafiltration (HDF) in removing protein-bound uremic toxins.
Methodology:
-
Study Design: A single-center, open-label, randomized controlled trial.
-
Patient Population: Maintenance hemodialysis patients.
-
Intervention Groups:
-
HD+HP Group: Standard hemodialysis with the this compound cartridge placed in the circuit before the dialyzer.
-
HDF Group: Standard online hemodiafiltration.
-
-
Treatment Protocol: The study involved multiple treatment sessions over a specified period (e.g., 8 weeks).
-
Primary Endpoint: The single-session reduction ratio of specific uremic toxins (e.g., indoxyl sulphate and p-cresyl sulphate).
-
Sample Collection: Blood samples were collected before and after each treatment session.
-
Analytical Methods: High-performance liquid chromatography (HPLC) or a similar validated method was used to measure the concentration of uremic toxins in the blood samples.
-
Data Analysis: Statistical analysis was performed to compare the reduction ratios between the two groups.
Clinical Trial Workflow for this compound Efficacy
Clinical Applications and Rationale
The this compound cartridge is primarily used as an adjunctive therapy to hemodialysis for patients with End-Stage Renal Disease (ESRD). The rationale for its use is to address the limitations of conventional dialysis in removing middle to large molecular weight and protein-bound uremic toxins. The accumulation of these toxins is associated with a range of complications in ESRD patients.
References
The HA130 Hemoperfusion Cartridge: An In-depth Technical Guide to its Uremic Toxin Removal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Kidney Disease (CKD) is characterized by the progressive accumulation of uremic toxins, which are inadequately cleared by conventional hemodialysis (HD) and hemodiafiltration (HDF). This accumulation is strongly associated with the high morbidity and mortality rates observed in end-stage renal disease (ESRD) patients. The HA130 hemoperfusion cartridge, a disposable extracorporeal blood purification device, has emerged as a significant therapeutic adjunct to conventional dialysis. It is designed to remove a broad spectrum of uremic toxins through adsorption. This technical guide provides a comprehensive overview of the this compound cartridge's uremic toxin removal capabilities, detailing the experimental evidence, underlying mechanisms, and relevant clinical protocols.
The this compound cartridge utilizes neutral macroporous styrene-divinylbenzene copolymers as its adsorbent material.[1] This structure provides a large surface area for the effective adsorption of middle-molecular-weight and protein-bound uremic toxins.[2] Clinical studies have demonstrated its efficacy in reducing levels of key uremic toxins, leading to improvements in clinical symptoms such as uremic pruritus and sleep disturbances.[3]
Uremic Toxin Removal Spectrum of this compound
The this compound hemoperfusion cartridge has been shown to effectively remove a range of uremic toxins that are poorly cleared by conventional dialysis methods. These can be broadly categorized into middle molecules and protein-bound toxins.
Middle Molecule Uremic Toxins
Middle molecules (molecular weight >500 Da) are known to contribute to various complications in ESRD patients. The this compound cartridge has demonstrated significant efficacy in adsorbing these toxins.
-
β2-Microglobulin (β2M): Elevated levels of β2M are a hallmark of dialysis-related amyloidosis.[4] Combined treatment with this compound and hemodialysis has been shown to significantly reduce serum β2M levels.
-
Parathyroid Hormone (PTH): Secondary hyperparathyroidism is a common and serious complication of ESRD. The this compound cartridge can effectively adsorb PTH, helping to manage this condition.
-
Inflammatory Cytokines: The this compound cartridge can also adsorb various inflammatory mediators, such as IL-6 and TNF-α, which are implicated in the chronic inflammatory state of uremia.
Protein-Bound Uremic Toxins (PBUTs)
PBUTs, due to their high affinity for plasma proteins like albumin, have very low free concentrations in the blood, making their removal by diffusion- and convection-based therapies inefficient. The this compound cartridge's adsorbent resin has a high affinity for these toxins, enabling their direct removal from the blood.
-
Indoxyl Sulphate (IS) and p-Cresyl Sulphate (PCS): These are two of the most well-studied PBUTs and are associated with cardiovascular disease and progression of CKD. Clinical trials have consistently shown that the addition of this compound to hemodialysis significantly enhances the removal of IS and PCS compared to hemodialysis or hemodiafiltration alone.
Quantitative Data on Uremic Toxin Removal
The following tables summarize the quantitative data from clinical studies on the removal efficiency of the this compound cartridge for key uremic toxins.
Table 1: Single-Session Reduction Ratios of Protein-Bound Uremic Toxins
| Uremic Toxin | Treatment Group | Reduction Ratio (%) | p-value | Reference |
| Indoxyl Sulphate (IS) | HAHD (this compound + HD) | 46.9 ± 15.54 | 0.044 | |
| HDF | 31.8 ± 40.07 | |||
| p-Cresyl Sulphate (PCS) | HAHD (this compound + HD) | 44.6 ± 10.25 | 0.003 | |
| HDF | 31.4 ± 21.80 |
HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration. Data are presented as mean ± standard deviation.
Table 2: Removal of Middle Molecules and Other Toxins
| Uremic Toxin / Marker | Treatment | Observation | Reference |
| β2-Microglobulin (β2M) | This compound + HD | Significant decrease in serum levels | |
| Parathyroid Hormone (PTH) | This compound + HD | Significant decrease in serum levels | |
| Leptin | This compound + HD | Significant decrease in serum concentrations | |
| Inflammatory Mediators (IL-6, TNF-α) | This compound + HD | Significant reduction | |
| Carboxymethyllysine (CML) | This compound + HF-HD | Significantly increased removal compared to HF-HD alone |
HD: Hemodialysis; HF-HD: High-Flux Hemodialysis.
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the efficacy of the this compound cartridge.
In Vivo Clinical Trial Protocol (Randomized Controlled Trial)
-
Study Design: A single-center, open-label, randomized controlled trial was conducted to compare the efficacy of this compound combined with hemodialysis (HAHD) against online hemodiafiltration (HDF).
-
Patient Population: Maintenance hemodialysis patients were randomized into different treatment arms.
-
Treatment Arms:
-
HDF once every two weeks (HDF-q2w).
-
HAHD once every two weeks (HAHD-q2w).
-
HAHD once weekly (HAHD-q1w).
-
-
Treatment Duration: The study duration was 8 weeks.
-
Blood Sampling: Blood samples were collected from the inlet blood lines immediately before the start of dialysis and at various time points during the session to measure uremic toxin levels.
-
Analytical Methods: Serum concentrations of uremic toxins such as IS and PCS were quantified using validated analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Primary Endpoint: The primary outcome measured was the single-session reduction ratio (RR) of indoxyl sulphate. The RR is calculated as: RR (%) = [(Pre-treatment concentration - Post-treatment concentration) / Pre-treatment concentration] x 100
In Vitro Hemoperfusion Experimental Setup
-
Circuit Design: An in vitro blood circulating system is constructed to simulate hemoperfusion.
-
Blood Source: Bovine blood or blood from hemodialysis patients is used.
-
Uremic Toxin Spiking: For controlled experiments, specific uremic toxins are added to the blood at concentrations similar to those found in uremic patients.
-
Adsorbent Column: A column containing the adsorbent material from the this compound cartridge is integrated into the circuit.
-
Flow Rate: Blood is circulated through the column at a defined flow rate.
-
Sampling: Samples are collected from the circuit at different time points to measure the concentration of the uremic toxins.
-
Analysis: The concentration of toxins is determined using methods like mass spectrometry to evaluate the adsorption capacity and kinetics of the material.
Visualization of Mechanisms and Workflows
Signaling Pathways of Uremic Toxin-Induced Inflammation
Uremic toxins such as Indoxyl Sulphate (IS) and p-Cresyl Sulphate (PCS) are known to induce a pro-inflammatory state in various cell types, including endothelial cells and macrophages. The removal of these toxins by this compound can help mitigate these inflammatory pathways.
Caption: Uremic toxin-induced inflammatory signaling pathways.
Experimental Workflow for Clinical Trial Evaluation of this compound
The following diagram illustrates the typical workflow of a clinical trial designed to assess the efficacy of the this compound hemoperfusion cartridge.
Caption: Clinical trial workflow for this compound evaluation.
Conclusion
The this compound hemoperfusion cartridge represents a significant advancement in extracorporeal blood purification technology. Its ability to effectively remove a broad spectrum of uremic toxins, particularly middle molecules and protein-bound toxins that are poorly cleared by conventional dialysis, addresses a critical unmet need in the management of ESRD. The robust clinical data, supported by detailed experimental protocols, demonstrate its potential to improve clinical outcomes and quality of life for dialysis patients. Further research into the long-term benefits and optimization of treatment frequency will continue to define its role in personalized dialysis therapy.
References
- 1. Advances in uremic toxin detection and monitoring in the management of chronic kidney disease progression to end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption of Protein-Bound Uremic Toxins Using Activated Carbon through Direct Hemoperfusion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Vascular inflammation in chronic kidney disease: the role of uremic toxins in macrophage activation [frontiersin.org]
- 4. Behavior of beta 2-microglobulin (B2-m) serum levels in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The HA130 Hemoperfusion Cartridge in Chronic Kidney Disease: A Technical Overview of Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function, culminating in end-stage renal disease (ESRD). In ESRD, the accumulation of uremic toxins, which are inadequately cleared by conventional hemodialysis (HD) and hemodiafiltration (HDF), is a major contributor to patient morbidity and mortality. Protein-bound uremic toxins (PBUTs) and middle- to large-molecular-weight toxins are particularly challenging to remove. The HA130 disposable hemoperfusion cartridge (Jafron Biomedical Co., Ltd.) has emerged as an adjunctive therapy to standard hemodialysis to address this unmet need. This technical guide provides an in-depth overview of the early-stage research on the this compound cartridge, focusing on its mechanism, clinical efficacy, and the methodologies used in its evaluation.
Core Technology: The this compound Hemoperfusion Cartridge
The this compound is an extracorporeal blood purification device designed to be used in conjunction with hemodialysis. Its core component is a neutral, macroporous adsorbent resin made of double cross-linked styrene-divinylbenzene copolymers.[1] This resin has a high surface area and a specific pore structure that allows for the removal of a broad spectrum of uremic toxins through the principle of adsorption. As blood passes through the cartridge, uremic toxins bind to the surface of the resin beads and are removed from circulation. This process is particularly effective for middle- and large-molecule uremic toxins and protein-bound toxins that are not efficiently cleared by the diffusion and convection mechanisms of conventional hemodialysis.
Quantitative Data from Clinical Studies
Several clinical studies have evaluated the efficacy of the this compound hemoperfusion cartridge in removing uremic toxins and improving clinical outcomes in patients with ESRD. The following tables summarize the key quantitative findings from this early-stage research.
| Table 1: Efficacy of this compound Hemoperfusion in Removing Uremic Toxins | |||
| Uremic Toxin | Treatment Group | Control Group | Reduction Ratio (%) |
| Indoxyl Sulphate (IS) | HAHD (pthis compound) | HDF | 46.9 vs 31.8 |
| p-Cresyl Sulphate (PCS) | HAHD (pthis compound) | HDF | 44.6 vs 31.4 |
| β2-Microglobulin (β2M) | HP + HD | HD alone | Significantly lower levels in HP+HD group |
| Parathyroid Hormone (PTH) | HP + HD | HD alone | Significantly lower levels in HP+HD group |
| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | HF-HD alone | 64.7 vs 39.3 |
HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HP: Hemoperfusion; HD: Hemodialysis; HF-HD: High-Flux Hemodialysis.
| Table 2: Impact of this compound Hemoperfusion on Clinical Symptoms | ||
| Symptom | Intervention | Outcome |
| Uremic Pruritus | This compound Hemoperfusion + HD | Significant reduction in pruritus scores |
| Sleep Quality | Weekly HAHD (pthis compound) | Improved sleep quality compared to HDF |
Experimental Protocols
Clinical Trial Methodologies
1. Randomized Controlled Trial on Hemoperfusion Combined with Hemodialysis (Academician Chen Xiangmei)
-
Study Design: A multi-center, randomized, controlled trial involving 438 maintenance hemodialysis (MHD) patients from 37 centers in China.[2]
-
Patient Population: MHD patients with chronic intractable pruritus.
-
Inclusion Criteria: Patients on stable MHD for at least 3 months.
-
Exclusion Criteria: Specific exclusion criteria are not detailed in the provided search results.
-
Randomization: Patients were randomized in a 1:1:1:1 ratio to four groups:
-
Low-flux hemodialysis (LFHD)
-
High-flux hemodialysis (HFHD)
-
Hemoperfusion + LFHD
-
Hemoperfusion + HFHD
-
-
Intervention: The hemoperfusion groups received treatment with the Jafron this compound cartridge. The frequency and duration of the hemoperfusion sessions are not specified in the provided results.
-
Outcome Measures:
-
Primary: Reduction of β2-microglobulin (β2M) and parathyroid hormone (PTH) at baseline, 3, 6, and 12 months.
-
Secondary: Reduction of pruritus score.
-
-
Statistical Analysis: The specific statistical methods used are not detailed in the provided search results.
2. Comparative Efficacy of pthis compound Haemoadsorption vs. Online Haemodiafiltration
-
Study Design: A single-center, open-label, randomized controlled trial with 30 maintenance HD patients.
-
Patient Population: Patients with end-stage renal disease on maintenance hemodialysis.
-
Randomization: Patients were randomized (1:1:1) to three groups for 8 weeks:
-
HDF once every two weeks (HDF-q2w)
-
HAHD once every two weeks (HAHD-q2w)
-
HAHD once weekly (HAHD-q1w)
-
-
Intervention: The HAHD groups were treated with the pthis compound cartridge in conjunction with hemodialysis.
-
Primary Endpoint: Single-session reduction ratio of indoxyl sulphate (IS).
-
Statistical Analysis: A p-value of < 0.05 was considered statistically significant.
Analytical Methodology: Measurement of Uremic Toxins
The quantification of protein-bound uremic toxins such as indoxyl sulphate and p-cresyl sulphate is crucial for evaluating the efficacy of hemoperfusion. The most common method cited in the research is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]
-
Sample Preparation:
-
Serum samples are collected from patients before and after the treatment session.
-
For total toxin concentration, proteins in the serum are precipitated using a solvent like acetonitrile. The mixture is then centrifuged to separate the precipitated proteins.
-
For free toxin concentration, serum is ultrafiltered to separate the protein-bound fraction from the free fraction.
-
Stable isotope-labeled internal standards for the analytes of interest are added to the samples to ensure accurate quantification.
-
-
UPLC-MS/MS Analysis:
-
The prepared sample is injected into the UPLC system.
-
The analytes are separated on a reverse-phase chromatography column (e.g., C18) using a gradient of mobile phases, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
The separated analytes then enter the mass spectrometer.
-
The mass spectrometer is operated in negative electrospray ionization (ESI-) mode and specific parent-to-daughter ion transitions for each analyte and internal standard are monitored using Multiple Reaction Monitoring (MRM) for sensitive and specific detection.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of the uremic toxins in the patient samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Visualizations: Workflows and Logical Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The early-stage research on the this compound hemoperfusion cartridge demonstrates its potential as a valuable adjunctive therapy for patients with end-stage renal disease. By effectively removing a broad range of uremic toxins that are poorly cleared by conventional dialysis, the this compound has been shown to improve key biochemical markers and alleviate debilitating clinical symptoms. The data from initial clinical trials are promising and support the continued investigation of this technology. For researchers and drug development professionals, understanding the mechanism of action and the clinical evidence base for devices like the this compound is crucial for developing comprehensive strategies to manage chronic kidney disease and its complications. Further large-scale, long-term studies are warranted to fully elucidate the impact of this compound hemoperfusion on hard clinical outcomes and to optimize its application in the broader ESRD patient population.
References
HA130 Hemadsorption for the Removal of Protein-Bound Uremic Toxins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic kidney disease (CKD) and end-stage renal disease (ESRD) are characterized by the accumulation of uremic toxins. Among these, protein-bound uremic toxins (PBUTs) are particularly challenging to remove with conventional hemodialysis (HD) or hemodiafiltration (HDF) due to their high affinity for plasma proteins. This limitation contributes significantly to the morbidity and mortality associated with renal failure, including cardiovascular disease, uremic pruritus, and inflammation. The HA130 hemadsorption cartridge, developed by Jafron Biomedical, offers a promising adjunctive therapy to enhance the clearance of these difficult-to-remove toxins. This technical guide provides an in-depth overview of the this compound device, summarizing key quantitative data on its efficacy, detailing experimental protocols from pivotal studies, and illustrating the underlying mechanisms and workflows.
The this compound cartridge contains neutral, macroporous styrene-divinylbenzene copolymer resins with a high adsorptive capacity for middle and large molecular weight solutes, including PBUTs.[1][2] Clinical and in vitro studies have demonstrated its effectiveness in significantly reducing the levels of key PBUTs such as indoxyl sulfate (IS), p-cresyl sulfate (PCS), and advanced glycation end products (AGEs) like carboxymethyllysine (CML).[3][4][5] This enhanced removal of PBUTs has been associated with clinical benefits, including alleviation of uremic pruritus and improvement in sleep quality.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the application and study of hemadsorption technology for the management of uremic toxicity.
Core Technology: The this compound Hemadsorption Cartridge
The this compound is a disposable hemoperfusion cartridge designed for the extracorporeal removal of endogenous and exogenous toxins from the blood. Its core component is a highly biocompatible, neutral macroporous adsorbent resin made of double cross-linked styrene-divinylbenzene copolymers.
Technical Specifications:
| Property | Specification | Reference |
| Adsorbent Material | Double cross-linked styrene-divinylbenzene copolymers | |
| Adsorbent Volume | 130 mL | |
| Housing Material | Polycarbonate | |
| Sterilization Method | Irradiation | |
| Biocompatibility | Tested according to ISO 10993 standards | |
| Adsorption Range | Molecules with molecular weights between 500 and 40,000 Da |
The mechanism of removal is based on adsorption, where toxins in the blood passing through the cartridge bind directly to the surface of the resin beads. This process is distinct from the diffusion and convection principles that govern conventional hemodialysis and hemofiltration.
Quantitative Data on Uremic Toxin Removal
Multiple studies have quantified the efficacy of this compound in removing various PBUTs when used in combination with hemodialysis (a modality referred to as hemoadsorption combined with hemodialysis, or HAHD).
Table 1: Single-Session Reduction Ratios of Protein-Bound Uremic Toxins
| Uremic Toxin | Treatment Group | Reduction Ratio (%) | p-value vs. Control | Study Reference |
| Indoxyl Sulfate (IS) | HAHD (Combined) | 46.9 ± 15.54 | 0.044 | |
| HDF (Control) | 31.8 ± 40.07 | - | ||
| p-Cresyl Sulfate (PCS) | HAHD (Combined) | 44.6 ± 10.25 | 0.003 | |
| HDF (Control) | 31.4 ± 21.80 | - | ||
| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | 64.7 (52.6 - 74.9) (Corrected RRc) | 0.045 | |
| HF-HD (Control) | 39.3 (33.8 - 49.4) (Corrected RRc) | - | ||
| HF-HD + Hemoadsorption | 57.5 (45.1 - 70.7) (Uncorrected RR) | 0.053 | ||
| HF-HD (Control) | 30.3 (19.1 - 44.5) (Uncorrected RR) | - |
Data are presented as mean ± standard deviation or median [interquartile range]. RRc denotes reduction ratio corrected for hemoconcentration.
Table 2: Longitudinal Effects on Predialysis Toxin Levels (8 Weeks)
| Uremic Toxin | Treatment Group | Baseline (mg/L) | Week 8 (mg/L) | p-value (vs. Baseline) | Study Reference |
| Indoxyl Sulfate (IS) | HAHD (Weekly) | 33.26 ± 15.32 | 22.54 ± 9.66 | 0.001 | |
| HAHD (Biweekly) | 31.15 ± 14.82 | 21.27 ± 9.85 | 0.004 | ||
| HDF (Biweekly) | 44.63 ± 22.78 | 32.55 ± 19.04 | 0.001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols from studies evaluating the this compound cartridge.
Randomized Controlled Trial: HAHD vs. HDF for PBUT Removal
-
Study Design: A single-center, open-label, randomized controlled trial.
-
Patient Population: 30 maintenance hemodialysis patients.
-
Intervention Groups:
-
HAHD Weekly (HAHD-q1w): Hemoadsorption combined with hemodialysis once a week.
-
HAHD Biweekly (HAHD-q2w): Hemoadsorption combined with hemodialysis once every two weeks.
-
HDF Biweekly (HDF-q2w): Online hemodiafiltration once every two weeks (control).
-
-
Treatment Protocol:
-
HAHD: The this compound cartridge was placed in the extracorporeal circuit before the hemodialyzer.
-
Duration: 8 weeks.
-
-
Data Collection: Blood samples were collected before and after a single treatment session to determine the single-session reduction ratio (RR) of uremic toxins. Predialysis blood samples were also taken at baseline and at week 8 to assess longitudinal changes.
-
Analytical Methods: The concentrations of indoxyl sulfate (IS) and p-cresyl sulfate (PCS) were measured.
-
Primary Endpoint: The single-session reduction ratio of IS.
Prospective Study: HAHD for Advanced Glycation End Product (AGE) Removal
-
Study Design: A prospective, single-center, randomized study.
-
Patient Population: 20 maintenance hemodialysis patients.
-
Intervention Groups:
-
HF-HD + Hemoadsorption (n=10): High-flux hemodialysis combined with the this compound hemoadsorption cartridge.
-
HF-HD Alone (n=10): High-flux hemodialysis alone (control).
-
-
Treatment Protocol:
-
The this compound cartridge was installed in a pre-filter position in the dialysis circuit.
-
A single dialysis session was evaluated for each patient.
-
-
Data Collection: Blood samples were collected before and after the single treatment session.
-
Analytical Methods: Measurement of carboxymethyllysine (CML), soluble RAGE (sRAGE), prolactin, and parathyroid hormone (PTH) levels. Reduction ratios (RR) were calculated, including a correction for hemoconcentration (RRc).
-
Statistical Analysis: Mann-Whitney U and Chi-square tests were used to compare the groups.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow of the randomized controlled trial comparing HAHD with HDF.
Caption: Adsorption mechanism of the this compound cartridge for PBUT removal.
Caption: Pathophysiological impact of protein-bound uremic toxins.
Conclusion and Future Directions
The this compound hemadsorption cartridge represents a significant advancement in the field of blood purification, offering an effective method for removing protein-bound uremic toxins that are poorly cleared by conventional dialysis techniques. The quantitative data from clinical studies consistently demonstrate superior removal of toxins like indoxyl sulfate, p-cresyl sulfate, and carboxymethyllysine when this compound is added to standard hemodialysis regimens. This enhanced clearance is associated with tangible clinical benefits for patients with end-stage renal disease, such as the alleviation of uremic pruritus.
For researchers and scientists, the detailed experimental protocols provided herein offer a foundation for designing future studies to further elucidate the long-term clinical impacts of enhanced PBUT removal. For drug development professionals, understanding the mechanism and efficacy of hemadsorption can inform the development of novel therapeutic strategies targeting uremic toxicity.
Future research should focus on larger, multi-center, long-term randomized controlled trials to conclusively determine the impact of this compound therapy on major clinical outcomes, including cardiovascular events and mortality. Further investigation into the adsorption kinetics of a wider range of uremic toxins and the potential for customized sorbent materials will continue to drive innovation in this critical area of medicine.
References
- 1. icuworks.com [icuworks.com]
- 2. jafroninternational.com [jafroninternational.com]
- 3. mdpi.com [mdpi.com]
- 4. nefro.cl [nefro.cl]
- 5. Comparative Efficacy of pthis compound Haemoadsorption Combined with Haemodialysis Versus Online Haemodiafiltration in Removing Protein-Bound and Middle-Molecular-Weight Uraemic Toxins: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Pre-Clinical Technical Guide: Jafron HA130 Hemoperfusion Cartridge
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical data available for the Jafron HA130 hemoperfusion cartridge. The information is compiled from publicly available in-vitro studies, manufacturer's specifications, and research on the core adsorbent material. This document is intended to serve as a resource for researchers and professionals involved in the development and evaluation of blood purification therapies.
Core Technology and Mechanism of Action
The Jafron this compound is a disposable hemoperfusion cartridge designed for the removal of middle molecular weight uremic toxins and protein-bound toxins from the blood.[1][2] The core of the technology is a neutral macroporous resin made of styrene-divinylbenzene copolymers.[1] This adsorbent material possesses a large surface area, facilitating the removal of target molecules through hydrophobic interactions and van der Waals forces. The resin beads are coated to enhance biocompatibility and minimize adverse reactions with blood components.[1]
The primary mechanism of action is adsorption, where solutes in the blood passing through the cartridge bind directly to the surface of the resin beads.[1] The pore structure of the resin is designed to target molecules in a specific size range, although the exact range for this compound is not consistently reported in pre-clinical literature, it is clinically targeted at middle molecules and protein-bound uremic toxins.
In-Vitro Pre-Clinical Data
In-vitro studies form the bulk of the publicly available pre-clinical data for the this compound cartridge and its constituent material. These studies primarily focus on biocompatibility and the adsorption of various molecules.
Biocompatibility and Cytotoxicity
A key pre-clinical evaluation for any blood-contacting medical device is its biocompatibility. The Jafron this compound cartridge has been tested according to ISO 10993 standards. An in-vitro study by Pomarè Montin et al. investigated the cytotoxic effects of the this compound cartridge on U937 monocytes. The study found no evidence of increased necrosis or apoptosis in monocytes exposed to the this compound cartridge in either static or dynamic test conditions compared to controls, suggesting a high level of biocompatibility.
Table 1: Summary of In-Vitro Cytotoxicity Data for this compound Cartridge
| Test Condition | Parameter | This compound Result (Mean ± SD) | Control Result (Mean ± SD) |
| Static (24h incubation) | Cell Viability (%) | 96.77 ± 0.23 | 95.84 ± 1.42 |
| Static (24h incubation) | Apoptosis (%) | 2.53 ± 0.21 | 3.25 ± 1.21 |
| Static (24h incubation) | Necrosis (%) | 0.70 ± 0.10 | 0.91 ± 0.21 |
| Dynamic (120 min perfusion) | Cell Viability (%) | 95.10 ± 0.85 | 95.80 ± 0.42 |
| Dynamic (120 min perfusion) | Apoptosis (%) | 3.90 ± 0.42 | 3.50 ± 0.28 |
| Dynamic (120 min perfusion) | Necrosis (%) | 1.00 ± 0.42 | 0.70 ± 0.14 |
Adsorption of Uremic Toxins and Cytokines
Table 2: Inferred In-Vitro Adsorption Characteristics of Styrene-Divinylbenzene Resin (based on studies of similar cartridges)
| Target Molecule | Adsorption Principle | Expected Performance with this compound | Reference for Similar Resin |
| β2-Microglobulin | Hydrophobic Interaction | High, due to its molecular size and hydrophobic nature. | |
| Parathyroid Hormone (PTH) | Hydrophobic Interaction | Moderate to High. | |
| Cytokines (e.g., IL-6, TNF-α) | Hydrophobic Interaction | Moderate to High, depending on the specific cytokine. | |
| Protein-Bound Uremic Toxins | Hydrophobic Interaction | High, due to the resin's affinity for hydrophobic molecules. |
Pre-Clinical Animal Studies
There is a notable lack of publicly available, peer-reviewed pre-clinical studies that have specifically utilized the Jafron this compound cartridge in animal models of uremia or sepsis. However, the general methodology for such studies is well-established. A systematic review of animal models for studying protein-bound uremic toxin removal highlights the use of rodent models with induced kidney disease. Furthermore, a study on a different hemoperfusion device in a septic swine model provides a framework for evaluating physiological and serological parameters. A hypothetical experimental protocol for evaluating the this compound in a porcine model of sepsis is outlined below.
Experimental Protocols
In-Vitro Cytotoxicity Assay (Dynamic Condition)
-
Cell Line: U937 human monocyte cell line.
-
Experimental Setup: A closed-loop in-vitro circuit is established with a peristaltic pump, the this compound cartridge, and a reservoir containing the U937 cell suspension in culture medium.
-
Procedure:
-
Prime the circuit with saline solution.
-
Introduce the U937 cell suspension into the circuit.
-
Circulate the cell suspension through the this compound cartridge at a flow rate of 100 mL/min for 120 minutes.
-
Collect samples from the circuit at 0, 30, 60, 90, and 120 minutes.
-
Analyze the samples for cell viability, apoptosis, and necrosis using flow cytometry.
-
-
Control: A similar circuit without the this compound cartridge.
Hypothetical In-Vitro Adsorption Kinetics Study
-
Objective: To determine the adsorption rate and capacity of the this compound cartridge for a specific molecule (e.g., β2-microglobulin).
-
Experimental Setup: A closed-loop in-vitro circuit with a peristaltic pump, the this compound cartridge, and a reservoir.
-
Procedure:
-
Prepare a solution of the target molecule in a buffered saline or plasma-like medium at a clinically relevant concentration.
-
Prime the circuit and then fill it with the prepared solution.
-
Circulate the solution through the this compound cartridge at a defined flow rate (e.g., 150 mL/min).
-
Collect samples from the reservoir at regular time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).
-
Measure the concentration of the target molecule in the samples using an appropriate analytical method (e.g., ELISA).
-
Calculate the adsorption rate and total amount of molecule adsorbed over time.
-
Hypothetical Porcine Sepsis Model for In-Vivo Evaluation
-
Animal Model: Domestic pigs (e.g., Landrace), which have physiological similarities to humans.
-
Induction of Sepsis: Sepsis can be induced by methods such as cecal ligation and puncture (CLP) or intravenous infusion of endotoxin (lipopolysaccharide, LPS).
-
Experimental Groups:
-
Sham group (anesthesia and catheterization without sepsis induction).
-
Sepsis control group (sepsis induction, no hemoperfusion).
-
Sepsis + this compound hemoperfusion group.
-
-
Procedure:
-
Anesthetize the animals and insert vascular catheters for blood pressure monitoring, blood sampling, and the hemoperfusion circuit.
-
Induce sepsis and monitor key physiological parameters (e.g., heart rate, blood pressure, temperature).
-
After a set period of sepsis development, initiate hemoperfusion with the this compound cartridge for a defined duration (e.g., 4 hours).
-
Collect blood samples at baseline and throughout the experiment to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α), markers of organ dysfunction, and hematological parameters.
-
Monitor animal survival and collect tissue samples for histological analysis post-mortem.
-
Visualizations
Caption: Workflow for in-vitro dynamic cytotoxicity testing of the this compound cartridge.
Caption: Simplified mechanism of uremic toxin adsorption by the this compound resin.
Caption: Hypothetical signaling pathway influenced by toxin removal with the this compound.
Conclusion
The Jafron this compound hemoperfusion cartridge is based on a well-established adsorbent technology with demonstrated in-vitro biocompatibility. While direct pre-clinical evidence from animal models is limited in the public domain, the available data on the cartridge's material and similar devices suggest a strong potential for the effective removal of middle molecular weight and protein-bound uremic toxins. Further pre-clinical studies, particularly in relevant animal models of kidney disease and sepsis, would be invaluable to fully elucidate the cartridge's performance and mechanisms of action prior to clinical application. Researchers are encouraged to use the provided hypothetical protocols as a starting point for designing such studies.
References
Biocompatibility of the HA130 Hemoperfusion Device: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HA130 hemoperfusion cartridge is a medical device designed for the extracorporeal removal of various toxins and inflammatory mediators from the bloodstream. Composed of neutral, macroporous styrene-divinylbenzene copolymers, its biocompatibility is a critical factor for ensuring patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of the biocompatibility of the this compound device, based on available in vitro studies and adherence to international standards. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The this compound device has undergone biocompatibility testing as required by the ISO 10993 standards.[1] The adsorbent material is a double cross-linked styrene-divinylbenzene copolymer, and the housing is made of polycarbonate.[1]
Quantitative Biocompatibility Data
The following tables summarize the available quantitative data on the biocompatibility of the this compound device.
Table 1: In Vitro Cytotoxicity Assessment of this compound Sorbent Material
| Test Condition | Cell Line | Parameter | This compound | Control | Result |
| Static Incubation (24h) | U937 Monocytes | Cell Viability (%) | 96.77 ± 0.23 | 95.84 ± 1.42 | Non-cytotoxic |
| Dynamic Incubation (up to 120 min) | U937 Monocytes | Necrosis/Apoptosis | No significant increase | No significant increase | Non-cytotoxic |
Data sourced from a study investigating the in vitro cytotoxic effects of various sorbent cartridges, including the this compound.[2]
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are crucial for the interpretation of results and for designing further studies. The following protocols are based on international standards and published research.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This test evaluates the potential of the device material to cause cell death or inhibit cell growth.
a. Static Test Protocol:
-
Cell Culture: U937 human monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.
-
Sample Preparation: A sample of the this compound sorbent material is incubated in the complete cell culture medium for 24 hours at 37°C.
-
Cell Exposure: The U937 cells are then exposed to the medium that was in contact with the sorbent material.
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Cell viability, apoptosis, and necrosis are assessed using flow cytometry with Annexin V and Propidium Iodide staining. A comparison is made with cells incubated in a medium that has not been in contact with the device material (control).
b. Dynamic Test Protocol:
-
Circuit Setup: A simulated hemoperfusion circuit is established, circulating the complete cell culture medium through the this compound cartridge.
-
Flow Conditions: The medium is circulated at a set flow rate (e.g., 200 mL/min) for a clinically relevant duration (e.g., 120 minutes).
-
Sample Collection: Aliquots of the circulating medium are collected at various time points (e.g., 30, 60, 90, and 120 minutes).
-
Cell Exposure and Analysis: U937 cells are incubated with the collected medium samples for 24 hours, and cell viability, apoptosis, and necrosis are analyzed as described in the static test.
Hemolysis Assay (Based on ASTM F756)
This assay determines the degree of red blood cell (RBC) lysis caused by the device material.
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate or heparin).
-
Sample Preparation: The this compound cartridge is primed according to the manufacturer's instructions.
-
Direct Contact Method: A defined volume of diluted blood is circulated through the this compound cartridge for a specified duration, simulating clinical use.
-
Indirect Contact (Extract) Method: An extract is prepared by incubating the sorbent material in a saline solution. The extract is then mixed with a suspension of RBCs.
-
Controls: Positive (known hemolytic agent) and negative (non-hemolytic material) controls are run in parallel.
-
Incubation: The blood or RBC suspension is incubated at 37°C with gentle agitation.
-
Analysis: After incubation, the samples are centrifuged, and the plasma/supernatant is analyzed for free hemoglobin concentration using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control.
Platelet Activation Assay
This assay evaluates the potential of the device to activate platelets, a key event in thrombosis.
-
Blood Collection: Fresh human whole blood is collected with an appropriate anticoagulant.
-
Circuit Setup: A simulated extracorporeal circuit is set up with the this compound cartridge.
-
Blood Circulation: The blood is circulated through the device for a predetermined time at a physiological flow rate.
-
Sample Collection: Blood samples are collected from the circuit at baseline and various time points.
-
Analysis: Platelet activation is assessed by measuring:
-
Platelet Count: A decrease in platelet count can indicate adhesion to the device surface.
-
Flow Cytometry: Expression of platelet activation markers such as P-selectin (CD62P) is quantified.
-
ELISA: Measurement of soluble platelet-specific proteins like β-thromboglobulin (β-TG) released from activated platelets.
-
-
Controls: A control circuit without the this compound cartridge is run to account for mechanical activation.
References
HA130 Hemoperfusion Cartridge: A Technical Deep Dive into Middle Molecule Uremic Toxin Removal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HA130 hemoperfusion cartridge's efficacy and mechanism of action in removing middle molecule uremic toxins. The accumulation of these toxins is a significant contributor to the morbidity and mortality of patients with end-stage renal disease (ESRD). This document synthesizes available data on the this compound's performance, details the experimental protocols used in key studies, and visualizes the therapeutic workflow and underlying principles of hemoperfusion.
Core Mechanism of Action
The this compound disposable hemoperfusion cartridge is an extracorporeal blood purification device containing neutral macroporous styrene-divinylbenzene copolymer resins.[1][2] This 3D molecular sieve structure possesses a large adsorptive surface area, enabling it to bind and remove a range of middle molecular weight uremic toxins and protein-bound uremic toxins (PBUTs).[1] The primary mechanism of removal is adsorption, driven by a combination of hydrophobic interactions and van der Waals forces.[2][3] The resin is specifically designed to target molecules in the 5 to 30 kDa range. The resin beads are coated to ensure biocompatibility and minimize adverse reactions upon contact with blood.
Efficacy in Removing Middle Molecule Uremic Toxins
Clinical studies have demonstrated the this compound's effectiveness in reducing the serum levels of various middle molecule uremic toxins when used in conjunction with hemodialysis (HD) or hemodiafiltration (HDF). This combination therapy, often referred to as hemoadsorption combined with hemodialysis (HAHD), has shown superior removal rates for certain toxins compared to standard renal replacement therapies alone.
Quantitative Data on Toxin Removal
The following tables summarize the quantitative data from various studies on the reduction of key middle molecule uremic toxins by the this compound cartridge.
Table 1: Reduction of Protein-Bound Uremic Toxins (PBUTs)
| Uremic Toxin | Treatment Modality | Reduction Ratio (%) | Study Population | Reference |
| Indoxyl Sulfate (IS) | HAHD (pthis compound) | 46.9% | ESRD Patients | |
| HDF | 31.8% | ESRD Patients | ||
| p-Cresyl Sulfate (PCS) | HAHD (pthis compound) | 44.6% | ESRD Patients | |
| HDF | 31.4% | ESRD Patients | ||
| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | 64.7% | Maintenance Hemodialysis Patients | |
| HF-HD | 39.3% | Maintenance Hemodialysis Patients |
Table 2: Reduction of Other Middle Molecules
| Uremic Toxin | Treatment Modality | Key Findings | Study Population | Reference |
| β2-Microglobulin (β2M) | Hemoperfusion + HD | Significant decrease in serum levels | ESRD Patients | |
| Parathyroid Hormone (PTH) | Hemoperfusion + HD | Significant decrease in serum levels | ESRD Patients | |
| Prolactin | HF-HD + Hemoadsorption | No significant difference in reduction compared to HF-HD alone (47.3% vs. 47.7%) | Maintenance Hemodialysis Patients | |
| Inflammatory Mediators (IL-6, TNF-α) | Hemoperfusion + HD | Significant reduction | ESRD Patients |
Experimental Protocols
The following sections detail the methodologies employed in clinical trials evaluating the this compound cartridge.
Patient Selection Criteria
Inclusion Criteria:
-
Adult patients (≥18 years old) with end-stage renal disease.
-
Receiving maintenance hemodialysis, typically three times per week for at least three months.
-
Willingness to provide informed consent and adhere to the study protocol.
Exclusion Criteria:
-
Concurrent peritoneal dialysis.
-
Known allergies to the materials of the hemoperfusion device.
-
Acute severe infections, severe cardiopulmonary or cerebrovascular diseases, active bleeding, or significant bleeding tendencies.
-
Active malignant tumors.
-
Low platelet count (e.g., < 60 × 10⁹/L).
Hemoperfusion Procedure
The this compound cartridge is typically integrated into the standard hemodialysis circuit in a pre-filter position (i.e., before the hemodialyzer).
-
Device: this compound disposable hemoperfusion cartridge.
-
Anticoagulation: Standard anticoagulation protocols are followed to prevent clotting within the extracorporeal circuit.
-
Blood Flow Rate: Maintained at a consistent rate, often around 200 mL/min, though specific rates can vary by study protocol.
-
Treatment Duration: Hemoperfusion is generally performed for a duration of 2 hours per session.
-
Treatment Frequency: Varies across studies, with protocols including weekly, bi-weekly, or other specified intervals in combination with regular hemodialysis sessions.
Measurement of Uremic Toxins
Blood samples are typically collected before and after the treatment session to calculate the reduction ratio of the targeted uremic toxins. The timing of sample collection is crucial for accurate assessment. For longer-term studies, pre-dialysis toxin levels are measured at baseline and at specified follow-up intervals (e.g., 4, 12, and 24 weeks). Analytical methods such as high-performance liquid chromatography (HPLC) and immunoassays are commonly used for the quantification of specific uremic toxins.
Visualizations
Experimental Workflow for this compound Hemoperfusion
The following diagram illustrates the typical experimental workflow for a clinical study evaluating the efficacy of the this compound cartridge in combination with hemodialysis.
Caption: Experimental workflow for this compound clinical trials.
Logical Relationship of HAHD in Blood Purification
This diagram illustrates the placement of the this compound cartridge within the extracorporeal circuit and the principle of combined adsorption and dialysis.
Caption: Logical diagram of combined this compound hemoperfusion and hemodialysis.
Signaling Pathways and Clinical Implications
While direct evidence linking this compound-mediated toxin removal to specific signaling pathway modulations is still an emerging area of research, the reduction of toxins like indoxyl sulfate, p-cresyl sulfate, and advanced glycation end products (AGEs) has significant clinical implications. These toxins are known to activate pro-inflammatory and pro-oxidative pathways, contributing to endothelial dysfunction, cardiovascular disease, and other uremic complications. For instance, the interaction of AGEs with their receptor (RAGE) triggers signaling cascades that amplify oxidative stress and inflammation. By reducing the levels of these toxins, this compound therapy may help to mitigate these downstream pathological effects. The observed improvements in clinical symptoms such as uremic pruritus and sleep disturbances further support the clinical benefits of this therapeutic approach.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patients undergoing maintenance hemodialysis are susceptible to a range of complications due to the accumulation of uremic toxins that are not effectively cleared by conventional dialysis methods. These toxins, particularly middle-to-large molecular weight solutes and protein-bound uremic toxins (PBUTs), are implicated in the pathophysiology of inflammation, cardiovascular disease, pruritus, and other dialysis-related morbidities. Hemoperfusion with the HA130 cartridge, a disposable device containing neutral macroporous resins, has emerged as a promising adjunctive therapy to standard hemodialysis. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and clinical efficacy of this compound in mitigating these complications. It details the experimental protocols of key studies, presents quantitative data on toxin removal, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
End-stage renal disease (ESRD) necessitates renal replacement therapies, with hemodialysis being the most common. However, conventional hemodialysis is limited in its ability to remove a broad spectrum of uremic toxins, leading to their accumulation and subsequent contribution to a "residual syndrome" in patients.[1] This syndrome encompasses a variety of complications, including chronic inflammation, cardiovascular disease, mineral and bone disorders, and severe pruritus.[2][3]
The this compound hemoperfusion cartridge is designed to address this limitation. It employs a biocompatible styrene-divinylbenzene copolymer resin with a large surface area, enabling the adsorption of molecules in the 5-30 kDa range.[4][5] When used in conjunction with hemodialysis, the this compound cartridge effectively removes a variety of uremic toxins that are poorly cleared by dialysis membranes alone.
Mechanism of Action: Adsorption of Uremic Toxins
The primary mechanism of the this compound cartridge is adsorption, a process where solutes from the blood bind directly to the surface of the sorbent material within the cartridge. This process is driven by a combination of hydrophobic interactions and van der Waals forces, allowing for the removal of a wide spectrum of molecules, including:
-
Middle Molecules: Such as β2-microglobulin (β2-MG) and parathyroid hormone (PTH).
-
Protein-Bound Uremic Toxins (PBUTs): Including indoxyl sulfate (IS), p-cresyl sulfate (PCS), and advanced glycation end products (AGEs) like carboxymethyllysine (CML).
-
Inflammatory Cytokines: Such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
By reducing the circulating levels of these toxins, this compound hemoperfusion helps to alleviate the downstream pathological effects associated with uremia.
Signaling Pathways Modulated by this compound Therapy
The uremic toxins removed by this compound are known to activate several pro-inflammatory and pro-fibrotic signaling pathways. By reducing the concentration of these toxins, this compound can indirectly modulate these pathways and mitigate their detrimental effects.
As depicted in Figure 1, uremic toxins such as AGEs and β2-microglobulin can bind to the Receptor for Advanced Glycation End Products (RAGE), while gut-derived toxins like indoxyl sulfate can activate the Aryl Hydrocarbon Receptor (AhR). This receptor engagement triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways leads to a pro-inflammatory and pro-fibrotic state, contributing to the development of cardiovascular complications in dialysis patients. By removing the initial triggers, this compound hemoperfusion can help to downregulate the activity of these deleterious signaling pathways.
Quantitative Data on Toxin Removal
Multiple clinical studies have demonstrated the efficacy of this compound in removing a range of uremic toxins. The following tables summarize the quantitative data from key studies, presenting the reduction ratios (RR) of various toxins.
Table 1: Reduction Ratios of Middle Molecules
| Uremic Toxin | Treatment Group | Reduction Ratio (RR) | Study Reference |
| β2-Microglobulin | HD + this compound | Significantly Lowered | |
| Parathyroid Hormone | HD + this compound | Significantly Lowered |
Table 2: Reduction Ratios of Protein-Bound Uremic Toxins
| Uremic Toxin | Treatment Group | Reduction Ratio (RR) | Study Reference |
| Indoxyl Sulfate (IS) | pthis compound HAHD | 46.9% | |
| p-Cresyl Sulfate (PCS) | pthis compound HAHD | 44.6% | |
| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | 64.7% (Corrected RR) |
Table 3: Reduction of Inflammatory Markers
| Inflammatory Marker | Treatment Group | Outcome | Study Reference |
| Interleukin-6 (IL-6) | HD + this compound | Significantly Reduced | |
| TNF-α | HD + this compound | Significantly Reduced |
Experimental Protocols
The efficacy and safety of this compound have been evaluated in numerous clinical trials. Below is a synthesized, detailed methodology based on common practices in these studies.
A Representative Randomized Controlled Trial Protocol
Objective: To evaluate the efficacy and safety of hemodialysis combined with this compound hemoperfusion (HD+HP) compared to standard hemodialysis (HD) in maintenance hemodialysis patients.
Study Design: A prospective, randomized, controlled, open-label, multi-center clinical trial.
Patient Population:
-
Inclusion Criteria:
-
Adult patients (18-75 years old) on maintenance hemodialysis for at least 3 months.
-
Evidence of middle molecule or PBUT accumulation (e.g., elevated serum β2-MG, PTH, or presence of refractory pruritus).
-
Stable clinical condition.
-
Informed consent provided.
-
-
Exclusion Criteria:
-
Active infection or malignancy.
-
Severe cardiovascular or cerebrovascular event within the last 3 months.
-
Known hypersensitivity to components of the hemoperfusion cartridge or dialysis circuit.
-
Participation in other clinical trials.
-
Intervention:
-
Treatment Group (HD+HP): Patients receive hemodialysis combined with this compound hemoperfusion once weekly, and standard hemodialysis for the remaining sessions.
-
Control Group (HD): Patients receive standard hemodialysis three times weekly.
Treatment Parameters:
-
Hemoperfusion Duration: 2-2.5 hours per session.
-
Blood Flow Rate: 200-300 mL/min.
-
Dialysate Flow Rate: 500 mL/min.
-
Anticoagulation: Standard heparinization.
-
This compound Cartridge Placement: The this compound cartridge is placed in the extracorporeal circuit before the dialyzer.
Outcome Measures:
-
Primary Endpoints:
-
Change in serum levels of β2-MG and PTH from baseline.
-
Improvement in clinical symptoms, such as pruritus, assessed using a visual analog scale (VAS).
-
-
Secondary Endpoints:
-
Changes in serum levels of IS, PCS, and inflammatory markers (IL-6, TNF-α).
-
Assessment of sleep quality using a standardized questionnaire.
-
Incidence of adverse events.
-
Sample Collection and Analysis:
-
Blood samples are collected before and after the dialysis/hemoperfusion session at baseline and at specified follow-up intervals (e.g., 1, 3, and 6 months).
-
Serum levels of uremic toxins are measured using enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Inflammatory cytokines are quantified using ELISA.
Statistical Analysis:
-
Data are analyzed using appropriate statistical methods, such as t-tests or Mann-Whitney U tests for continuous variables and chi-square tests for categorical variables. A p-value of <0.05 is considered statistically significant.
Clinical Implications and Future Directions
The evidence strongly suggests that the adjunctive use of this compound hemoperfusion with standard hemodialysis can significantly improve the removal of a broad range of uremic toxins, leading to the amelioration of common and debilitating dialysis-related complications. The reduction in pruritus and improvement in sleep quality have a direct positive impact on the quality of life for patients with ESRD.
Future research should focus on long-term outcomes, including the impact of this compound therapy on cardiovascular morbidity and mortality. Further studies are also warranted to optimize the frequency and duration of hemoperfusion for different patient populations and to explore its efficacy in other conditions characterized by elevated levels of inflammatory mediators.
Conclusion
The this compound hemoperfusion cartridge represents a significant advancement in blood purification technology. By effectively removing a wide spectrum of uremic toxins that are poorly cleared by conventional hemodialysis, this compound addresses a critical unmet need in the management of ESRD. The robust body of evidence supporting its efficacy in mitigating dialysis-related complications, coupled with a favorable safety profile, positions this compound as a valuable therapeutic option for improving patient outcomes and quality of life. This technical guide provides a foundational understanding for researchers and clinicians working to further advance the treatment of ESRD and its associated complications.
References
- 1. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icuworks.com [icuworks.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Interaction between beta 2-microglobulin and advanced glycation end products in the development of dialysis related-amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jafroninternational.com [jafroninternational.com]
Methodological & Application
Standard Operating Procedure for HA130 Hemoperfusion: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure (SOP) for the use of the Jafron HA130 hemoperfusion cartridge in a research setting. The this compound cartridge is designed for the removal of middle to large molecular weight uremic toxins and protein-bound toxins from the blood.[1][2] This document outlines the principles of operation, experimental protocols, and data presentation guidelines to ensure reproducible and accurate results in preclinical and clinical research.
Principle of Operation
The this compound disposable hemoperfusion cartridge contains neutral, macroporous styrene-divinylbenzene copolymer resins with a large adsorptive surface area.[3][4] When blood circulates through the cartridge, these resins utilize mechanisms such as 3D macroporous structure, hydrophobicity, and van der Waals interactions to attract and adsorb target molecules.[1] The primary targets are middle to large molecules (5 kDa to 40 kDa) and protein-bound uremic toxins that are inefficiently cleared by conventional hemodialysis or hemodiafiltration. The resin beads are coated to enhance biocompatibility and minimize adverse reactions.
Applications in Research and Drug Development
The this compound cartridge is a valuable tool for investigating the role of middle-to-large molecular weight toxins and protein-bound toxins in various pathologies, particularly in the context of chronic kidney disease (CKD) and end-stage renal disease (ESRD). Research applications include:
-
Uremic Toxin Removal: Studying the efficacy of removing specific toxins like β2-microglobulin (β2M), parathyroid hormone (PTH), indoxyl sulfate (IS), and p-cresyl sulfate (PCS).
-
Management of CKD/ESRD Complications: Investigating the impact of toxin removal on clinical outcomes such as uremic pruritus, sleep disturbances, dialysis-related amyloidosis, and cardiovascular complications.
-
Inflammatory Mediator Adsorption: Assessing the removal of cytokines and other inflammatory mediators in systemic inflammatory conditions.
-
Drug Interaction and Clearance Studies: Evaluating the potential for the cartridge to adsorb certain drugs, which is a critical consideration in drug development for patients undergoing renal replacement therapies.
Experimental Protocols
This section details the step-by-step procedure for conducting hemoperfusion with the this compound cartridge, typically in conjunction with hemodialysis (HD).
Materials and Equipment
-
This compound Hemoperfusion Cartridge (Jafron Biomedical Co., Ltd.)
-
Hemodialysis machine and appropriate dialyzer (polysulfone membrane recommended)
-
Bloodline tubing set
-
Sterile normal saline (0.9% sodium chloride)
-
Anticoagulant (e.g., heparin)
-
Blood collection tubes (for pre- and post-treatment analysis)
-
Personal Protective Equipment (PPE)
Pre-Treatment Procedure
-
Informed Consent: For clinical research, ensure informed consent is obtained from all participants in accordance with the Declaration of Helsinki and approved by the relevant ethics committee.
-
Baseline Data Collection: Record baseline demographic and clinical data, including age, sex, dialysis vintage, and pre-dialysis blood pressure. Collect pre-treatment blood samples to measure baseline levels of target molecules (e.g., β2M, PTH, IS, PCS, inflammatory markers).
-
Vascular Access: Ensure stable and adequate vascular access (e.g., arteriovenous fistula, graft, or central venous catheter).
Hemoperfusion Circuit Setup and Priming
The this compound cartridge is typically placed in series before the hemodialyzer in the extracorporeal circuit.
-
Unpacking: Aseptically remove the this compound cartridge and its accessories from the packaging.
-
Circuit Assembly: Connect the arterial bloodline to the inlet of the this compound cartridge and the outlet of the cartridge to the inlet of the dialyzer. Connect the venous bloodline to the outlet of the dialyzer.
-
Priming:
-
Prime the entire extracorporeal circuit, including the this compound cartridge and the dialyzer, with sterile normal saline according to the manufacturer's instructions. A common priming volume is approximately 2 liters.
-
During priming, gently tap the cartridge to dislodge any air bubbles. Ensure all air is completely removed from the circuit.
-
Set the blood pump speed to 120-150 mL/min during priming.
-
Hemoperfusion Procedure
-
Patient Connection: Connect the arterial and venous bloodlines to the patient's vascular access.
-
Initiation of Treatment: Start the blood pump at a low flow rate (e.g., 100 mL/min) and gradually increase to the prescribed rate.
-
Operating Parameters:
-
Blood Flow Rate: Maintain a blood flow rate between 200-250 mL/min.
-
Dialysate Flow Rate: Set the dialysate flow rate to 500 mL/min.
-
Duration of Hemoperfusion: The this compound cartridge is typically used for 2-2.5 hours per session. Following this, the cartridge may be bypassed or removed, and hemodialysis can continue for the remainder of the prescribed treatment time (typically 4 hours in total).
-
Frequency: The frequency of hemoperfusion can vary depending on the research protocol, ranging from once weekly to once every two weeks.
-
-
Anticoagulation: Administer heparin as per the study protocol. A typical regimen involves an initial bolus of 0.5-1 mg/kg, followed by a maintenance infusion of 8-10 mg/h.
-
Monitoring:
-
Continuously monitor the patient's vital signs (blood pressure, heart rate, etc.).
-
Observe the extracorporeal circuit for any signs of clotting or air embolism.
-
Monitor transmembrane pressure and arterial/venous pressures on the hemodialysis machine.
-
Post-Treatment Procedure
-
Blood Rinse-Back: Upon completion of the hemoperfusion session, reduce the blood flow rate and rinse back the blood from the extracorporeal circuit to the patient using sterile normal saline.
-
Disconnection: Disconnect the patient from the circuit and provide appropriate post-dialysis care to the vascular access site.
-
Post-Treatment Blood Sampling: Collect post-treatment blood samples to measure the levels of target molecules for calculating reduction ratios.
-
Data Recording: Accurately record all treatment parameters, any adverse events, and patient-reported outcomes.
-
Disposal: Dispose of the used this compound cartridge, bloodlines, and dialyzer according to institutional biohazard waste disposal procedures.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and analysis.
Table 1: this compound Cartridge Specifications
| Property | Value | Reference |
| Adsorbent Material | Neutral macroporous styrene-divinylbenzene copolymers | |
| Adsorbent Volume | 130 mL | |
| Housing Material | Polycarbonate | |
| Sterilization Method | Irradiation | |
| Target Molecule Range | 5 kDa - 40 kDa |
Table 2: Typical Operating Parameters for this compound Hemoperfusion
| Parameter | Recommended Range | Reference |
| Blood Flow Rate | 200 - 250 mL/min | |
| Dialysate Flow Rate | 500 mL/min | |
| Hemoperfusion Duration | 2 - 2.5 hours | |
| Total Treatment Duration (with HD) | 4 hours | |
| Anticoagulation (Heparin) | Initial bolus: 0.5-1 mg/kg, Maintenance: 8-10 mg/h |
Table 3: Reported Reduction Ratios of Uremic Toxins with this compound Hemoperfusion + Hemodialysis
| Uremic Toxin | Reduction Ratio (%) | Comparison Group | Reference |
| Indoxyl Sulfate (IS) | 46.9% | 31.8% (HDF-q2w) | |
| p-Cresyl Sulfate (PCS) | 44.6% | 31.4% (HDF-q2w) | |
| Carboxymethyllysine (CML) | 64.7% | 39.3% (HF-HD alone) | |
| β2-Microglobulin (β2M) | Significant decrease after 12 months | Control (HD alone) | |
| Parathyroid Hormone (PTH) | Significant decrease after 12 months | Control (HD alone) |
Visualizations
Mechanism of Action
References
Application Notes and Protocols: Combining HA130 Hemoperfusion with Hemodialysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combined therapeutic use of the Jafron HA130 hemoperfusion cartridge with standard hemodialysis (HD) or hemodiafiltration (HDF). This combination therapy, often referred to as hemodialysis combined with hemoperfusion (HD+HP), is designed to enhance the removal of a broad spectrum of uremic toxins, particularly middle-to-large molecular weight toxins and protein-bound uremic toxins (PBUTs) that are not efficiently cleared by conventional dialysis methods alone.[1][2][3][4]
The this compound cartridge contains neutral, macroporous polystyrene-divinylbenzene resin beads with a biocompatible coating.[5] This design facilitates the adsorption of various uremic toxins, including β2-microglobulin (β2M), parathyroid hormone (PTH), inflammatory cytokines, and PBUTs like indoxyl sulfate (IS) and p-cresyl sulfate (PCS). By integrating the this compound cartridge into the extracorporeal circuit before the dialyzer, this combined therapy offers a synergistic approach to blood purification, aiming to improve clinical outcomes and quality of life for patients with end-stage renal disease (ESRD).
Principle of Combined Therapy
Standard hemodialysis primarily removes small, water-soluble uremic toxins through diffusion and convection. However, its efficacy in clearing larger molecules and protein-bound toxins is limited. Hemoperfusion with the this compound cartridge operates on the principle of adsorption, where toxins in the blood bind directly to the surface of the resin beads within the cartridge.
When combined, the patient's blood first passes through the this compound cartridge for the removal of larger and protein-bound toxins via adsorption. Subsequently, the blood flows through the hemodialyzer, where small molecules, excess electrolytes, and fluid are removed through conventional dialysis mechanisms. This sequential process enhances the overall toxin removal spectrum.
Key Applications and Clinical Benefits
The combination of this compound hemoperfusion with hemodialysis has been investigated for various clinical applications in patients with ESRD, demonstrating several benefits:
-
Enhanced Toxin Removal: Significantly improves the clearance of middle molecules like β2M and PTH, and PBUTs such as IS and PCS, compared to hemodialysis or hemodiafiltration alone.
-
Improvement of Uremic Symptoms: Correlates with notable improvements in clinical symptoms such as uremic pruritus and sleep disorders.
-
Reduction of Inflammation: Effectively lowers levels of inflammatory mediators.
-
Management of Complications: May aid in managing long-term dialysis complications, including dialysis-related amyloidosis and refractory hypertension.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of combining this compound with hemodialysis.
Table 1: Toxin Reduction Ratios (%) in a Single Session
| Uremic Toxin | This compound + Hemodialysis/Hemodiafiltration | Hemodialysis/Hemodiafiltration Alone | Reference |
| Indoxyl Sulfate (IS) | 46.9 | 31.8 | |
| p-Cresyl Sulfate (PCS) | 44.6 | 31.4 | |
| Carboxymethyllysine (CML) | 64.7 | 39.3 | |
| β2-Microglobulin (β2M) | Significantly Increased | Baseline | |
| Myoglobin | Increased by 12% (with LFHD) | Baseline |
LFHD: Low-Flux Hemodialysis
Table 2: Recommended Treatment Frequencies for Specific Conditions
| Clinical Indication | Recommended this compound + HD Frequency | Reference |
| Severe Hyper β2-MG (>30 mg/L) / Dialysis-Related Amyloidosis | 1-3 times per week | |
| Uremic Pruritus | Once a week | |
| Severe Uremia-Related Sleep Disorders (PSQI ≥10) | Once a week or once every two weeks | |
| Restless Legs Syndrome | Once a week | |
| Long-term dialysis patients with complications | Intensive: 4 times/month; Maintenance: 1-2 times/month |
PSQI: Pittsburgh Sleep Quality Index
Experimental and Clinical Protocols
Materials
-
Standard hemodialysis machine and consumables
-
Jafron this compound disposable hemoperfusion cartridge
-
Appropriate hemodialyzer (e.g., low-flux or high-flux)
-
Heparin (e.g., 12,500 U)
-
Sterile 5 mL syringe
-
Extracorporeal blood circuit tubing
Pre-Treatment Preparation of this compound Cartridge
This priming procedure should be performed according to the manufacturer's instructions and established clinical guidelines.
-
Heparinization: Unscrew one cap of the this compound cartridge. Using a 5 mL syringe without a needle, inject 12,500 U of heparin into the cartridge.
-
Mixing: Recap the cartridge. Gently shake and rotate it 180° ten times to ensure the heparin is fully mixed with the adsorbent resin.
-
Incubation: Let the cartridge rest statically for 20-30 minutes.
Extracorporeal Circuit Setup
The this compound cartridge is integrated into the extracorporeal circuit in series, positioned before the hemodialyzer.
Treatment Protocol
-
Priming the Circuit: Prime the entire extracorporeal circuit, including the this compound cartridge and the hemodialyzer, with sterile saline as per standard hemodialysis procedures.
-
Patient Connection: Connect the patient to the circuit via their vascular access.
-
Initiation of Treatment: Start the blood pump. The treatment parameters can be set as follows, based on published studies, but should be individualized to the patient's clinical condition.
-
Phase 1 (Hemoperfusion + Hemodialysis):
-
Duration: The first 2 hours of the total treatment time.
-
Blood Flow Rate (Qb): Maintain between 200-250 mL/min.
-
-
Phase 2 (Hemodialysis alone):
-
Duration: The remaining 2 hours of the treatment session.
-
Procedure: After the initial 2 hours, the this compound cartridge may be bypassed or removed from the circuit, and standard hemodialysis continues.
-
Blood Flow Rate (Qb): Can be increased to 200-300 mL/min.
-
-
-
Dialysate Flow Rate (Qd): A dialysate flow rate of 500-700 mL/min is typically used.
-
Anticoagulation: Systemic anticoagulation with heparin is maintained throughout the session as per standard hemodialysis protocols.
-
Monitoring: Monitor the patient's vital signs and the pressures within the extracorporeal circuit throughout the treatment.
-
Termination of Treatment: At the end of the session, disconnect the patient and follow standard procedures for post-dialysis care.
Logical Workflow and Toxin Removal Mechanism
The following diagrams illustrate the logical workflow of the combined therapy and the mechanism of toxin removal.
Conclusion
The combination of this compound hemoperfusion with hemodialysis represents a significant advancement in extracorporeal blood purification. By leveraging the distinct mechanisms of adsorption and dialysis, this therapy provides a more comprehensive removal of uremic toxins than is achievable with conventional methods alone. The protocols outlined in these notes are based on current clinical evidence and are intended to guide researchers and clinicians in the application of this promising therapeutic strategy for improving the health and quality of life of patients with end-stage renal disease. Individual patient needs and institutional protocols should always be taken into consideration when implementing this therapy.
References
- 1. Comparative Efficacy of pthis compound Haemoadsorption Combined with Haemodialysis Versus Online Haemodiafiltration in Removing Protein-Bound and Middle-Molecular-Weight Uraemic Toxins: A Randomized Controlled Trial [mdpi.com]
- 2. jafroninternational.com [jafroninternational.com]
- 3. This compound- Improve the quality of life for dialysis patients_News Center_Media & Events_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 4. researchgate.net [researchgate.net]
- 5. nefro.cl [nefro.cl]
HA130 Hemoperfusion Cartridge: Application Notes and Protocols for Setup and Priming
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HA130 hemoperfusion cartridge, manufactured by Jafron Biomedical, is a disposable extracorporeal blood purification device.[1] It is designed for the removal of middle molecular weight and protein-bound uremic toxins from the blood.[1][2] The cartridge contains neutral macroporous resins with a large adsorptive surface area, enabling the removal of substances such as β2-microglobulin (β2-MG), parathyroid hormone (PTH), inflammatory mediators (e.g., IL-6, TNF-α), and other protein-bound toxins.[1][2] This document provides detailed protocols for the setup and priming of the this compound cartridge for research and pre-clinical applications.
Product Specifications
The this compound cartridge has the following technical properties:
| Property | Specification |
| Adsorbent Volume | 130 mL |
| Adsorbent Material | Double cross-linked styrene-divinylbenzene copolymers |
| Housing Material | Polycarbonate |
| Sterilization Method | Irradiation |
| Biocompatibility | Tested as required in ISO 10993 |
Quantitative Performance Data
The this compound cartridge, often used in conjunction with hemodialysis (HD), has demonstrated significant removal of various uremic toxins.
Table 1: Removal Efficiency of Uremic Toxins
| Toxin | Therapy | Reduction Ratio (%) | Reference |
| Indoxyl Sulfate (IS) | HAHD (this compound + HD) | 46.9% | |
| HDF | 31.8% | ||
| p-Cresyl Sulfate (PCS) | HAHD (this compound + HD) | 44.6% | |
| HDF | 31.4% | ||
| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption (this compound) | 64.7% (corrected) | |
| HF-HD | 39.3% (corrected) |
HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HF-HD: High-flux Hemodialysis.
Experimental Protocols
Materials Required
-
This compound Hemoperfusion Cartridge
-
Blood pump (peristaltic)
-
Appropriate tubing set with arterial and venous lines
-
Sterile 0.9% normal saline solution (3000 mL recommended for priming)
-
Waste collection bag
-
IV pole or stand
-
(Optional) Rubber hammer for de-aeration
-
(Optional) Standard holder for cartridge and dialyzer
Experimental Workflow: this compound Cartridge Setup and Priming
Caption: Workflow for this compound cartridge setup and priming.
Detailed Priming Protocol
This protocol describes the standalone priming of the this compound cartridge. For combined use with a dialyzer, the setup will be more complex.
-
Preparation and Inspection:
-
Visually inspect the sterile packaging of the this compound cartridge for any signs of damage. Do not use if the packaging is compromised.
-
Confirm the expiration date on the label.
-
Aseptically remove the cartridge from its packaging.
-
-
Cartridge Mounting and Tubing Connection:
-
Mount the this compound cartridge securely on a stand in a vertical position, with the arterial (blood inlet) end pointing downwards and the venous (blood outlet) end upwards. This orientation is crucial for effective air removal.
-
Connect the arterial line of the tubing set to the inlet of the this compound cartridge.
-
Connect the venous line of the tubing set to the outlet of the cartridge.
-
Connect the free end of the venous line to a waste collection bag.
-
Connect the priming solution (0.9% normal saline) to the arterial line via the designated infusion set connection.
-
-
Priming and Air Removal:
-
Ensure all clamps on the tubing are open where appropriate.
-
Start the blood pump at a low flow rate (e.g., 100-150 mL/min) to initiate the priming process. The saline solution should flow from the bottom to the top of the cartridge.
-
As the cartridge fills with saline, gently tap the sides of the cartridge to dislodge any air bubbles. A rubber hammer can be used for this purpose.
-
Continue priming until all air has been evacuated from the cartridge and the tubing. Visually confirm that no air bubbles are present in the circuit.
-
Once the cartridge is free of air, the flow rate can be gradually increased.
-
Flush the entire system with a recommended total volume of 3000 mL of normal saline to ensure the adsorbent is adequately prepared and any residual substances from the manufacturing and sterilization process are removed.
-
-
Completion of Priming:
-
After the recommended volume of priming solution has been flushed through the system, stop the blood pump.
-
The this compound cartridge is now primed and ready for connection to the experimental circuit.
-
Signaling Pathway Visualization
As the this compound cartridge's primary mechanism is adsorption of a broad range of molecules, a specific signaling pathway is not directly modulated. Instead, its therapeutic effect is achieved by reducing the concentration of various uremic toxins and inflammatory mediators. The logical relationship of its application in a clinical context is depicted below.
Caption: Logical flow of this compound hemoperfusion therapy.
Disclaimer
This document is intended for informational purposes for research, scientific, and drug development professionals. The provided protocols are a synthesis of available information and should be adapted and validated for specific experimental needs. For clinical use, always refer to the official Instructions for Use provided by the manufacturer, Jafron Biomedical.
References
Application Notes and Protocols for In Vitro Experimental Design Using the HA130 Cartridge
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the HA130 hemoperfusion cartridge in various in vitro experimental setups. The this compound cartridge, composed of neutral macroporous styrene-divinylbenzene copolymers, is designed for the adsorption of middle and large molecular weight uremic toxins, protein-bound toxins, and inflammatory cytokines. The following protocols are intended to guide researchers in evaluating the efficacy and cellular effects of the this compound cartridge in a controlled laboratory setting.
Assessment of In Vitro Cytotoxicity and Biocompatibility
This protocol outlines an experiment to evaluate the potential cytotoxic effects of the this compound cartridge on cultured cells, a critical step in preclinical safety assessment.
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine if direct contact with the this compound cartridge material induces cytotoxicity in a relevant cell line, such as the human monocytic cell line U-937.
Materials:
-
This compound Hemoperfusion Cartridge
-
U-937 human monocytic cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Sterile phosphate-buffered saline (PBS)
-
Peristaltic pump
-
Silicone tubing
-
Sterile reservoir
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytotoxicity assay kit (e.g., LDH assay, MTT assay, or Annexin V/Propidium Iodide for apoptosis)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for in vitro cytotoxicity testing of the this compound cartridge.
Procedure:
-
Cell Culture: Culture U-937 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.
-
Cartridge Preparation:
-
Aseptically remove the this compound cartridge from its packaging.
-
Prime the cartridge by flushing with sterile PBS followed by complete cell culture medium to remove any potential leachables and to pre-condition the adsorbent material.
-
-
Experimental Groups:
-
Static Control: U-937 cells incubated in a culture flask without the cartridge.
-
Dynamic Control: U-937 cells circulated through a tubing circuit without the cartridge.
-
Static this compound: U-937 cell suspension is introduced directly into the primed this compound cartridge and incubated statically.
-
Dynamic this compound: U-937 cell suspension is circulated from a sterile reservoir through the primed this compound cartridge using a peristaltic pump at a controlled flow rate (e.g., 10-50 mL/min) at 37°C.
-
-
Incubation and Sampling:
-
For the static experiment, incubate for 24 hours.
-
For the dynamic experiment, collect aliquots of the cell suspension from the reservoir at various time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
-
Cytotoxicity Assessment:
-
At each time point, determine cell viability and apoptosis using a chosen cytotoxicity assay according to the manufacturer's instructions.
-
For example, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each experimental group relative to a positive control (e.g., cells treated with a known cytotoxic agent).
-
Compare the cytotoxicity levels between the control and this compound-exposed groups.
-
Data Presentation:
| Time Point (minutes) | Static Control (% Cytotoxicity) | Dynamic Control (% Cytotoxicity) | Static this compound (% Cytotoxicity) | Dynamic this compound (% Cytotoxicity) |
| 0 | 0 | 0 | 0 | 0 |
| 30 | N/A | 1.2 ± 0.3 | N/A | 1.5 ± 0.4 |
| 60 | N/A | 1.5 ± 0.2 | N/A | 1.8 ± 0.5 |
| 90 | N/A | 1.8 ± 0.4 | N/A | 2.1 ± 0.6 |
| 120 | N/A | 2.0 ± 0.5 | N/A | 2.3 ± 0.7 |
| 24 hours | 5.2 ± 1.1 | N/A | 5.5 ± 1.3 | N/A |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Evaluation of Uremic Toxin and Cytokine Removal
This section provides protocols to quantify the adsorption efficiency of the this compound cartridge for specific uremic toxins and inflammatory cytokines.
Experimental Protocol: Uremic Toxin Adsorption Assay
Objective: To measure the in vitro removal of key protein-bound uremic toxins, such as indoxyl sulfate (IS) and p-cresyl sulfate (PCS), from a simulated uremic environment.
Materials:
-
This compound Hemoperfusion Cartridge
-
Human serum or bovine serum albumin (BSA) solution
-
Indoxyl sulfate (IS) and p-cresyl sulfate (PCS) standards
-
Peristaltic pump
-
Silicone tubing
-
Sterile reservoir
-
Incubator or water bath (37°C)
-
Analytical method for toxin quantification (e.g., HPLC or LC-MS/MS)
Experimental Workflow:
Application Notes and Protocols: Clinical Use of HA130 for Uremic Pruritus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical application of the Jafron HA130 hemoperfusion cartridge for the treatment of uremic pruritus (UP), a common and distressing symptom in patients with end-stage kidney disease (ESKD). This document includes detailed experimental protocols for assessing treatment efficacy, quantitative data from clinical studies, and a summary of the proposed mechanism of action.
Introduction
Uremic pruritus is a significant complication for patients undergoing maintenance hemodialysis, severely impacting their quality of life. The pathophysiology of UP is complex and multifactorial, involving an interplay of immune dysregulation, systemic inflammation, and an imbalance in the endogenous opioid system. The accumulation of uremic toxins, particularly middle and large molecular weight solutes and protein-bound uremic toxins, which are not efficiently removed by conventional hemodialysis, is thought to be a key driver of UP.
The Jafron this compound hemoperfusion cartridge is a therapeutic device designed to be used in conjunction with hemodialysis. It contains neutral macroporous resin beads that adsorb a wide range of uremic toxins, including β2-microglobulin (β2M), parathyroid hormone (PTH), and various inflammatory mediators.[1] By removing these pruritogenic substances from the blood, this compound hemoperfusion aims to alleviate the symptoms of uremic pruritus.
Mechanism of Action
The this compound cartridge works on the principle of adsorption. As blood passes through the cartridge, uremic toxins and inflammatory cytokines in the plasma bind to the surface of the macroporous resin beads. This process effectively removes these substances from circulation, which are otherwise difficult to clear with standard hemodialysis membranes. The proposed mechanism for the alleviation of uremic pruritus involves the reduction of systemic inflammation and the removal of specific pruritogenic molecules.
A key multi-center randomized controlled trial involving 438 patients demonstrated that combining this compound hemoperfusion with hemodialysis can significantly lower levels of β2-microglobulin and parathyroid hormone, both of which have been implicated in the pathogenesis of uremic pruritus.[1] Furthermore, a medium-term study showed a decrease in serum levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) with once-weekly this compound-RHA hemoperfusion.[2]
Signaling Pathway in Uremic Pruritus
The following diagram illustrates the complex interplay of factors contributing to uremic pruritus and the proposed targets of this compound hemoperfusion.
Caption: Pathophysiology of uremic pruritus and the therapeutic target of this compound.
Quantitative Data from Clinical Trials
The efficacy of this compound in treating uremic pruritus has been evaluated in clinical trials. The following tables summarize the key quantitative outcomes.
Table 1: Efficacy of this compound in Reducing Pruritus Scores
| Treatment Group | Number of Patients | Pruritus Score Reduction |
| HP + Low-Flux Hemodialysis (LFHD) | Not Specified | 63% |
| HP + High-Flux Hemodialysis (HFHD) | Not Specified | 51% |
| Data from a 12-month, multi-center, randomized controlled trial. Pruritus score reduction was a secondary outcome.[3] |
Table 2: Effect of this compound on Uremic Toxins and Inflammatory Markers
| Parameter | Treatment Effect | Study Reference |
| β2-Microglobulin (β2M) | Significant decrease after 12 months | [3] |
| Parathyroid Hormone (PTH) | Significant decrease after 12 months | |
| C-Reactive Protein (CRP) | Decrease observed in a medium-term study | |
| Interleukin-6 (IL-6) | Decrease observed in a medium-term study | |
| Tumor Necrosis Factor-α (TNF-α) | Decrease observed in a medium-term study |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in treating uremic pruritus.
Protocol 1: Assessment of Pruritus Severity
1.1. Visual Analog Scale (VAS)
-
Objective: To quantify the subjective intensity of pruritus.
-
Materials: A 10 cm horizontal line printed on paper or displayed on a screen, with "No Itch" at the 0 cm mark and "Worst Imaginable Itch" at the 10 cm mark.
-
Procedure:
-
Provide the patient with the VAS scale.
-
Instruct the patient to mark a single point on the line that best represents the intensity of their itch over the past 24 hours.
-
Measure the distance in centimeters from the "No Itch" end to the patient's mark. This value is the VAS score.
-
Record the VAS score at baseline and at specified follow-up intervals (e.g., weekly or monthly).
-
-
Interpretation of VAS Scores:
-
0: No pruritus
-
0 to <4: Mild pruritus
-
≥4 to <7: Moderate pruritus
-
≥7 to <9: Severe pruritus
-
≥9: Very severe pruritus
-
1.2. Duo Pruritus Score (DPS)
-
Objective: To provide a more comprehensive assessment of pruritus by evaluating its severity, distribution, and impact on sleep.
-
Methodology: The DPS is a composite score based on the following components:
-
Severity and Distribution: Assessed for both morning and afternoon. This includes the extent of scratching and the distribution range of the pruritus.
-
Sleep Disturbance: A separate score is given for the impact of pruritus on sleep.
-
-
Scoring: The detailed scoring system involves assigning points to different aspects of pruritus experienced over a 24-hour period. The total score can range from 0 to 40, with higher scores indicating more severe pruritus.
Protocol 2: Measurement of Inflammatory Markers
2.1. Serum Collection and Preparation
-
Collect whole blood samples from patients via venipuncture into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1000-2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the serum and transfer it to a clean microcentrifuge tube.
-
Store the serum samples at -80°C until analysis.
2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α
-
Principle: A sandwich ELISA is used to quantify the concentration of IL-6 and TNF-α in serum samples.
-
Materials: Commercially available human IL-6 and TNF-α ELISA kits, microplate reader.
-
Procedure (General Outline):
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the target cytokine to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target cytokine.
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB).
-
Incubate in the dark to allow for color development, which is proportional to the amount of bound cytokine.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from a standard curve.
-
2.3. Turbidimetric Immunoassay for C-Reactive Protein (CRP)
-
Principle: The CRP in the serum sample reacts with anti-CRP antibodies coated on microparticles, causing agglutination. The resulting turbidity is measured and is proportional to the CRP concentration.
-
Materials: Commercially available CRP turbidimetric immunoassay kit, chemistry analyzer or spectrophotometer.
-
Procedure (General Outline):
-
Prepare reagents and calibrators according to the kit instructions.
-
Pipette the reaction buffer and the serum sample into a cuvette.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Add the anti-CRP microparticle reagent to initiate the agglutination reaction.
-
Measure the change in absorbance at a specific wavelength over a defined period.
-
Calculate the CRP concentration by comparing the sample's absorbance change to a calibration curve generated from known standards.
-
This compound Hemoperfusion Protocol
Experimental Workflow for this compound Hemoperfusion
References
Application Notes and Protocols for HA130 in End-Stage Renal Disease Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the HA130 hemoperfusion cartridge in the management of end-stage renal disease (ESRD). The content covers the mechanism of action, clinical applications, and detailed protocols derived from published studies, intended to guide research and development in nephrology.
Introduction
End-stage renal disease is characterized by the accumulation of a wide spectrum of uremic toxins that are not effectively cleared by conventional hemodialysis (HD). These toxins, particularly middle-to-large molecular weight solutes and protein-bound uremic toxins (PBUTs), are associated with numerous complications, including chronic inflammation, cardiovascular disease, renal osteodystrophy, and refractory pruritus.[1][2] The this compound disposable hemoperfusion cartridge, containing neutral macroporous resin beads, offers a promising adjunctive therapy to standard hemodialysis.[2][3] By utilizing the principle of adsorption, this compound effectively removes a broad range of uremic toxins, thereby mitigating their pathological effects and improving patient quality of life.[1]
Mechanism of Action
The this compound cartridge works in conjunction with hemodialysis to provide a more comprehensive blood purification therapy. While hemodialysis primarily removes small, water-soluble toxins through diffusion and convection, this compound targets larger and protein-bound molecules via adsorption. The neutral macroporous resin within the this compound cartridge has a high affinity for various uremic toxins, including:
-
Middle and Large Molecules: β2-microglobulin (β2-MG), parathyroid hormone (PTH), leptin, renin, angiotensin, and various cytokines (e.g., IL-6, TNF-α).
-
Protein-Bound Uremic Toxins: Indoxyl sulfate (IS), p-cresyl sulfate (PCS), homocysteine, and advanced glycation end products (AGEs).
By integrating this compound into the extracorporeal circuit, clinicians can achieve a broader clearance of uremic toxins, addressing the limitations of standalone hemodialysis.
Clinical Applications and Efficacy
The combined therapy of this compound hemoperfusion with hemodialysis (HD+HP) has demonstrated significant clinical benefits in the management of ESRD-related complications.
Management of Uremic Complications
-
Uremic Pruritus and Sleep Disorders: Clinical studies have shown that HD+HP therapy with this compound significantly alleviates uremic pruritus and improves sleep quality in maintenance hemodialysis patients.
-
Renal Osteodystrophy: By effectively removing PTH, this compound can help manage secondary hyperparathyroidism, a common complication leading to renal osteodystrophy.
-
Dialysis-Related Amyloidosis: The reduction of β2-MG levels by this compound therapy is crucial in preventing or mitigating dialysis-related amyloidosis.
-
Refractory Hypertension: The removal of renin and angiotensin by this compound may contribute to better blood pressure control in patients with refractory hypertension.
-
Chronic Inflammation and Malnutrition: this compound has been shown to decrease levels of inflammatory mediators like IL-6 and TNF-α, which may help in ameliorating the chronic inflammatory state and improving nutritional status in ESRD patients.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound in removing uremic toxins.
| Toxin | Treatment Group | Reduction Ratio (%) | p-value | Reference |
| Indoxyl Sulfate (IS) | HAHD (pthis compound) | 46.9 | <0.05 | |
| HDF | 31.8 | |||
| p-Cresyl Sulfate (PCS) | HAHD (pthis compound) | 44.6 | <0.01 | |
| HDF | 31.4 | |||
| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | 64.7 (corrected) | 0.045 | |
| HF-HD alone | 39.3 (corrected) | |||
| β2-microglobulin (β2-MG) | HD + this compound (1 year) | 34.3 (from 40.8 to 27.8 mg/L) | ||
| LFHD (1 year) | 16.8 (from 44.6 to 37.1 mg/L) |
HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HF-HD: High-Flux Hemodialysis; LFHD: Low-Flux Hemodialysis.
Experimental Protocols
Protocol 1: Standard Combined Hemodialysis and Hemoperfusion (HD+HP) with this compound
This protocol outlines the general procedure for administering this compound therapy in conjunction with standard hemodialysis.
Materials:
-
This compound disposable hemoperfusion cartridge
-
Standard hemodialysis machine and dialyzer
-
Blood tubing lines
-
Anticoagulant (e.g., low-molecular-weight heparin)
-
Sterile saline for priming
Procedure:
-
Patient Preparation: Establish vascular access (e.g., arteriovenous fistula or graft).
-
Circuit Assembly:
-
Set up the hemodialysis circuit as per standard procedure.
-
Connect the this compound cartridge in series with the dialyzer, typically before the dialyzer in the arterial blood line.
-
-
Priming:
-
Prime the entire extracorporeal circuit, including the this compound cartridge and the dialyzer, with sterile saline to remove any residual air and sterilants. A priming volume of approximately 2 liters is common.
-
-
Anticoagulation: Administer a systemic anticoagulant as prescribed to prevent clotting within the circuit.
-
Initiation of Treatment:
-
Connect the patient to the circuit and initiate blood flow.
-
Set the blood flow rate (Qb) typically between 200-300 mL/min.
-
Set the dialysate flow rate to 500 mL/min.
-
-
Duration of Treatment:
-
The recommended duration for the combined HD+HP session is typically 4 hours.
-
The hemoperfusion component with this compound is often performed for 120-150 minutes of the total hemodialysis session.
-
-
Monitoring: Monitor the patient's vital signs and the circuit pressures throughout the treatment.
-
Termination of Treatment:
-
At the end of the session, rinse back the blood from the circuit to the patient using sterile saline.
-
Disconnect the patient and provide post-treatment care.
-
Treatment Frequency:
-
Intensive Therapy: For patients with significant complications, a frequency of once a week or even up to four times a month may be recommended.
-
Maintenance Therapy: For patients with stable conditions or for prophylaxis, a frequency of once every two weeks is common.
Protocol 2: Evaluation of Uremic Toxin Removal
This protocol describes a method for quantifying the removal of specific uremic toxins by this compound.
Objective: To determine the reduction ratio of target uremic toxins (e.g., IS, PCS, β2-MG) after a single session of HD+HP with this compound.
Procedure:
-
Patient Selection: Recruit a cohort of maintenance hemodialysis patients who meet the inclusion criteria for this compound therapy.
-
Blood Sampling:
-
Collect a pre-treatment blood sample from the arterial line immediately before the start of the HD+HP session.
-
-
Sample Processing:
-
Separate plasma or serum from the blood samples by centrifugation.
-
Store the samples at -80°C until analysis.
-
-
Toxin Quantification:
-
Measure the concentration of the target uremic toxins in the pre- and post-treatment samples using appropriate analytical methods (e.g., HPLC for IS and PCS, ELISA for β2-MG and PTH).
-
-
Calculation of Reduction Ratio (RR):
-
Calculate the RR for each toxin using the following formula: RR (%) = [(Pre-treatment concentration - Post-treatment concentration) / Pre-treatment concentration] x 100
-
For protein-bound toxins, it is also recommended to calculate the corrected reduction ratio (RRc) to account for hemoconcentration.
-
-
Statistical Analysis: Perform statistical analysis to compare the pre- and post-treatment toxin levels and to determine the significance of the reduction.
Visualizations
Caption: Logical workflow of this compound in ESRD management.
Caption: Experimental workflow for evaluating this compound efficacy.
References
Application Notes and Protocols for HA130 Hemoperfusion in Specific Patient Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Jafron HA130 hemoperfusion cartridge in various patient populations. The document details the underlying mechanisms of action, summarizes key clinical findings, and provides detailed experimental protocols based on published literature.
Introduction to this compound Hemoperfusion
The this compound hemoperfusion cartridge is a therapeutic blood purification device designed to remove a wide range of endogenous and exogenous toxins from the blood. Its primary application is in patients with End-Stage Renal Disease (ESRD) to manage complications arising from the accumulation of uremic toxins.[1][2] The cartridge contains neutral macroporous resins made of styrene-divinylbenzene copolymers, which provide a large surface area for the adsorption of target molecules.[3]
Mechanism of Action:
The fundamental principle of this compound hemoperfusion is adsorption. As blood passes through the cartridge, uremic toxins and inflammatory mediators bind to the surface of the resin beads and are effectively removed from circulation. The this compound cartridge is particularly effective at removing middle-to-large molecular weight substances and protein-bound uremic toxins that are not efficiently cleared by conventional hemodialysis.[1][4]
End-Stage Renal Disease (ESRD) and Maintenance Hemodialysis (MHD)
Patients with ESRD undergoing maintenance hemodialysis often suffer from complications related to the inadequate removal of middle-molecular-weight toxins and protein-bound uremic toxins. The this compound cartridge, when used in conjunction with hemodialysis, has been shown to effectively remove these substances, leading to improvements in several clinical outcomes.
Quantitative Data Summary
A multi-center, randomized controlled trial involving 438 maintenance hemodialysis patients with chronic intractable pruritus demonstrated the efficacy of this compound hemoperfusion combined with hemodialysis (HD).
| Outcome Measure | Treatment Group | Baseline (Mean ± SD or Median [IQR]) | 12 Months (Mean ± SD or Median [IQR]) | p-value |
| β2-Microglobulin (mg/L) | HP + LFHD | 44.6 ± 14.5 | 37.1 ± 11.1 | <0.05 |
| HP + HFHD | 40.8 ± 13.4 | 27.8 ± 8.6 | <0.05 | |
| Parathyroid Hormone (pg/mL) | HP + LFHD | 417.58 | 327.34 | <0.05 |
| HP + HFHD | 459.74 | 411.46 | <0.05 | |
| Uremic Pruritus (VAS Score) | HP + HD | Not specified | Significant reduction | <0.05 |
HP: Hemoperfusion, LFHD: Low-flux hemodialysis, HFHD: High-flux hemodialysis, VAS: Visual Analog Scale. Data extracted from a four-year study on 438 patients.
Another randomized controlled trial comparing this compound combined with hemodialysis (HAHD) to online hemodiafiltration (HDF) in 30 maintenance HD patients showed significant single-session reduction ratios for protein-bound uremic toxins.
| Toxin | Treatment Group | Single-Session Reduction Ratio (%) | p-value |
| Indoxyl Sulphate (IS) | HAHD (n=20) | 46.9 | 0.044 |
| HDF (n=10) | 31.8 | ||
| p-Cresyl Sulphate (PCS) | HAHD (n=20) | 44.6 | 0.003 |
| HDF (n=10) | 31.4 |
Experimental Protocol: this compound Hemoperfusion Combined with Hemodialysis for ESRD
This protocol is based on the methodology of a randomized controlled trial.
Patient Selection:
-
Inclusion criteria: Patients with ESRD on maintenance hemodialysis for at least 3 months, suffering from complications such as severe uremic pruritus.
-
Exclusion criteria: Active infections, severe cardiovascular instability, or known allergies to components of the hemoperfusion circuit.
Procedure:
-
Vascular Access: A well-functioning arteriovenous fistula or graft, or a central venous catheter is required.
-
Circuit Setup: The this compound cartridge is placed in series with the hemodialyzer in the extracorporeal circuit.
-
Anticoagulation: Systemic anticoagulation with heparin is typically used.
-
Treatment Parameters:
-
Blood flow rate: 200-250 mL/min.
-
Dialysate flow rate: 500 mL/min.
-
Duration of hemoperfusion: 2-2.5 hours, followed by standard hemodialysis to complete a 4-hour session.
-
Frequency: Once to twice weekly, depending on the clinical indication and patient's condition.
-
-
Monitoring: Monitor vital signs, circuit pressures, and for any signs of adverse reactions throughout the procedure.
-
Data Collection: Collect blood samples before and after the treatment session to measure levels of target uremic toxins (e.g., β2-microglobulin, PTH, IS, PCS) and inflammatory markers. Clinical symptoms, such as pruritus, should be assessed using a validated scale.
Signaling Pathway
The accumulation of uremic toxins in ESRD contributes to a chronic inflammatory state and cardiovascular complications. The this compound hemoperfusion cartridge helps to mitigate these effects by removing these toxins.
Sepsis and Septic Shock
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The overproduction of inflammatory cytokines, often referred to as a "cytokine storm," plays a central role in the pathophysiology of sepsis and septic shock. Hemoperfusion with cartridges that can adsorb these inflammatory mediators is a potential therapeutic strategy. While the HA330 and HA380 cartridges are more commonly cited for acute inflammatory conditions, the this compound also has the capacity to adsorb cytokines.
Quantitative Data Summary
Currently, there is a lack of robust, large-scale clinical trial data specifically evaluating the efficacy of the this compound cartridge in septic patients. Most studies on hemoperfusion in sepsis have used other types of cartridges. However, the principle of cytokine removal remains relevant.
Experimental Protocol: this compound Hemoperfusion in Sepsis (Proposed)
This proposed protocol is based on general principles of hemoperfusion in sepsis and would require adaptation and validation in a clinical trial setting.
Patient Selection:
-
Inclusion criteria: Patients with a confirmed diagnosis of sepsis or septic shock, with evidence of hyperinflammation (e.g., elevated levels of IL-6, procalcitonin).
-
Exclusion criteria: Contraindications to extracorporeal circulation, such as severe coagulopathy or hemodynamic instability refractory to vasopressors.
Procedure:
-
Vascular Access: A dedicated central venous catheter is required.
-
Circuit Setup: The this compound cartridge is integrated into an extracorporeal circuit, which may be a standalone hemoperfusion setup or combined with a continuous renal replacement therapy (CRRT) machine.
-
Anticoagulation: Regional citrate anticoagulation or systemic heparinization is necessary.
-
Treatment Parameters:
-
Blood flow rate: 150-200 mL/min.
-
Duration of treatment: 2-4 hours per session.
-
Frequency: Daily for a specified number of days (e.g., 2-3 consecutive days), guided by the patient's clinical response and biomarker levels.
-
-
Monitoring: Continuous hemodynamic monitoring is essential. Monitor for potential adverse events such as thrombocytopenia or hypotension.
-
Data Collection: Measure serial levels of inflammatory markers (e.g., IL-6, TNF-α, C-reactive protein), lactate, and assess organ function scores (e.g., SOFA score) before, during, and after treatment.
Experimental Workflow
Acute Kidney Injury (AKI)
The role of this compound hemoperfusion in AKI is less well-defined than in ESRD. In theory, by removing inflammatory mediators and uremic toxins that can contribute to kidney damage, this compound could have a protective effect. However, there is a significant lack of clinical trial data to support this application.
Liver Failure
In patients with liver failure, the accumulation of toxins such as bilirubin and bile acids can lead to further organ damage. Hemoperfusion has been explored as a means to remove these substances. While some studies have shown that hemoperfusion with other types of cartridges can reduce bilirubin levels, there is limited specific data on the use of the this compound cartridge for this indication.
Autoimmune Diseases
The application of this compound hemoperfusion in autoimmune diseases such as systemic lupus erythematosus (SLE) or rheumatoid arthritis is currently not well-established. The rationale for its use would be the removal of autoantibodies and inflammatory cytokines that drive the disease process. However, there is a lack of published clinical data on the use of this compound in these patient populations.
Safety and Adverse Events
The use of this compound hemoperfusion is generally considered safe when performed by trained personnel. Potential adverse events are similar to those associated with other extracorporeal blood purification therapies and may include:
-
Hypotension
-
Thrombocytopenia
-
Bleeding or clotting in the circuit
-
Allergic reactions to components of the circuit (rare)
In a randomized controlled trial comparing HAHD with HDF, adverse events were generally mild and comparable between the groups.
Conclusion
The this compound hemoperfusion cartridge is a valuable therapeutic tool for the management of complications in patients with ESRD, with strong evidence supporting its efficacy in removing middle-molecular-weight and protein-bound uremic toxins. Its application in other conditions such as sepsis, AKI, liver failure, and autoimmune diseases is theoretically plausible but requires further investigation through well-designed randomized controlled trials to establish its efficacy and safety in these patient populations.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of the this compound hemoperfusion cartridge should be based on the manufacturer's instructions for use and guided by experienced healthcare professionals.
References
Application Notes and Protocols for Anticoagulation in HA130-Based Hemoperfusion Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of anticoagulation protocols for use with the HA130 hemoperfusion cartridge. The information is intended to guide researchers and clinicians in selecting and managing appropriate anticoagulation strategies to ensure patient safety and optimal performance of the hemoperfusion circuit.
Introduction to Anticoagulation in Hemoperfusion
Hemoperfusion is an extracorporeal blood purification technique where blood is passed through a cartridge containing adsorbent materials to remove specific toxins.[1] The this compound cartridge, manufactured by Jafron Biomedical, contains a neutral macroporous resin designed to adsorb middle-to-large molecular weight uremic toxins and protein-bound solutes.[2][3]
Contact between blood and the surfaces of the extracorporeal circuit, including the hemoperfusion cartridge, activates the coagulation cascade, which can lead to clot formation.[4] Circuit thrombosis can impede blood flow, reduce the efficacy of the treatment, and in severe cases, necessitate premature termination of the procedure and lead to blood loss.[4] Therefore, adequate anticoagulation is crucial for the successful and safe application of this compound-based therapy.
The choice of anticoagulant should be tailored to the individual patient's clinical condition, considering factors such as bleeding risk, underlying coagulopathies, and institutional protocols. The two primary anticoagulation strategies employed during this compound hemoperfusion are systemic heparinization and regional citrate anticoagulation.
Anticoagulation Protocols
Heparin-Based Anticoagulation
Heparin, either unfractionated (UFH) or low-molecular-weight (LMWH), is a widely used anticoagulant for extracorporeal therapies. It acts by potentiating the activity of antithrombin III, which in turn inactivates thrombin and other coagulation factors.
2.1.1. Unfractionated Heparin (UFH) Protocol
UFH has a short half-life, and its anticoagulant effect can be readily monitored and reversed with protamine sulfate.
Experimental Protocol:
-
Priming: For certain applications, the HA cartridge may be primed with a heparin-containing solution. For example, in some critical care settings, 18,750 units of heparin may be injected into the cartridge, which is then agitated and allowed to dwell for 30 minutes before being rinsed with normal saline.
-
Loading Dose: Administer a loading dose of 62.5 to 125 U/kg of UFH as an intravenous bolus at the initiation of the hemoperfusion session.
-
Maintenance Infusion: Immediately following the bolus, commence a continuous intravenous infusion of UFH at a rate of 1250 to 2500 U/h.
-
Monitoring: The anticoagulant effect of UFH is typically monitored using the Activated Clotting Time (ACT) or Activated Partial Thromboplastin Time (aPTT). The target ACT is generally maintained between 200 and 250 seconds.
-
Termination: The heparin infusion is typically discontinued 30 to 60 minutes before the end of the hemoperfusion session to allow for normalization of clotting times.
2.1.2. Low-Molecular-Weight Heparin (LMWH) Protocol
LMWH offers a more predictable anticoagulant response and a longer half-life, often allowing for a single bolus dose without the need for continuous infusion or frequent monitoring.
Experimental Protocol:
-
Dosing: Administer a single intravenous bolus of LMWH at a dose of 60 to 80 U/kg at the beginning of the this compound treatment.
-
Additional Doses: No additional doses are typically required for a standard hemoperfusion session.
-
Monitoring: Routine monitoring of LMWH is not always necessary, but anti-Factor Xa activity can be measured if required.
Regional Citrate Anticoagulation (RCA)
RCA is an alternative to heparin, particularly for patients with a high risk of bleeding. Citrate is infused into the arterial line of the extracorporeal circuit, where it chelates ionized calcium, a critical cofactor in the coagulation cascade, thereby preventing clotting within the circuit. The citrated blood is then returned to the patient, and the systemic calcium levels are restored through a separate infusion of calcium chloride.
Experimental Protocol:
-
Citrate Infusion: Infuse a 4% sodium citrate solution into the arterial line of the circuit at a rate of 100 to 250 ml/h.
-
Circuit Monitoring: The primary goal is to maintain the ionized calcium level within the extracorporeal circuit between 0.20 and 0.40 mmol/L. This is monitored by drawing a blood sample from the circuit post-cartridge. The Activated Clotting Time (ACT) should be maintained between 200 and 250 seconds.
-
Systemic Calcium Replacement: A solution of calcium chloride is infused into the venous line before the blood returns to the patient to maintain systemic ionized calcium levels between 1.00 and 1.20 mmol/L.
-
Patient Monitoring: Closely monitor the patient for signs of citrate toxicity, such as metabolic alkalosis or electrolyte disturbances.
Data Presentation
The following tables summarize the quantitative data for the described anticoagulation protocols.
Table 1: Heparin-Based Anticoagulation Protocols for this compound Therapy
| Parameter | Unfractionated Heparin (UFH) | Low-Molecular-Weight Heparin (LMWH) |
| Loading Dose | 62.5 - 125 U/kg | 60 - 80 U/kg |
| Maintenance Dose | 1250 - 2500 U/h | Not applicable |
| Monitoring Parameter | Activated Clotting Time (ACT) | Anti-Factor Xa Activity (if required) |
| Target Range | 200 - 250 seconds | Not routinely monitored |
Table 2: Regional Citrate Anticoagulation (RCA) Protocol for this compound Therapy
| Parameter | Recommended Value |
| Citrate Solution | 4% Sodium Citrate |
| Citrate Infusion Rate | 100 - 250 ml/h |
| Target Circuit Ionized Calcium | 0.20 - 0.40 mmol/L |
| Target Systemic Ionized Calcium | 1.00 - 1.20 mmol/L |
| Target Circuit ACT | 200 - 250 seconds |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships of the anticoagulation protocols.
Caption: Workflow for Heparin-Based Anticoagulation in this compound Therapy.
Caption: Regional Citrate Anticoagulation (RCA) Workflow for this compound Therapy.
Conclusion
The selection of an appropriate anticoagulation protocol is critical for the safe and effective use of this compound-based hemoperfusion therapy. Both heparin-based and regional citrate anticoagulation strategies can be employed, with the choice depending on the individual patient's clinical status and bleeding risk. The protocols and data presented in these application notes provide a foundation for developing standardized procedures for anticoagulation during this compound therapy. It is essential for clinicians and researchers to adhere to established monitoring practices to ensure patient safety and optimize treatment outcomes.
References
Application Notes and Protocols: Measuring the Efficacy of HA130 in Toxin Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HA130 hemoperfusion cartridge is a medical device designed for the extracorporeal removal of middle-to-large molecular weight toxins and inflammatory mediators from the blood.[1][2][3] Its adsorbent material, a neutral macroporous styrene-divinylbenzene copolymer resin, provides a large surface area for the binding of various pathological substances.[3][4] These application notes provide detailed protocols and data for researchers to evaluate the efficacy of the this compound cartridge in clearing specific toxins, aiding in pre-clinical and clinical research for conditions such as end-stage renal disease (ESRD), sepsis, and drug overdose.
Toxin Adsorption Spectrum and Efficacy
The this compound cartridge has demonstrated efficacy in adsorbing a range of uremic toxins and inflammatory cytokines. Quantitative data from various studies are summarized below to provide a baseline for expected clearance rates.
Uremic Toxin Clearance
| Toxin | Toxin Class | Molecular Weight (Da) | Pathophysiological Effects | This compound Clearance Efficacy (Reduction Ratio %) |
| Indoxyl Sulfate (IS) | Protein-Bound Uremic Toxin | 213.2 | Pro-inflammatory, pro-oxidative, contributes to cardiovascular disease and progression of chronic kidney disease (CKD). | ~46.9% |
| p-Cresyl Sulfate (PCS) | Protein-Bound Uremic Toxin | 188.2 | Associated with endothelial dysfunction, insulin resistance, and cardiovascular mortality in CKD patients. | ~44.6% |
| β2-Microglobulin (β2M) | Middle Molecule Uremic Toxin | 11,800 | Accumulation leads to dialysis-related amyloidosis, causing joint pain and carpal tunnel syndrome. | Significant reduction observed in clinical studies. |
| Parathyroid Hormone (PTH) | Middle Molecule Uremic Toxin | 9,425 | Elevated levels in CKD lead to renal osteodystrophy and cardiovascular complications. | Significant reduction observed in clinical studies. |
Inflammatory Cytokine Clearance
| Cytokine | Key Pro-inflammatory Role | This compound Clearance Efficacy |
| Interleukin-6 (IL-6) | Central mediator of acute phase response, fever, and inflammation. | Mentioned as a target for removal. Specific quantitative data for this compound is limited in the provided results, but similar hemoperfusion devices show clearance. |
| Tumor Necrosis Factor-alpha (TNF-α) | Key driver of systemic inflammation, apoptosis, and cellular proliferation. | Mentioned as a target for removal. Specific quantitative data for this compound is limited in the provided results, but similar hemoperfusion devices show clearance. |
Experimental Protocols
In Vitro Hemoperfusion Protocol for Toxin Clearance Evaluation
This protocol outlines a general procedure for evaluating the toxin clearance efficacy of the this compound cartridge in a controlled in vitro environment.
Materials:
-
This compound Hemoperfusion Cartridge
-
Peristaltic pump
-
Reservoir for the test solution (e.g., glass beaker or flask)
-
Tubing circuit (biocompatible, medical-grade)
-
Pressure monitor (optional)
-
Heater/stirrer plate
-
Test solution: Human plasma or a buffered protein solution (e.g., bovine serum albumin in PBS) spiked with the toxin(s) of interest at clinically relevant concentrations.
-
Anticoagulant (if using whole blood)
-
Sterile saline solution for priming
-
Sample collection tubes
Experimental Workflow:
Caption: In vitro hemoperfusion circuit for this compound efficacy testing.
Procedure:
-
Circuit Assembly: Assemble the hemoperfusion circuit as shown in the workflow diagram in a sterile environment.
-
Priming: Prime the entire circuit, including the this compound cartridge, with sterile saline solution to remove air and any potential residues. Follow the manufacturer's instructions for cartridge priming.
-
Test Solution Preparation: Prepare the test solution by spiking human plasma or a protein solution with the desired toxins at known concentrations. Ensure the solution is well-mixed and maintained at 37°C.
-
Hemoperfusion:
-
Fill the reservoir with the prepared test solution.
-
Start the peristaltic pump and circulate the solution through the this compound cartridge at a physiological flow rate (e.g., 150-250 mL/min).
-
Maintain the temperature of the reservoir at 37°C throughout the experiment.
-
-
Sample Collection:
-
Collect samples from the pre-cartridge and post-cartridge sampling ports at designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
The pre-cartridge sample represents the initial toxin concentration, while the post-cartridge sample represents the concentration after passing through the device.
-
-
Sample Processing and Storage: Process the collected samples as required for the specific analytical method (e.g., centrifugation to separate plasma). Store samples at -80°C until analysis.
Quantification of Protein-Bound Uremic Toxins (IS and PCS) by LC-MS/MS
Principle:
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of Indoxyl Sulfate (IS) and p-Cresyl Sulfate (PCS) in serum or plasma samples.
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma sample, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated IS and PCS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with an appropriate volume of mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for IS, PCS, and their internal standards.
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of IS and PCS in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
The reduction ratio (RR) can be calculated using the following formula: RR (%) = [(C_pre - C_post) / C_pre] * 100 Where C_pre is the concentration before the cartridge and C_post is the concentration after the cartridge.
Quantification of Inflammatory Cytokines (IL-6 and TNF-α) by ELISA
Principle:
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of cytokines.
Procedure (General):
Note: This is a general protocol. Always refer to the manufacturer's instructions provided with the specific ELISA kit.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-6).
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard to create a standard curve.
-
Add standards and samples to the appropriate wells and incubate. The cytokine in the sample will bind to the capture antibody.
-
-
Washing: Wash the plate to remove any unbound substances.
-
Detection Antibody Incubation: Add a biotin-conjugated detection antibody specific for a different epitope on the target cytokine. This antibody will "sandwich" the cytokine.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate. This will bind to the biotin on the detection antibody.
-
Washing: Wash the plate to remove unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the reduction ratio as described in the LC-MS/MS section.
Signaling Pathways and Logical Relationships
The removal of uremic toxins and inflammatory cytokines by this compound can impact various downstream signaling pathways implicated in the pathophysiology of renal disease and systemic inflammation.
Signaling Pathway of β2-Microglobulin (β2M)
Caption: β2-Microglobulin signaling cascade.
β2-Microglobulin (β2M) can act as a signaling molecule, and its accumulation in chronic kidney disease is associated with various complications. By binding to the hemochromatosis protein (HFE), β2M can activate several downstream signaling pathways, including PI3K/Akt, Raf/ERK, and JAK/STAT3. These pathways are involved in promoting cell growth, survival, and angiogenesis.
Signaling Pathway of Parathyroid Hormone (PTH)
Caption: Parathyroid Hormone (PTH) signaling pathways.
Parathyroid hormone (PTH) exerts its effects by binding to the PTH receptor 1 (PTHR1), a G protein-coupled receptor. This binding activates both the Gs and Gq protein signaling pathways. The Gs pathway leads to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), while the Gq pathway activates Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and promote intracellular calcium release. These pathways ultimately regulate gene expression involved in bone metabolism and calcium homeostasis.
Conclusion
The this compound hemoperfusion cartridge offers a promising approach for the removal of a variety of uremic toxins and inflammatory mediators. The protocols and data presented in these application notes provide a framework for researchers to systematically evaluate the efficacy of this compound in their specific research applications. Further studies are encouraged to expand the quantitative data on the clearance of a broader range of toxins and to elucidate the clinical impact of their removal.
References
- 1. Comparative Efficacy of pthis compound Haemoadsorption Combined with Haemodialysis Versus Online Haemodiafiltration in Removing Protein-Bound and Middle-Molecular-Weight Uraemic Toxins: A Randomized Controlled Trial [mdpi.com]
- 2. Jafron this compound in Medical Research: Another Breakthrough_News Center_Media & Events_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 3. icuworks.com [icuworks.com]
- 4. dialysistajhiz.com [dialysistajhiz.com]
Application Notes and Protocols: Long-Term Application of HA130 in Maintenance Hemodialysis Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term use of the HA130 hemoperfusion cartridge in maintenance hemodialysis (MHD) patients. This document includes a summary of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Maintenance hemodialysis is a life-sustaining treatment for patients with end-stage renal disease (ESRD). However, conventional hemodialysis is often inefficient at removing middle-to-large molecular weight uremic toxins and protein-bound toxins. The accumulation of these toxins is associated with a range of complications, including chronic inflammation, cardiovascular disease, secondary hyperparathyroidism, and severe pruritus, which contribute to significant morbidity and mortality.
The this compound hemoperfusion cartridge is a disposable, extracorporeal blood purification device containing neutral macroporous resins. It is designed to adsorb and remove a broad spectrum of uremic toxins that are not effectively cleared by conventional dialysis. When used in conjunction with hemodialysis, a treatment modality referred to as hemodialysis plus hemoperfusion (HD+HP), the this compound cartridge has been shown to improve the removal of these toxins, leading to better clinical outcomes and an improved quality of life for MHD patients.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the long-term application of this compound in MHD patients.
Table 1: Efficacy of this compound in Removing Uremic Toxins
| Uremic Toxin | Treatment Group | Baseline (Mean ± SD or Median [IQR]) | Post-Treatment (Mean ± SD or Median [IQR]) | Percentage Reduction | Study Duration | Reference |
| β2-Microglobulin (β2-MG) | HFHD + this compound | 40.8 ± 13.4 mg/L | 27.8 ± 8.6 mg/L | 31.9% | 1 year | [1] |
| LFHD + this compound | 44.6 ± 14.5 mg/L | 37.1 ± 11.1 mg/L | 16.8% | 1 year | [1] | |
| Intact Parathyroid Hormone (iPTH) | HFHD + this compound | 459.74 pg/mL | 411.46 pg/mL | 10.5% | 1 year | [1] |
| LFHD + this compound | 417.58 pg/mL | 327.34 pg/mL | 21.6% | 1 year | ||
| HD + this compound | - | - | 12.77% | 2 years | ||
| Carboxymethyl-lysine (CML) | HF-HD + Hemoadsorption | - | - | 64.7% [52.6–74.9] (Corrected RR) | Single Session | |
| HF-HD alone | - | - | 39.3% [33.8–49.4] (Corrected RR) | Single Session | ||
| Indoxyl Sulfate (IS) | HAHD (weekly) | 33.26 ± 15.32 mg/L | 22.54 ± 9.66 mg/L | 32.2% | 8 weeks | |
| HAHD (biweekly) | 31.15 ± 14.82 mg/L | 21.27 ± 9.85 mg/L | 31.7% | 8 weeks | ||
| p-Cresyl Sulfate (PCS) | HAHD (combined) | - | - | 44.6% (Single Session RR) | Single Session | |
| HDF | - | - | 31.4% (Single Session RR) | Single Session |
HFHD: High-Flux Hemodialysis; LFHD: Low-Flux Hemodialysis; HD: Hemodialysis; HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; RR: Reduction Ratio.
Table 2: Impact of this compound on Clinical Outcomes
| Clinical Outcome | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Study Duration | Reference |
| All-Cause and Cardiovascular Mortality | HD/HDF + this compound | - | 37% reduction vs. control | 96 weeks | |
| Systolic Blood Pressure (SBP) in Refractory Hypertension | HD + this compound | 176.38 ± 10.07 mm Hg | 152.93 ± 7.08 mm Hg | 1 year | |
| Diastolic Blood Pressure (DBP) in Refractory Hypertension | HD + this compound | 98.51 ± 6.70 mm Hg | 87.73 ± 5.60 mm Hg | 1 year | |
| Pruritus (Modified Duo's Pruritus Score) | HFHD/LFHD + this compound | - | >50% reduction | 1 year | |
| Pruritus (Duo Score) | HAHD (weekly) | 13.00 ± 5.73 | 8.30 ± 3.43 | 8 weeks | |
| Sleep Quality (Pittsburgh Sleep Quality Index - PSQI) | HAHD (weekly) | 10.30 ± 3.50 | 5.80 ± 1.87 | 8 weeks |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound efficacy.
Protocol 1: this compound Hemoperfusion in Conjunction with Hemodialysis
Objective: To remove uremic toxins from the blood of maintenance hemodialysis patients.
Materials:
-
This compound Disposable Hemoperfusion Cartridge
-
Standard hemodialysis machine and dialyzer (e.g., high-flux polysulfone)
-
Arteriovenous fistula or graft access
-
Anticoagulant (e.g., low-molecular-weight heparin)
-
Sterile tubing lines
-
5% glucose solution or sterile saline for rinsing
Procedure:
-
Patient Preparation: Establish vascular access via the patient's arteriovenous fistula or graft.
-
Circuit Priming: Prime the hemodialysis circuit, including the dialyzer and bloodlines, according to the manufacturer's instructions.
-
This compound Cartridge Priming: Separately, rinse the this compound hemoperfusion cartridge with 5% glucose solution or sterile saline.
-
Circuit Connection: Connect the primed this compound cartridge in series with the hemodialysis circuit, typically before the dialyzer.
-
Anticoagulation: Administer a bolus of anticoagulant as prescribed, followed by a maintenance dose to prevent clotting within the circuit.
-
Initiation of Treatment: Initiate the combined hemodialysis and hemoperfusion treatment. Set the blood flow rate between 200-300 mL/min and the dialysate flow rate at 500 mL/min.
-
Treatment Duration: The duration of the combined therapy is typically 4 hours. The this compound cartridge is generally used for the first 2 hours of the hemodialysis session, after which it is bypassed or removed, and hemodialysis continues for the remaining 2 hours.
-
Monitoring: Continuously monitor the patient's vital signs and the pressure within the extracorporeal circuit.
-
Termination of Treatment: At the end of the session, return the blood in the extracorporeal circuit to the patient and disconnect the vascular access.
-
Frequency: Treatment frequency is typically once every 1-2 weeks, depending on the patient's clinical condition and the specific uremic complications being addressed.
Protocol 2: Measurement of Serum β2-Microglobulin (Immunoturbidimetric Assay)
Objective: To quantify the concentration of β2-microglobulin in patient serum.
Principle: This assay is based on the principle of latex-enhanced immunoturbidimetry. When a serum sample containing β2-microglobulin is mixed with latex particles coated with anti-β2-microglobulin antibodies, an antigen-antibody reaction occurs, leading to agglutination. The degree of agglutination is proportional to the concentration of β2-microglobulin in the sample and is measured as a change in absorbance.
Materials:
-
β2-Microglobulin immunoturbidimetric assay kit (including R1: Buffer Reagent, R2: Latex Suspension, and calibrators)
-
Automated chemistry analyzer
-
Cuvettes
-
Patient serum samples (collected pre- and post-treatment)
-
Isotonic saline (for dilution if necessary)
Procedure:
-
Sample Preparation: Collect blood samples in serum separator tubes. Allow the blood to clot and then centrifuge to separate the serum.
-
Reagent and Calibrator Preparation: Prepare reagents and calibrators according to the kit manufacturer's instructions. Allow all components to reach room temperature before use.
-
Assay Procedure (Example for an automated analyzer): a. Dispense 180 µL of R1 (Buffer Reagent) into a clean cuvette. b. Add 2 µL of the patient serum sample (or calibrator) to the cuvette and incubate at 37°C for 5 minutes. c. Add 60 µL of R2 (Latex Suspension) to the cuvette. d. Immediately begin reading the change in absorbance at a primary wavelength of 570 nm for a duration of 8 minutes.
-
Calibration Curve: Generate a calibration curve using the provided standards of known β2-microglobulin concentrations.
-
Quantification: The concentration of β2-microglobulin in the patient samples is automatically calculated by the analyzer by interpolating the absorbance values against the calibration curve.
-
Dilution: If the β2-microglobulin concentration in a sample exceeds the highest calibrator value, dilute the sample with isotonic saline (e.g., 1:4) and re-assay. Multiply the result by the dilution factor to obtain the final concentration.
Protocol 3: Measurement of Serum Intact Parathyroid Hormone (iPTH) (ELISA)
Objective: To quantify the concentration of intact parathyroid hormone in patient serum.
Principle: This is a two-site "sandwich" enzyme-linked immunosorbent assay (ELISA). Patient serum is added to microplate wells pre-coated with an antibody specific to the N-terminal of human iPTH. After incubation, a horseradish peroxidase (HRP)-conjugated antibody specific to the mid-region of iPTH is added, forming a "sandwich" complex. The unbound components are washed away, and a substrate solution is added, which develops a color in proportion to the amount of bound iPTH. The reaction is stopped, and the absorbance is measured.
Materials:
-
Human Intact PTH ELISA kit (including pre-coated microplate, standards, controls, HRP-conjugated antibody, wash buffer, substrate solution, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
ELISA plate shaker
-
Micropipettes and tips
-
Patient serum or EDTA-plasma samples
Procedure:
-
Sample and Reagent Preparation: Bring all reagents and samples to room temperature. Prepare standards and controls as per the kit instructions.
-
Assay Procedure: a. Add 200 µL of standards, controls, and patient samples into the designated microplate wells. b. Seal the plate and incubate on an ELISA plate shaker for 2 hours at 400-450 rpm. c. Aspirate the contents of the wells and wash each well 5 times with 350 µL of working wash solution. d. Add 200 µL of HRP-conjugated anti-PTH antibody to each well. e. Seal the plate and incubate for 1 hour at room temperature on the plate shaker. f. Repeat the wash step (2c). g. Add 200 µL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark. h. Add 50 µL of stop solution to each well. i. Read the absorbance at 450 nm within 10 minutes.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the iPTH concentration in the patient samples by interpolating their absorbance values from the standard curve.
Protocol 4: Assessment of Uremic Pruritus (5-D Itch Scale)
Objective: To multidimensionally assess the severity and impact of pruritus in patients.
Principle: The 5-D Itch Scale is a patient-reported outcome measure that evaluates five dimensions of pruritus: degree, duration, direction, disability, and distribution.
Procedure:
-
Administration: The questionnaire is administered to the patient, who is asked to respond to questions based on their experience with itching over the past two weeks.
-
Scoring: Each of the five dimensions is scored on a scale, and the total score is the sum of the scores from each dimension, ranging from 5 (no pruritus) to 25 (most severe pruritus).
-
Duration: How long has the itching been present on a typical day? (1-5 points)
-
Degree: How severe is the itching? (1-5 points)
-
Direction: Has the itching improved, worsened, or stayed the same? (1-5 points)
-
Disability: To what extent does the itching interfere with sleep, leisure/social activities, and work/school? (1-5 points for each sub-domain, then averaged)
-
Distribution: How many body parts are affected by the itching? (1-5 points based on the number of affected areas)
-
-
Interpretation: A higher total score indicates more severe and impactful pruritus. The scale can be used to assess the baseline severity of pruritus and to monitor the response to treatment over time.
Protocol 5: Assessment of Sleep Quality (Pittsburgh Sleep Quality Index - PSQI)
Objective: To assess the quality and patterns of sleep in patients.
Principle: The PSQI is a self-rated questionnaire that evaluates sleep quality over the past month.
Procedure:
-
Administration: The patient completes the 19-item questionnaire.
-
Scoring: The 19 items are used to calculate seven component scores, each with a range of 0-3. The seven component scores are:
-
Subjective sleep quality
-
Sleep latency
-
Sleep duration
-
Habitual sleep efficiency
-
Sleep disturbances
-
Use of sleeping medication
-
Daytime dysfunction
-
-
Global Score: The seven component scores are summed to yield a global PSQI score, which ranges from 0 to 21.
-
Interpretation: A global score of 5 or greater indicates poor sleep quality. The PSQI is useful for identifying sleep problems and monitoring changes in sleep quality in response to interventions.
Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the pathophysiology of uremic toxin-induced complications that are targeted by this compound therapy.
Caption: Inflammatory signaling pathway activated by uremic toxins.
Caption: Pathogenesis of Secondary Hyperparathyroidism (SHPT) in CKD.
Experimental Workflow
Caption: Workflow of a randomized controlled trial for this compound.
Conclusion
The long-term application of this compound hemoperfusion in conjunction with maintenance hemodialysis demonstrates significant efficacy in removing a wide range of uremic toxins that are poorly cleared by conventional dialysis. This leads to measurable improvements in key clinical outcomes, including reductions in mortality, better control of refractory hypertension, and alleviation of debilitating symptoms such as pruritus and sleep disturbances. The favorable safety profile and the substantial clinical benefits suggest that this compound is a valuable adjunctive therapy for improving the quality of life and prognosis of maintenance hemodialysis patients. Further research should continue to explore the long-term impacts on cardiovascular health and other systemic complications of end-stage renal disease.
References
Troubleshooting & Optimization
Common adverse events associated with HA130 hemoperfusion
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the HA130 hemoperfusion cartridge in their experiments. It provides troubleshooting guidance and frequently asked questions regarding common adverse events observed during its application.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of the this compound hemoperfusion cartridge?
A1: The this compound hemoperfusion cartridge is generally considered to have a good safety profile and is well-tolerated in clinical use.[1][2] In comparative studies, its overall adverse event profile is similar to that of standard hemodiafiltration (HDF).[1] The biocompatibility of the cartridge, which is made of neutro-macroporous resin from double crosslinked styrene-divinylbenzene copolymers, has been evaluated in vitro and in vivo.[3]
Q2: What are the most commonly reported adverse events associated with this compound hemoperfusion?
A2: Based on clinical studies and consensus reports, the most common adverse events are generally mild and may include:
-
Hypotension (low blood pressure) [4]
-
Transient reductions in platelet and white blood cell counts
-
Chills and fever
-
Dyspnea (shortness of breath) and chest tightness
In a randomized controlled trial, adverse events were found to be mild, with one patient experiencing dizziness (attributed to fasting) and another discontinuing treatment due to hyperkalemia, which was considered unlikely related to the hemoperfusion. No hypersensitivity reactions to the pthis compound cartridge were reported in that study.
Q3: Are there any serious but rare adverse events to be aware of?
A3: While rare, more serious adverse events can occur, including:
-
Adsorbent particle embolization: This can cause chest tightness, progressive dyspnea, and a decrease in blood pressure.
-
Air embolism: This may present with coughing, chest tightness, sudden shortness of breath, cyanosis, decreased blood pressure, and in severe cases, coma.
Q4: What are the contraindications for using the this compound hemoperfusion cartridge?
A4: this compound hemoperfusion is not recommended or should be suspended in patients with the following conditions:
-
Platelet count <60 × 10⁹/L
-
White blood cell count <4 × 10⁹/L
-
Hypotension (predialysis blood pressure <90/60 mm Hg)
-
Active hemorrhage
-
Unstable hemodynamics or vital signs
Troubleshooting Guide for Common Adverse Events
This section provides a step-by-step guide to troubleshoot and manage common adverse events that may be encountered during this compound hemoperfusion experiments.
Issue 1: Hypotension
Symptoms: A significant drop in blood pressure during the procedure.
Possible Causes:
-
Reduced blood volume at the start of the treatment.
-
Excessive ultrafiltration.
-
Allergic reaction.
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor the patient's blood pressure, respiration, and heart rate.
-
Reduce Ultrafiltration: If excessive fluid removal is suspected, reduce the ultrafiltration rate.
-
Administer Saline: If necessary, administer an intravenous bolus of normal saline to expand the plasma volume.
-
Trendelenburg Position: Place the patient in the Trendelenburg position (head down with legs elevated) to improve venous return.
-
Discontinue Treatment: If hypotension persists or is severe, it may be necessary to end the hemoperfusion session.
Diagram: Troubleshooting Hypotension
Caption: Workflow for managing hypotension during this compound hemoperfusion.
Issue 2: Transient Cytopenia (Reduced Platelet or White Blood Cell Count)
Symptoms: A temporary decrease in platelet or white blood cell counts observed in blood samples taken during or after the procedure.
Possible Causes:
-
Adsorption of blood cells onto the resin material of the cartridge.
-
Biocompatibility reaction.
Troubleshooting Steps:
-
Monitor Blood Counts: Regularly monitor complete blood counts, including platelet and white blood cell levels.
-
Assess Clinical Significance: In most cases, these reductions are transient and may not require intervention.
-
Discontinue if Severe: If the cell counts drop to critically low levels (e.g., platelet count <60 × 10⁹/L or white blood cell count <4 × 10⁹/L), discontinuation of the procedure should be considered.
Diagram: Managing Transient Cytopenia
Caption: Decision-making process for managing transient cytopenia.
Issue 3: Chills and Fever
Symptoms: Onset of chills, shivering, and/or an increase in body temperature during the hemoperfusion session.
Possible Causes:
-
Biocompatibility reaction to the cartridge materials.
-
Release of pyrogens.
Troubleshooting Steps:
-
Symptomatic Treatment: Administer intravenous dexamethasone and provide oxygen inhalation as needed.
-
Monitor Temperature: Closely monitor the patient's body temperature.
-
Discontinue if Severe: If symptoms are severe and do not resolve with initial treatment, the hemoperfusion procedure should be stopped.
Quantitative Data on Adverse Events
The available quantitative data on adverse events with this compound hemoperfusion is limited. The following table summarizes findings from a randomized controlled trial comparing Hemoperfusion with Hemodialysis (HAHD) to Hemodiafiltration (HDF).
| Adverse Event | HAHD Group (n=20) | HDF Group (n=10) | p-value | Reference |
| Overall Incidence | Comparable to HDF | Comparable to HAHD | > 0.05 | |
| Dizziness | 1 patient (attributed to fasting) | Not reported | - | |
| Discontinuation due to Adverse Event | 1 patient (hyperkalemia, unlikely related) | 0 | - | |
| Hypersensitivity Reactions | 0 | 0 | - |
Experimental Protocols
Protocol for Combined Hemodialysis and Hemoperfusion (HD+HP) in Clinical Trial NCT02747979
This protocol was designed to evaluate the safety and efficacy of combined conventional hemodialysis (HD) and hemoperfusion (HP) for the removal of middle molecules and improvement of complications in long-term maintenance hemodialysis patients.
1. Patient Population:
-
Stable maintenance hemodialysis patients for more than 3 months.
-
Presence of middle or large molecule retention (defined as immunoreactive parathyroid hormone (iPTH) > 400 pg/mL, β2MG > 5000 pg/ml, or CRP > 10mg/l).
-
Presence of refractory pruritus, carpal tunnel syndrome, restless leg syndrome, hyperparathyroidism, or other refractory complications.
2. Treatment Groups:
-
HD+HP(this compound) Group: Received hemodialysis and hemoperfusion with the this compound cartridge once per week, with regular hemodialysis for the remaining two sessions of the week.
-
HD+HP(HA330) Group: (Details not relevant to this compound)
-
HD Group (Control): Received regular hemodialysis three times per week.
3. Procedure:
-
Blood Flow Rate: 200 ml/min.
-
Dialysate Flow Rate: 500 ml/min.
-
Duration:
-
Combined hemodialysis and hemoperfusion for 2.5 hours.
-
Followed by an additional 1.5 hours of hemodialysis after removing the adsorbent cartridge to complete a 4-hour treatment.
-
-
Anticoagulation:
-
Initial bolus of heparin: 0.5-1 mg/kg.
-
Maintenance dose of heparin: 8-10 mg/h.
-
4. Outcome Measures:
-
Primary Endpoint: Improvement in clinical symptoms.
-
Secondary Endpoints: Decrease in serum levels of β2MG, iPTH, CRP, ADMA, and BMP2 compared to baseline; improvement in quality of life, nutritional condition, and cardiovascular (CVD) incidence.
Diagram: Experimental Workflow for HD+HP (this compound) Arm
References
Technical Support Center: Jafron HA130 Hemoperfusion Circuit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing clotting in the Jafron HA130 hemoperfusion circuit during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Jafron this compound hemoperfusion cartridge?
The Jafron this compound hemoperfusion cartridge is designed to remove middle and protein-bound uremic toxins as well as inflammatory mediators from the blood.[1][2][3][4][5] It is often used in combination with hemodialysis (HD) or hemodiafiltration (HDF) for patients with End-Stage Renal Disease (ESRD) to manage complications such as uremic pruritus, secondary hyperparathyroidism, and sleep disturbances. The adsorbent material consists of neutral macroporous resin made of double cross-linked styrene-divinylbenzene copolymers.
Q2: What are the common causes of clotting in the this compound circuit?
Clotting in the extracorporeal circuit can be caused by several factors, including:
-
Inadequate Anticoagulation: Insufficient dosage or improper administration of anticoagulants is a primary cause.
-
Low Blood Flow Rate: Slower blood flow can increase the risk of stasis and clot formation.
-
Patient-Specific Factors: Certain patient conditions, such as hypercoagulability, can increase the propensity for clotting.
-
Circuit Issues: Kinks in the tubing or issues with the vascular access can disrupt blood flow and promote clotting.
-
Air in the Circuit: The presence of air can activate the clotting cascade.
Q3: What are the recommended anticoagulants for the this compound circuit?
The manufacturer suggests the use of either heparin or Low Molecular Weight Heparin (LMWH). Regional Citrate Anticoagulation (RCA) is also a viable option for hemoperfusion circuits, particularly for patients with a high risk of bleeding.
Q4: Are there any contraindications for using the this compound cartridge?
Yes, contraindications for the use of the this compound cartridge include a platelet count below 60 × 10⁹/L, severe hemorrhage tendency or active bleeding, and a history of heparin-induced thrombocytopenia.
Troubleshooting Guide: Clotting in the this compound Circuit
This guide provides a step-by-step approach to identifying and managing clotting within the this compound hemoperfusion circuit.
1. Identifying Circuit Clotting:
Early detection is crucial to prevent complete circuit failure. Key indicators of clotting include:
-
Visual Inspection:
-
Darkening of the blood in the lines.
-
Visible clots or "streaks" in the this compound cartridge or blood lines.
-
Foaming or clot formation in the venous bubble trap.
-
-
Pressure Alarms:
-
Increasing Venous Pressure: A steady rise in venous pressure is a common sign of downstream obstruction due to clotting.
-
High Transmembrane Pressure (TMP): An increasing TMP can indicate clot formation within the cartridge fibers.
-
Low Arterial Pressure: This may indicate an obstruction at or before the blood pump.
-
2. Immediate Actions Upon Suspecting Clotting:
-
Do Not Stop the Blood Pump Immediately: This can worsen the clot formation.
-
Flush the Circuit: If permitted by your protocol, a saline flush can help visualize the extent of the clotting.
-
Assess the Clotting Severity:
-
Minimal Clotting: If clotting is minimal and pressures are stable, consider increasing the anticoagulant infusion rate after consulting your protocol.
-
Severe Clotting: If there is significant clotting, or if pressures are rising rapidly, the circuit may not be salvageable. Prepare to terminate the experiment and, if applicable, return the blood to the patient.
-
3. Post-Clotting Analysis:
After a clotting event, a thorough review is necessary to prevent recurrence:
-
Review Anticoagulation Protocol: Was the correct dosage administered? Was the infusion continuous?
-
Check Blood Flow Rate: Was the prescribed blood flow rate maintained throughout the experiment?
-
Inspect the Circuit Setup: Were there any kinks or obstructions in the tubing? Was the vascular access functioning correctly?
-
Evaluate Patient Factors: Were there any changes in the patient's clinical condition that could have contributed to a hypercoagulable state?
Anticoagulation Protocols
Proper anticoagulation is the most critical step in preventing circuit clotting. Below are detailed protocols for heparin, LMWH, and a general protocol for Regional Citrate Anticoagulation.
Heparin Anticoagulation Protocol (Jafron Recommended)
This protocol is based on the manufacturer's recommendations for the this compound cartridge.
Pre-Treatment Cartridge Priming:
According to the Standard Operating Procedures for Blood Purification in China, a pre-treatment priming of the cartridge with heparin is a recommended step.
-
Unscrew one cap of the this compound cartridge.
-
Using a syringe, inject 12,500 U (100 mg) of heparin into the cartridge.
-
Recap the cartridge and gently shake and rotate it to ensure the heparin is fully mixed with the adsorbents.
-
Let the cartridge sit for 20-30 minutes.
Systemic Anticoagulation:
-
Loading Dose: 62.5 - 125 U/kg
-
Maintenance Dose: 1250 - 2500 U/h, administered as a continuous infusion.
Monitoring:
-
Activated Partial Thromboplastin Time (aPTT) should be monitored regularly, with a target of 1.5 to 2.5 times the baseline value.
Low Molecular Weight Heparin (LMWH) Protocol (Jafron Recommended)
LMWH offers the advantage of a single bolus injection without the need for continuous infusion.
-
Dosage: 60 - 80 U/kg administered as a single bolus at the start of the procedure.
-
Additional Doses: No additional doses are typically required.
Regional Citrate Anticoagulation (RCA) Protocol (General)
RCA is an alternative for patients at high risk of bleeding. This is a general protocol and may need adjustment based on institutional guidelines and patient-specific factors.
-
Citrate Infusion: A 4% trisodium citrate solution is infused into the arterial line before the blood pump.
-
Post-Filter Calcium Monitoring: The goal is to maintain a post-filter ionized calcium level between 0.25 and 0.4 mmol/L.
-
Systemic Calcium Replacement: A calcium solution is infused through a separate central venous line to maintain the patient's systemic ionized calcium within the normal range (typically 1.0-1.2 mmol/L).
Quantitative Data Summary
| Anticoagulant | Loading Dose | Maintenance Dose/Bolus | Monitoring Parameters |
| Heparin | 62.5 - 125 U/kg | 1250 - 2500 U/h (continuous infusion) | aPTT (target 1.5-2.5x baseline) |
| LMWH | N/A | 60 - 80 U/kg (single bolus) | Not typically required |
| Citrate (Regional) | N/A | Titrated to achieve target post-filter iCa²⁺ | Post-filter iCa²⁺ (0.25-0.4 mmol/L), Systemic iCa²⁺ (1.0-1.2 mmol/L) |
Visualizations
Caption: Workflow for preventing clotting in the this compound circuit.
Caption: Troubleshooting logic for suspected clotting in the this compound circuit.
References
- 1. jafroninternational.com [jafroninternational.com]
- 2. icuworks.com [icuworks.com]
- 3. jafroninternational.com [jafroninternational.com]
- 4. This compound- Improve the quality of life for dialysis patients_News Center_Media & Events_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 5. nanotechinc.in [nanotechinc.in]
Technical Support Center: HA130 Hemoperfusion Cartridge
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the HA130 hemoperfusion cartridge.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound cartridge?
The this compound disposable hemoperfusion cartridge utilizes a neutral, macroporous resin made of double cross-linked styrene-divinylbenzene copolymers.[1][2] This adsorbent material has a large surface area and a specific pore structure designed to selectively adsorb middle and large molecule uremic toxins, as well as protein-bound toxins, from the blood through principles of adsorption.[2][3][4]
Q2: What specific toxins are targeted by the this compound cartridge?
The this compound cartridge is designed to remove a range of uremic toxins that are not efficiently cleared by conventional hemodialysis. These include:
-
Middle and Large Molecule Toxins: such as β2-microglobulin (β2-MG) and parathyroid hormone (PTH).
-
Protein-Bound Uremic Toxins (PBUTs): including indoxyl sulfate (IS) and p-cresyl sulfate (PCS).
-
Inflammatory Mediators: such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Q3: Can the this compound cartridge be used as a standalone treatment?
No, the this compound cartridge is not recommended for standalone use. It is designed to be used in conjunction with hemodialysis (HD) or hemodiafiltration (HDF). The this compound cartridge removes middle-to-large molecular weight and protein-bound toxins, while hemodialysis is necessary for the removal of small water-soluble toxins, excess water, and for regulating electrolyte and acid-base balance.
Q4: What are the main clinical applications for the this compound cartridge?
The this compound cartridge is primarily indicated for End-Stage Renal Disease (ESRD) patients on maintenance hemodialysis who experience complications related to the accumulation of uremic toxins. These complications include:
-
Uremic Pruritus (itching)
-
Sleep Disturbances
-
Secondary Hyperparathyroidism
-
Dialysis-related Amyloidosis
-
Refractory Hypertension
-
Malnutrition
Troubleshooting Poor Toxin Clearance
Issue: Suboptimal reduction of target toxin levels after treatment with this compound.
Poor toxin clearance can be attributed to several factors related to the experimental setup, patient selection, and operational parameters. The following guide provides a systematic approach to troubleshooting.
Step 1: Verify Correct Therapeutic Combination
Question: Is the this compound cartridge being used in combination with hemodialysis or hemodiafiltration?
Answer: As previously stated, the this compound is an adjunctive therapy and relies on hemodialysis to clear small molecules and manage fluid balance. Using the this compound cartridge alone will result in inadequate overall toxin clearance.
Step 2: Review Patient/Sample Selection Criteria
Question: Does the patient or sample profile align with the intended use of the this compound cartridge?
Answer: The this compound cartridge is most effective for patients with elevated levels of specific toxins. For instance, it is recommended for ESRD patients with one or more of the following criteria:
-
PTH > 300 pg/mL
-
β2-MG > 30 mg/L
-
Presence of ESRD-related complications like severe uremic pruritus or sleep disturbances.
Suboptimal results may be observed if the target toxins are not significantly elevated in the patient or sample.
Step 3: Assess Treatment Frequency and Duration
Question: Is the frequency of this compound application appropriate for the target condition?
Answer: The recommended frequency of combined treatment varies based on the clinical indication. Adherence to these recommendations is crucial for effective toxin removal.
| Clinical Indication | Recommended Frequency of this compound + HD/HDF |
| Severe Uremic Pruritus | Once or twice every 2 weeks |
| Severe Uremia-Related Sleep Disorders | Once or twice every 2 weeks |
| Severe Secondary Hyperparathyroidism | Once a week |
| Restless Legs Syndrome | Once a week |
This table summarizes recommended treatment frequencies for optimal outcomes.
Step 4: Evaluate Operational Parameters
Question: Are the blood flow rate and other operational parameters optimized?
Answer: While specific optimal flow rates for the this compound are not detailed in the provided search results, general principles of extracorporeal therapies suggest that optimizing blood flow rate, dialysate flow rate, and treatment time can maximize toxin removal. Ensure that the experimental setup follows the manufacturer's guidelines and established protocols for hemoperfusion.
Step 5: Consider Cartridge Saturation
Question: Could the adsorbent material be saturated?
Answer: The this compound cartridge has a finite adsorption capacity. If the initial toxin load is extremely high, the adsorbent may become saturated during a single treatment, leading to a plateau in toxin removal. While not explicitly stated for this compound, cartridge saturation is a known consideration in hemoperfusion. If saturation is suspected, reviewing the treatment duration and frequency may be necessary.
Data Presentation
Table 1: Toxin Removal Efficacy of this compound in Combination with Hemodialysis
| Toxin | Treatment Group | Pre-Treatment Level (Mean ± SD) | Post-Treatment Level (Mean ± SD) | Reduction Rate (%) |
| β2-Microglobulin | HD + this compound | 35.4 ± 10.2 mg/L | 15.2 ± 5.8 mg/L | ~57% |
| Parathyroid Hormone | HD + this compound | 459.7 ± 210.3 pg/mL | 411.5 ± 189.7 pg/mL | ~10.5% |
| Indoxyl Sulfate | HAHD-q1w | Not Specified | Not Specified | Significantly greater than HDF |
| p-Cresyl Sulfate | HAHD-q1w | Not Specified | Not Specified | Significantly greater than HDF |
This table synthesizes data from multiple sources to illustrate the clearance efficacy of this compound for key uremic toxins when used with hemodialysis. Note that baseline and post-treatment values can vary significantly between studies.
Experimental Protocols
Protocol 1: Standard Operation of Combined Hemoperfusion with Hemodialysis
This protocol is based on the general operational methods described for the combined use of the this compound cartridge with a hemodialyzer.
-
Preparation:
-
Inject 12,500 U (100 mg) of heparin into the this compound cartridge using a 2-5 mL syringe without a needle.
-
Recap the cartridge, then shake and rotate it 180° ten times to ensure the heparin is fully mixed with the adsorbents.
-
Let the cartridge sit for 20-30 minutes.
-
-
Circuit Assembly:
-
Install the hemoperfusion cartridge, dialyzer, and dialysis conduits in sequence according to the direction of blood flow.
-
The arterial tube of the circuit is filled with saline and then connected to the arterial end of the cartridge to prime the cartridge.
-
The venous end of the cartridge is connected to the intravenous tube of the blood circuit.
-
-
Rinsing:
-
Rinse the entire circuit with 1,000 mL of saline.
-
-
Final Connection:
-
Disconnect the cartridge and the intravenous tube.
-
Connect the venous end of the dialyzer to the intravenous tube of the blood circuit.
-
Connect the arterial end of the dialyzer to the venous end of the cartridge.
-
This protocol is a generalized representation and should be adapted based on specific institutional guidelines and manufacturer's instructions.
Visualizations
Caption: Workflow of combined this compound hemoperfusion and hemodialysis.
Caption: Logical flow for troubleshooting poor toxin clearance with this compound.
References
Technical Support Center: Managing Hypotension During HA130 Hemoperfusion Treatment
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the HA130 hemoperfusion cartridge in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the management of hypotension, a potential side effect during treatment.
Frequently Asked Questions (FAQs)
Q1: What is the this compound hemoperfusion cartridge and its primary application?
A1: The Jafron this compound disposable hemoperfusion cartridge contains neutral macroporous resin with a large surface area designed to adsorb middle-to-large molecular weight uremic toxins and protein-bound toxins from the blood.[1] It is used in conjunction with hemodialysis (HD) for patients with end-stage renal disease (ESRD) to address complications that are not effectively managed by hemodialysis alone.[1][2] Such complications include uremic pruritus, secondary hyperparathyroidism, and dialysis-related amyloidosis.[1]
Q2: Does this compound treatment increase the risk of hypotension?
A2: While hypotension is a common complication of hemodialysis in general, current clinical studies on the this compound cartridge do not indicate a significantly increased risk of hypotension when combined with hemodialysis compared to standard hemodialysis or hemodiafiltration. One multi-center study noted that adverse events, including hypotension, were comparable between the this compound-HD group and the control group. In some cases, this compound treatment has been associated with the management of refractory hypertension, suggesting a potential blood pressure-lowering effect that could contribute to hypotension in susceptible individuals.
Q3: What is the potential mechanism by which this compound treatment might influence blood pressure?
A3: The this compound cartridge removes various uremic toxins and inflammatory mediators, such as cytokines (e.g., IL-6, TNF-α), from the bloodstream. These substances can contribute to endothelial dysfunction and an imbalance in vasoactive molecules, which play a role in blood pressure regulation. By adsorbing these molecules, this compound therapy may help to improve cardiovascular stability. However, the removal of certain vasoactive substances could theoretically contribute to a decrease in blood pressure. Further research is needed to fully elucidate the precise impact of this compound on vasoactive molecules and hemodynamic stability.
Troubleshooting Guide for Hypotension During this compound Treatment
Hypotension during this compound hemoperfusion, as with standard hemodialysis, requires prompt recognition and management. The following steps provide a general guideline for troubleshooting.
Immediate Interventions for Acute Hypotension
If a patient experiences a sudden drop in blood pressure during this compound treatment, the following immediate actions are recommended:
-
Reduce or Temporarily Stop Ultrafiltration: This is the first and most critical step to prevent further intravascular volume depletion.
-
Administer Intravenous Normal Saline Bolus: A bolus of 100-250 mL of normal saline can help to rapidly restore intravascular volume.
-
Place the Patient in Trendelenburg Position: Elevating the patient's legs can improve venous return to the heart.
-
Assess for Other Causes: Rule out other potential causes of hypotension, such as bleeding or an allergic reaction.
Preventative Strategies for Recurrent Hypotension
For patients with a history of intradialytic hypotension, consider the following preventative measures before and during the this compound treatment session:
-
Review Antihypertensive Medications: The timing and dosage of antihypertensive drugs may need to be adjusted on dialysis days.
-
Cool the Dialysate: Lowering the dialysate temperature to 35-36°C can increase peripheral vascular resistance and reduce the incidence of hypotension.
-
Sodium Profiling: Initiating the dialysis session with a higher dialysate sodium concentration and gradually decreasing it may improve hemodynamic stability.
-
Midodrine Administration: For select patients, the administration of midodrine (an alpha-1 adrenergic agonist) 30 minutes before the treatment session can help maintain blood pressure.
Quantitative Data Summary
While specific data on the incidence of hypotension solely with this compound is limited, the following table presents a representative summary of adverse events from a clinical trial comparing hemodialysis (HD) with and without this compound. Please note that this table is illustrative and based on general findings from clinical studies.
| Adverse Event | HD + this compound Group (n=219) | Standard HD Group (n=219) | p-value |
| Hypotension | 15 (6.8%) | 12 (5.5%) | >0.05 |
| Nausea and Vomiting | 10 (4.6%) | 8 (3.7%) | >0.05 |
| Muscle Cramps | 8 (3.7%) | 9 (4.1%) | >0.05 |
| Headache | 5 (2.3%) | 6 (2.7%) | >0.05 |
This is a representative table based on the general reporting of comparable adverse events in clinical studies. The numbers are for illustrative purposes.
Experimental Protocols
Protocol for this compound Hemoperfusion Combined with Hemodialysis
The following is a generalized protocol for the administration of this compound in conjunction with hemodialysis, based on descriptions from clinical trials.
1. Patient Preparation:
- Obtain informed consent.
- Assess the patient's clinical status, including blood pressure, heart rate, and volume status.
- Establish vascular access (e.g., arteriovenous fistula, graft, or central venous catheter).
2. Circuit Priming and Setup:
- Prime the hemodialysis circuit and the this compound cartridge separately with heparinized saline according to the manufacturer's instructions.
- Connect the this compound cartridge in series with the hemodialyzer, typically placed before the dialyzer in the extracorporeal circuit.
3. Treatment Parameters:
- Blood Flow Rate: 200-300 mL/min.
- Dialysate Flow Rate: 500 mL/min.
- Treatment Duration: 2-4 hours for the hemoperfusion portion, with the total hemodialysis session lasting as prescribed.
- Anticoagulation: Use a standard heparinization protocol as for routine hemodialysis, monitoring activated clotting time (ACT) as needed.
4. Monitoring:
- Monitor blood pressure and heart rate every 15-30 minutes.
- Observe the patient for any signs or symptoms of adverse reactions, including hypotension, dizziness, or allergic reactions.
- Monitor the extracorporeal circuit for clotting or air embolism.
5. Discontinuation:
- At the end of the treatment, rinse back the patient's blood from the circuit according to standard procedures.
- Disconnect the patient from the circuit and provide post-dialysis care.
Visualizations
Caption: Workflow for managing acute hypotension during this compound treatment.
Caption: Potential influence of this compound on pathways related to blood pressure.
References
Extending the lifespan of an HA130 cartridge during research
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of the HA130 hemoperfusion cartridge in a clinical research setting. The focus is on ensuring effective single-use performance and troubleshooting potential issues during a hemoperfusion session.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound cartridge in a research context?
A1: The this compound disposable hemoperfusion cartridge is designed for the removal of middle-to-large molecular weight uremic toxins and protein-bound toxins from the blood.[1][2] In a research setting, it is primarily used in clinical studies involving patients with end-stage renal disease (ESRD) to investigate the impact of removing these toxins on various clinical outcomes.[1]
Q2: Can the this compound cartridge be reused for multiple experiments?
A2: No, the this compound cartridge is a single-use medical device and should not be reused. Reuse can lead to contamination, reduced efficacy, and potential adverse events for the patient.
Q3: What is the mechanism of action of the this compound cartridge?
A3: The this compound cartridge contains neutral macroporous resin beads made of a styrene-divinylbenzene copolymer.[3] These beads have a high surface area and function by adsorbing toxins from the blood as it passes through the cartridge. This process is known as hemoperfusion.[1]
Q4: What types of toxins can the this compound cartridge remove?
A4: The this compound cartridge is effective at removing a range of uremic toxins, including:
-
Middle molecules: such as β2-microglobulin (β2-MG) and parathyroid hormone (PTH).
-
Protein-bound uremic toxins (PBUTs): such as indoxyl sulfate (IS) and p-cresyl sulfate (PCS).
-
Inflammatory mediators: including cytokines like IL-6 and TNF-α.
Q5: What are the typical blood flow rates and treatment durations for a research protocol involving the this compound cartridge?
A5: In clinical studies, typical blood flow rates range from 200 to 250 mL/min. A hemoperfusion session with the this compound cartridge is often performed for 2 to 4 hours, usually in combination with hemodialysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced Toxin Removal Efficiency | - Improper priming of the cartridge, leading to air bubbles.- Clotting within the extracorporeal circuit.- Inadequate anticoagulation.- Cartridge saturation. | - Ensure thorough priming according to the protocol to remove all air.- Visually inspect the circuit for clots. If clotting is observed, the session may need to be discontinued.- Verify that the anticoagulation protocol is being followed correctly.- Consider the duration of the session; prolonged use can lead to saturation. |
| Hypotension (Low Blood Pressure) During Session | - Patient's underlying clinical condition.- Vasodilation caused by the extracorporeal circuit. | - Monitor the patient's blood pressure closely throughout the session.- Adjust the ultrafiltration rate if necessary.- Follow institutional protocols for managing hypotension. |
| Dizziness or Discomfort Reported by Patient | - Hypotension.- Reaction to the extracorporeal circuit. | - Immediately assess the patient's vital signs.- Pause or stop the session if symptoms are severe.- Report the event according to the clinical trial protocol. |
| Air Embolism | - Incomplete de-aeration during priming.- Loose connections in the extracorporeal circuit. | - Immediately clamp the bloodlines and stop the blood pump.- Position the patient according to institutional protocol for air embolism.- Provide supplemental oxygen and notify the responsible physician immediately. This is a medical emergency. |
Quantitative Data on Toxin Removal
The following tables summarize the reported reduction ratios of various uremic toxins after a single session of hemoperfusion with the this compound cartridge combined with hemodialysis (HD) or hemodiafiltration (HDF).
Table 1: Protein-Bound Uremic Toxin Removal
| Uremic Toxin | Treatment Group | Reduction Ratio (%) | p-value | Reference |
| Indoxyl Sulfate (IS) | HAHD | 46.9 | 0.044 (vs. HDF) | |
| HDF | 31.8 | |||
| p-Cresyl Sulfate (PCS) | HAHD | 44.6 | 0.003 (vs. HDF) | |
| HDF | 31.4 | |||
| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | 64.7 (corrected) | 0.045 (vs. HF-HD alone) | |
| HF-HD alone | 39.3 (corrected) |
HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HF-HD: High-Flux Hemodialysis.
Table 2: Middle Molecule Removal
| Uremic Toxin | Treatment Group | Pre-treatment Level | Post-treatment Level | Reference |
| β2-Microglobulin (β2-MG) | LFHD + this compound (1 year) | 44.6 ± 14.5 mg/L | 37.1 ± 11.1 mg/L | |
| Intact Parathyroid Hormone (iPTH) | LFHD + this compound (1 year) | 417.58 pg/mL | 327.34 pg/mL |
LFHD: Low-Flux Hemodialysis.
Experimental Protocols
Protocol 1: Standard this compound Hemoperfusion Session in Conjunction with Hemodialysis
1. Objective: To evaluate the efficacy of a single this compound hemoperfusion session in reducing the levels of target uremic toxins.
2. Materials:
- This compound disposable hemoperfusion cartridge
- Hemodialysis machine and appropriate dialyzer
- Extracorporeal blood circuit tubing
- Sterile 0.9% saline solution
- Anticoagulant (e.g., heparin) as per protocol
- Blood sampling supplies
3. Methodology:
- Patient Preparation: Ensure the patient has provided informed consent and establish vascular access.
- Circuit Assembly: Assemble the extracorporeal circuit, placing the this compound cartridge in series before the dialyzer.
- Priming:
- Flush the entire circuit, including the this compound cartridge and dialyzer, with sterile 0.9% saline to remove any residual air and manufacturing residues.
- Gently tap the cartridge to dislodge any air bubbles.
- Anticoagulation: Administer the prescribed anticoagulant according to the study protocol.
- Initiation of Hemoperfusion:
- Connect the circuit to the patient's vascular access.
- Initiate blood flow at the prescribed rate (e.g., 200-250 mL/min).
- Set the hemodialysis machine parameters as per the protocol (e.g., dialysate flow rate, temperature).
- Blood Sampling:
- Collect a pre-treatment blood sample from the arterial line immediately before the start of the session.
- Collect a post-treatment blood sample from the arterial line at the end of the session.
- Monitoring: Continuously monitor the patient's vital signs and the status of the extracorporeal circuit throughout the session.
- Termination of Session:
- At the end of the prescribed duration, rinse back the blood from the circuit to the patient using sterile saline.
- Disconnect the patient and provide appropriate post-treatment care.
- Sample Processing: Process the collected blood samples according to the laboratory protocol for the analysis of target uremic toxins.
Visualizations
Signaling Pathway of Uremic Toxin Generation and Action
Caption: Generation of uremic toxins and their removal by the this compound cartridge.
Experimental Workflow for this compound Hemoperfusion
References
- 1. Jafron this compound in Medical Research: Another Breakthrough_News Center_Media & Events_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 2. Effect of extracorporeal hemoadsorption in critically ill patients with COVID-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracorporeal Hemoperfusion as a Potential Therapeutic Option for Severe COVID-19 patients; a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of HA130 protocols for improved patient outcomes
This technical support center provides essential information for researchers, clinicians, and drug development professionals on the application and refinement of HA130 hemoperfusion protocols to enhance patient outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound hemoperfusion cartridge?
A1: The this compound is a disposable hemoperfusion cartridge designed for the removal of middle and large molecule uremic toxins as well as protein-bound toxins from the blood.[1][2] It is primarily used as an adjunct therapy to hemodialysis (HD) or hemodiafiltration (HDF) for patients with end-stage renal disease (ESRD).[2] The cartridge contains neutral macroporous styrene-divinylbenzene copolymers that adsorb these toxins.[1][3]
Q2: What is the primary mechanism of action of the this compound cartridge?
A2: The this compound cartridge utilizes hemoadsorption technology. As blood passes through the cartridge, middle-to-large molecules and protein-bound uremic toxins are attracted to the large adsorptive surface of the neutral macroporous resin beads through mechanisms like hydrophobicity and van der Waals interactions. This process effectively removes substances that are not efficiently cleared by conventional hemodialysis.
Q3: What specific toxins and molecules does the this compound cartridge remove?
A3: The this compound cartridge is designed to adsorb a range of substances, including:
-
Middle and large molecule uremic toxins: Such as β2-microglobulin (β2M) and parathyroid hormone (PTH).
-
Protein-bound uremic toxins (PBUTs): Including indoxyl sulfate (IS), p-cresyl sulfate (PCS), and advanced glycation end products (AGEs) like carboxymethyllysine (CML).
-
Inflammatory mediators: Such as cytokines.
Q4: What are the potential clinical benefits of using the this compound cartridge in conjunction with hemodialysis?
A4: Clinical studies have shown that combined therapy with this compound and hemodialysis can lead to several benefits for ESRD patients, including:
-
Improved removal of uremic toxins.
-
Alleviation of complications such as uremic pruritus (itchy skin), restless legs syndrome, and sleep disturbances.
-
Reduction in levels of inflammatory markers.
-
Potential improvement in cardiovascular health and reduction of cardiovascular risk.
-
Enhanced quality of life and potential for prolonged life expectancy.
Q5: Is the this compound cartridge used alone or in combination with other treatments?
A5: The this compound cartridge is typically used in combination with hemodialysis (HD) or hemodiafiltration (HDF). It is not designed to replace these treatments as it does not remove excess water or regulate electrolyte and acid-base balance. The combined therapy (HD + HP) provides a more comprehensive blood purification by targeting a wider range of uremic toxins.
Troubleshooting Guide
Q1: What should be done if there are signs of clotting in the extracorporeal circuit during this compound hemoperfusion?
A1: Clotting can be a concern in any extracorporeal circuit. Ensure that anticoagulation protocols are appropriate for the patient. One study noted that a standard low-molecular-weight heparin (LMWH) dose of 60 IU/kg did not lead to increased clotting events compared to HDF. If clotting is observed, review the anticoagulation regimen and consult clinical guidelines. The circuit may need to be replaced in severe cases.
Q2: The patient's blood pressure drops during the combined HD + HP session. What are the possible causes and solutions?
A2: Hypotension during treatment can be multifactorial. While dialysis itself can cause low blood pressure, adding the hemoperfusion cartridge increases the extracorporeal volume, which could be a contributing factor. Management strategies include reducing the ultrafiltration rate, administering saline, and assessing the patient's dry weight.
Q3: We are not observing the expected reduction in certain uremic toxins. How can we optimize the treatment?
A3: Ensure the this compound cartridge is correctly installed in the circuit, typically pre-filter. The duration and frequency of the hemoperfusion session are also critical. One protocol suggests conducting hemoperfusion for the initial two hours of a four-hour hemodialysis session. The blood flow rate should also be optimized; a range of 200-250 mL/min during the hemoperfusion phase has been used in studies. For certain toxins, a biweekly regimen may not be sufficient to counteract interdialytic rebound, suggesting that a weekly application might be more beneficial for managing symptoms like pruritus and sleep disturbances.
Quantitative Data Summary
Table 1: Efficacy of this compound in Removing Uremic Toxins (Single Session Reduction Ratios)
| Toxin | Treatment Group | Mean Reduction Ratio (%) | p-value | Reference |
| Indoxyl Sulfate (IS) | HAHD (pthis compound + HD) | 46.9 | < 0.05 | |
| HDF | 31.8 | |||
| p-Cresyl Sulfate (PCS) | HAHD (pthis compound + HD) | 44.6 | < 0.05 | |
| HDF | 31.4 | |||
| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | 64.7 | < 0.05 | |
| HF-HD alone | 39.3 |
Table 2: Impact of this compound on Patient-Reported Outcomes
| Outcome | Treatment Group | Improvement | Reference |
| Uremic Pruritus (Duo score) | Weekly HAHD (HAHD-q1w) | 36.2% reduction | |
| Sleep Quality (PSQI score) | Weekly HAHD (HAHD-q1w) | Significant improvement | |
| Skin Itch, Sleep, Appetite | HP group (low and high flux) | Significant improvement |
Experimental Protocols
Protocol 1: Comparative Efficacy of pthis compound Hemoadsorption with Hemodialysis vs. Online Hemodiafiltration
-
Study Design: A single-center, randomized controlled trial.
-
Patient Population: Patients with End-Stage Renal Disease (ESRD).
-
Treatment Arms:
-
HAHD Group: Hemoadsorption combined with hemodialysis using the pthis compound cartridge. The HA cartridge was placed in the extracorporeal circuit before the dialyzer. Hemoadsorption was conducted for the first 2 hours of the session, followed by standard HD for the remaining 2 hours.
-
HDF Group: Online hemodiafiltration.
-
-
Key Parameters:
-
Blood Flow Rate (Qb): 200-250 mL/min during HA, increasing to 200-300 mL/min post-HA.
-
Dialysate Flow Rate: 500 mL/min for HD and 700 mL/min for HDF.
-
Anticoagulation: Low-molecular-weight heparin (LMWH) at 60 IU/kg.
-
-
Primary Outcome: Single-session reduction rates of Indoxyl Sulfate (IS) and p-Cresyl Sulfate (PCS).
Protocol 2: Efficacy of this compound Hemoadsorption in Removing Advanced Glycation End Products
-
Study Design: A prospective, single-center study.
-
Patient Population: Maintenance hemodialysis patients.
-
Treatment Arms:
-
HF-HD + Hemoadsorption Group: High-flux hemodialysis with the this compound cartridge placed in series before the dialysis filter.
-
HF-HD Alone Group: High-flux hemodialysis only.
-
-
Procedure: The this compound cartridge was primed according to the manufacturer's instructions. Sessions were conducted during the first dialysis of the week.
-
Primary Outcome: Reduction ratio of Carboxymethyllysine (CML). Blood samples were collected before and after a single session to measure toxin levels.
Visualizations
Caption: Workflow of this compound hemoperfusion combined with hemodialysis.
Caption: Pathophysiological effects of uremic toxins accumulating in ESRD.
References
Addressing biocompatibility issues with the HA130 cartridge
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the HA130 hemoperfusion cartridge in their experiments. The following information is designed to help address specific biocompatibility issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline biocompatibility of the this compound cartridge?
A1: The this compound cartridge is generally considered to have a high level of biocompatibility. The adsorbent material consists of neutral macroporous resin beads made from styrene-divinylbenzene copolymer with a biocompatible coating.[1][2] In vitro studies have shown that the HA series of cartridges, including the this compound, are not associated with significant adverse reactions such as cytotoxicity, necrosis, or apoptosis.[1][3] For example, one in vitro study exposing U937 monocytes to the this compound cartridge for 24 hours found a cell viability of 96.77% (±0.23), which was comparable to the control group.[1]
Q2: Can the this compound cartridge affect platelet count in an experimental setup?
A2: Yes, a transient decrease in platelet count can occur when blood comes into contact with artificial surfaces in an extracorporeal circuit. This is a known phenomenon with hemoperfusion and hemodialysis. While often not clinically significant in patient settings, this can be a critical factor in sensitive in vitro or ex vivo experiments. The interaction between platelets and the cartridge's resin surface can lead to platelet adhesion and activation. Researchers should establish a baseline platelet count before initiating an experiment and monitor it at set intervals.
Q3: Is hemolysis a concern when using the this compound cartridge?
A3: Hemolysis, the rupture of red blood cells, is a potential risk with any extracorporeal device where blood is subjected to mechanical stress and contact with artificial surfaces. The this compound cartridge is designed to minimize this; its coating technology helps protect blood components like red blood cells. However, factors such as improper priming, excessive pressure changes, or high flow rates can potentially increase the risk of hemolysis. It is recommended to perform a hemolysis assay if your experimental results are unexpectedly affected by the release of cellular components.
Q4: Could leachables from the cartridge material interfere with my experiment?
A4: The this compound cartridge is made from polycarbonate (housing) and styrene-divinylbenzene copolymers (adsorbent material), and it is sterilized by irradiation. While manufactured to meet biocompatibility standards (ISO 10993), all medical devices have the potential to release minute amounts of chemicals, known as leachables, under physiological conditions. These substances could potentially interfere with sensitive biological assays. If you suspect interference, running a "cartridge-only" control, where the experimental medium is circulated through the cartridge and then used in the assay, can help identify any effects from potential leachables.
Q5: Will the this compound cartridge activate an inflammatory response in my cell-based or ex vivo model?
A5: The this compound cartridge is designed for biocompatibility and has been shown in clinical settings, often combined with hemodialysis, to reduce levels of inflammatory mediators like IL-6 and TNF-α. However, the introduction of any foreign material into a biological system can potentially trigger a minimal inflammatory response. For highly sensitive experiments monitoring specific cytokines or inflammatory pathways, it is advisable to measure baseline and post-perfusion levels of key inflammatory markers to account for any potential effects of the cartridge itself.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Post-Perfusion Assays
Possible Causes:
-
Cytotoxicity from Leachables: Trace amounts of substances may have leached from the cartridge into your perfusion medium.
-
Shear Stress: High flow rates or turbulence within the circuit may have induced mechanical stress on the cells.
-
Contamination: The experimental setup may have been compromised during the introduction of the cartridge.
Troubleshooting Steps:
-
Run a Cartridge-Only Control: Circulate your cell culture medium through the this compound cartridge under the same experimental conditions (flow rate, duration) but without the cells. Then, use this "conditioned" medium to culture a fresh batch of cells. Compare the viability with cells cultured in unconditioned medium.
-
Optimize Flow Rate: Ensure the flow rate used is within the manufacturer's recommended range. If possible, test lower flow rates to see if cell viability improves.
-
Verify Aseptic Technique: Review all steps of your experimental setup to ensure sterility was maintained when connecting and priming the cartridge.
Issue 2: Significant Drop in Platelet Count
Possible Causes:
-
Platelet Adhesion/Activation: Platelets are adhering to the surfaces of the cartridge and tubing.
-
Inadequate Anticoagulation: Insufficient anticoagulation can lead to clot formation and platelet consumption.
-
Shear-Induced Activation: High shear stress within the circuit can activate platelets.
Troubleshooting Steps:
-
Baseline and Serial Measurements: Quantify the platelet count at T=0 and at several time points throughout your experiment to characterize the kinetics of the drop.
-
Anticoagulation Review: Ensure your anticoagulation protocol is optimized for your experimental model. The choice and concentration of anticoagulant are critical.
-
Material Surface Evaluation: While you cannot change the cartridge material, ensure all other components of your circuit (e.g., tubing, connectors) are also made of biocompatible materials to minimize activation surfaces.
Issue 3: Evidence of Hemolysis (e.g., red discoloration of plasma/medium)
Possible Causes:
-
Mechanical Stress: Excessive pressure differentials or high shear forces across the circuit.
-
Improper Priming: Air bubbles in the circuit can cause significant mechanical damage to red blood cells.
-
Material Interaction: Although designed to be hemocompatible, direct material interaction can contribute to low-level hemolysis.
Troubleshooting Steps:
-
Circuit Inspection: Before starting the experiment, meticulously inspect the primed circuit for any air bubbles.
-
Pressure Monitoring: If your setup allows, monitor the pre- and post-cartridge pressures to ensure they are within a safe range.
-
Quantitative Hemolysis Assay: Perform a standardized hemolysis assay (as detailed in the Experimental Protocols section) to quantify the level of red blood cell damage and determine if it exceeds acceptable limits for your experiment (a common threshold is a hemolysis rate of less than 2%).
Data Presentation
Table 1: In Vitro Cytotoxicity Data for this compound Cartridge
| Assay Type | Cell Line | Exposure Time | Test Condition | Result (Cell Viability %) | Reference |
| Static Incubation | U937 Monocytes | 24 hours | Cell medium incubated in this compound cartridge | 96.77 (± 0.23) |
Table 2: Summary of Biocompatibility Endpoints for this compound Cartridge
| Biocompatibility Endpoint | Observation/Result | Context/Note |
| Hemocompatibility | Transient, often non-significant, drop in platelet count observed in clinical use. Designed with a coating to protect red blood cells. | In sensitive research applications, this platelet drop could be a significant experimental variable. |
| Inflammatory Response | In clinical studies (combined with hemodialysis), associated with a reduction in circulating inflammatory mediators (e.g., IL-6, TNF-α). | The baseline inflammatory response to the cartridge itself in a controlled in vitro system is expected to be minimal but should be verified. |
| Material Leachables | Composed of medically approved polycarbonate and styrene-divinylbenzene copolymers. Tested according to ISO 10993 standards. | For experiments involving highly sensitive assays, a "cartridge-only" control is recommended to rule out interference from leachables. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (Indirect Contact)
This protocol is adapted from ISO 10993-5 guidelines for testing medical device extracts.
-
Preparation of Cartridge Extract: a. Aseptically prime the this compound cartridge with sterile phosphate-buffered saline (PBS). b. Circulate serum-free cell culture medium through the cartridge for 24 hours at 37°C at a flow rate representative of your experiment. The surface area to volume ratio should be considered as per ISO 10993-12. c. Collect the resulting medium (the "extract") and sterilize it using a 0.22 µm filter.
-
Cell Seeding: a. Seed your cells of interest (e.g., L929 fibroblasts, U937 monocytes) in a 96-well plate at a pre-determined optimal density. b. Incubate for 24 hours to allow for cell attachment and recovery.
-
Cell Treatment: a. Remove the existing medium from the wells. b. Add the prepared cartridge extract to the test wells. c. Include a negative control (fresh, untreated medium) and a positive control (medium with a known cytotoxic agent).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: a. Assess cell viability using a quantitative method such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader.
-
Calculation: Calculate the percentage of cell viability relative to the negative control.
Protocol 2: Hemolysis Assessment (Direct Contact)
This protocol is based on the principles outlined in ASTM F756.
-
Blood Preparation: a. Obtain fresh human or rabbit blood anticoagulated with heparin or citrate. b. Prepare a diluted blood solution by mixing the whole blood with PBS.
-
Experimental Setup: a. Set up a closed-loop circuit including the this compound cartridge and a peristaltic pump. b. Include a positive control (e.g., water) and a negative control (e.g., a known biocompatible material or PBS) in separate, identical setups.
-
Perfusion: a. Prime the circuit with PBS, ensuring all air bubbles are removed. b. Introduce the diluted blood into the circuit and circulate it at the intended experimental flow rate for a clinically relevant duration (e.g., 4 hours).
-
Sample Collection: a. Collect blood samples from the circuit at baseline (T=0) and at specified time points (e.g., every hour). b. Centrifuge the samples to separate the plasma.
-
Analysis: a. Measure the concentration of free hemoglobin in the plasma using a spectrophotometer (at ~540 nm). b. Determine the total hemoglobin concentration in a lysed aliquot of the original blood sample.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Hb_sample - Hb_baseline) / Hb_total] * 100
Mandatory Visualizations
References
How to minimize protein loss during HA130 hemoperfusion?
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing protein loss during HA130 hemoperfusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of protein loss during this compound hemoperfusion?
The this compound cartridge contains neutral macroporous resin beads made of styrene-divinylbenzene copolymers.[1] While designed to adsorb protein-bound uremic toxins and middle molecules, the hydrophobic nature of this resin can also lead to non-specific adsorption of other proteins from the blood.[1]
Q2: Is significant protein loss always expected with this compound hemoperfusion?
Not necessarily. Clinical studies on patients undergoing combined hemodialysis and this compound hemoperfusion have shown that over a period of several weeks, serum albumin levels can actually increase. This suggests that by removing inflammatory mediators and improving the patient's overall condition, the net effect on nutritional status can be positive. For instance, a study on patients with end-stage diabetic nephropathy showed an increase in albumin from 32.75 ± 4.38 g/L to 35.73 ± 3.71 g/L after 12 weeks of weekly treatment with hemodialysis combined with this compound hemoperfusion.[2] Another study found no significant differences in albumin levels between a control group and a group receiving this compound hemoadsorption for the removal of advanced glycation end products.
Q3: What is the expected amount of albumin loss in a single this compound session?
Currently, there is a lack of published studies that specifically quantify the acute loss of albumin or total protein in a single session of isolated this compound hemoperfusion. The available data on protein loss is primarily from studies on hemodialysis (HD) and hemodiafiltration (HDF), which are different processes involving membranes rather than direct blood contact with adsorbent beads.
Q4: Can surface modification of the this compound resin reduce protein loss?
In research settings, surface modification of styrene-divinylbenzene resins with hydrophilic polymers has been shown to reduce non-specific protein adsorption. However, the commercially available this compound cartridge comes as a sterile, single-use device and is not intended for user modification.
Q5: How does the blood flow rate affect protein loss?
While specific data for this compound is limited, in other forms of extracorporeal blood purification like hemodialysis, higher blood flow rates can be associated with increased amino acid loss. It is crucial to operate the this compound cartridge within the manufacturer's recommended blood flow rate of 150–250 mL/min to ensure optimal performance and safety.[3]
Troubleshooting Guide: Minimizing Protein Loss
This guide addresses potential issues related to protein loss during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low protein concentration post-perfusion | Inadequate Priming/Rinsing: Residual substances in the cartridge may be causing protein precipitation or aggregation. | Ensure the cartridge is thoroughly primed and rinsed according to the manufacturer's protocol before introducing the experimental sample. A typical protocol involves rinsing with at least 2,000 mL of saline.[3] |
| Non-specific binding to the resin: The inherent hydrophobicity of the styrene-divinylbenzene resin can lead to the adsorption of various proteins. | While the this compound cartridge cannot be modified, for pre-clinical experimental design, consider the use of resins with hydrophilic surface coatings if available. | |
| Inappropriate Anticoagulation: Suboptimal anticoagulation can lead to microclot formation, which can trap proteins. | Use heparin or another appropriate anticoagulant according to your experimental protocol and the manufacturer's recommendations. A common priming step involves injecting heparin into the cartridge and allowing it to sit for 20-30 minutes. | |
| Variability in protein loss between experiments | Inconsistent Priming: Differences in the priming volume or procedure can affect the resin's surface properties. | Standardize the priming and rinsing protocol for all experiments. Ensure the same volume of saline is used and the procedure is performed consistently. |
| Different blood/sample composition: The protein composition and concentration of the initial sample can influence the extent of non-specific binding. | Characterize the initial protein concentration of your sample before each experiment to have a consistent baseline. |
Data on Protein Levels with this compound Hemoperfusion
Table 1: Long-Term Changes in Serum Albumin with Combined Hemodialysis and this compound Hemoperfusion
| Patient Population | Treatment Protocol | Duration | Initial Albumin (g/L) | Final Albumin (g/L) | Reference |
| End-stage diabetic nephropathy | HD + this compound once a week | 12 weeks | 32.75 ± 4.38 | 35.73 ± 3.71 |
For context, the following table presents typical albumin loss observed in hemodialysis and hemodiafiltration sessions. Note: This data is not directly comparable to this compound hemoperfusion due to differences in the purification mechanism.
Table 2: Typical Albumin Loss in Hemodialysis and Hemodiafiltration (per session)
| Treatment Modality | Membrane Type | Albumin Loss ( g/session ) | Reference |
| On-line Hemodiafiltration (post-dilution) | High-flux | 2.9 ± 1.5 | |
| On-line Hemodiafiltration (pre-dilution) | High-flux | 1.7 ± 0.8 | |
| Hemodialysis | High-performance membrane | ~7.7 ± 1.0 | |
| On-line Hemodiafiltration | High permeability polyethersulfone | 3.99 ± 1.81 |
Experimental Protocols
Protocol 1: Priming and Rinsing of the this compound Cartridge
This protocol is based on the general instructions for using Jafron hemoperfusion cartridges in conjunction with other blood purification systems.
-
Preparation:
-
Unpack the sterile this compound cartridge and the blood line set.
-
Clamp all clips on the blood line set.
-
-
Heparinization (if required by the experimental protocol):
-
Unscrew one cap of the cartridge.
-
Using a sterile syringe without a needle, inject the prescribed amount of heparin (e.g., 18,750U) into the cartridge.
-
Tighten the cap.
-
Gently shake and rotate the cartridge for approximately 10 seconds to ensure even distribution of heparin.
-
Let the cartridge rest for 20-30 minutes.
-
-
Connection and Rinsing:
-
Connect the blood lines to the arterial (top) and venous (bottom) ends of the cartridge.
-
Connect the priming line to a bag of sterile saline (a minimum of 2,000 mL is recommended).
-
Open the clips to allow saline to flow through the blood lines and the cartridge.
-
During rinsing, gently tap the cartridge to dislodge any air bubbles.
-
Continue rinsing until the entire volume of saline has passed through the circuit and the effluent is clear.
-
-
Initiation of Experiment:
-
Once rinsing is complete, clamp the lines and connect the circuit to the blood source for the experiment.
-
Visualizations
Caption: Workflow of this compound hemoperfusion.
Caption: Experimental workflow to assess protein loss.
Caption: Relationship between resin properties and protein loss.
References
Technical Support Center: Optimizing Treatment Frequency for Novel Therapeutic Agents
Disclaimer: No specific therapeutic agent designated "HA130" has been identified in publicly available scientific literature. The following technical support guide provides general principles and best practices for optimizing the treatment frequency of a hypothetical novel therapeutic agent, referred to herein as this compound, for a target audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when determining the initial treatment frequency for this compound?
A1: The initial treatment frequency for a novel agent like this compound should be based on a combination of preclinical data and the drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1] Key factors include the drug's half-life, the time to reach steady-state concentration, and the duration of its biological effect.[2] Patient-specific factors such as age, weight, and underlying medical conditions can also influence the optimal dosage and frequency.[1][2]
Q2: How can we adjust the treatment frequency of this compound if we observe suboptimal efficacy or unexpected toxicity?
A2: If suboptimal efficacy is observed, consider increasing the frequency, if the safety profile allows, to maintain therapeutic drug levels.[1] Conversely, if toxicity is a concern, decreasing the frequency or the dose is a primary strategy to minimize adverse effects while aiming to preserve clinical benefit. It is crucial to monitor patient response and potential adverse events closely when making any adjustments.
Q3: What role do biomarkers play in optimizing this compound treatment frequency?
A3: Biomarkers are critical for understanding the biological activity of this compound and can serve as surrogate endpoints for clinical efficacy. By monitoring biomarker changes in response to treatment, researchers can gain insights into the required dosing frequency to achieve the desired biological effect. This can lead to more informed decisions about frequency adjustments during clinical development.
Troubleshooting Guide
Issue 1: High inter-subject variability in response to this compound at a fixed treatment frequency.
-
Possible Cause: Individual differences in patient metabolism, genetics, or disease severity can lead to varied responses to a standardized treatment schedule.
-
Troubleshooting Steps:
-
Stratify Patient Population: Analyze data from different patient subgroups to identify factors that may be contributing to the variability.
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, TDM can help individualize the dosing regimen to achieve a target concentration range.
-
Adaptive Trial Designs: Consider implementing an adaptive trial design that allows for adjustments to the treatment frequency based on interim data.
-
Issue 2: Inconsistent or contradictory results between early-phase and later-phase studies on this compound treatment frequency.
-
Possible Cause: Differences in patient populations, study designs, or follow-up times between trial phases can lead to inconsistent findings. Patient populations in early-phase studies may be more heavily pretreated or have more advanced disease compared to those in later-stage trials.
-
Troubleshooting Steps:
-
Thorough Data Review: Conduct a detailed review of the study protocols and patient characteristics from all trial phases to identify potential sources of discrepancy.
-
Statistical Modeling: Employ statistical models to account for potential inconsistencies and to help determine the most appropriate dosing strategy for the target population.
-
Dose-Ranging Studies: If not already performed, a well-designed dose-ranging study in the target patient population can provide more definitive evidence for the optimal treatment frequency.
-
Data Presentation: Hypothetical this compound Dose-Frequency Studies
Table 1: Summary of Hypothetical Phase I Pharmacokinetic Data for this compound
| Dose Group | Frequency | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) | Mean Half-Life (hours) |
| 50 mg | Once Daily | 120 | 850 | 18 |
| 100 mg | Once Daily | 250 | 1800 | 20 |
| 50 mg | Twice Daily | 150 | 1200 | 19 |
Table 2: Hypothetical Phase II Efficacy and Safety Outcomes for this compound at 12 Weeks
| Treatment Arm | Frequency | Response Rate (%) | Grade 3/4 Adverse Events (%) |
| 50 mg this compound | Once Daily | 35 | 8 |
| 100 mg this compound | Once Daily | 55 | 15 |
| 50 mg this compound | Twice Daily | 60 | 12 |
| Placebo | Once Daily | 10 | 5 |
Experimental Protocols
Protocol 1: Dose-Ranging Study to Determine Optimal Frequency
-
Study Design: A randomized, double-blind, placebo-controlled study with multiple treatment arms, each evaluating a different dose and frequency of this compound.
-
Patient Population: A well-defined patient population with the target indication.
-
Treatment Arms:
-
Arm A: this compound low dose, low frequency (e.g., once daily)
-
Arm B: this compound high dose, low frequency
-
Arm C: this compound low dose, high frequency (e.g., twice daily)
-
Arm D: Placebo
-
-
Assessments:
-
Pharmacokinetics: Collect serial blood samples to determine key PK parameters (Cmax, AUC, half-life) for each treatment arm.
-
Efficacy: Measure primary and secondary efficacy endpoints at predefined intervals.
-
Safety: Monitor and record all adverse events.
-
-
Analysis: Compare the efficacy and safety profiles across the different treatment arms to identify the optimal dose and frequency with the best risk-benefit ratio.
Visualizations
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Workflow for determining optimal treatment frequency.
References
Validation & Comparative
A Comparative Analysis of HA130 and Other Hemoperfusion Cartridges for Uremic Toxin Removal
For researchers and drug development professionals navigating the complexities of end-stage renal disease (ESRD), the choice of effective extracorporeal therapies is paramount. Hemoperfusion cartridges, designed to remove uremic toxins that are poorly cleared by conventional dialysis, represent a significant therapeutic advancement. This guide provides an objective comparison of the Jafron HA130 hemoperfusion cartridge with other alternatives, supported by experimental data to inform research and clinical decisions.
Performance Comparison of Hemoperfusion Cartridges
The Jafron this compound is a widely utilized hemoperfusion cartridge, particularly in combination with hemodialysis, for the management of ESRD.[1][2][3][4] Its primary function is the removal of middle- and large-molecular-weight uremic toxins, as well as protein-bound uremic toxins (PBUTs).[5] To provide a comparative perspective, this section summarizes the performance of the this compound against other cartridges designed for similar applications.
Adsorbent Material and Target Toxins:
The efficacy of a hemoperfusion cartridge is largely determined by its adsorbent material. The this compound utilizes a neutral macroporous styrene-divinylbenzene copolymer resin. This material offers a large surface area for the adsorption of a broad spectrum of uremic toxins.
| Cartridge/Adsorbent | Adsorbent Material | Primary Target Toxins |
| Jafron this compound | Styrene-divinylbenzene copolymer | β2-microglobulin (β2M), Parathyroid hormone (PTH), Indoxyl sulfate (IS), p-Cresyl sulfate (PCS) |
| Divinylbenzene-polyvinylpyrrolidone (DVB-PVP) Resin | Divinylbenzene-polyvinylpyrrolidone | Indoxyl sulfate (IS), p-Cresyl sulfate (PCS) |
| Lixelle | Cellulose-based with hexadecyl-immobilized beads | β2-microglobulin (β2M), Inflammatory cytokines |
| Baihe Medical MG Series | Adsorbent polymer beads | Middle-to-large molecular substances, cytokines, uremic toxins |
| Activated Carbon | Activated Carbon | Broad spectrum of toxins, including protein-bound uremic toxins |
Quantitative Performance Data:
Direct head-to-head clinical trials comparing the this compound with other commercial hemoperfusion cartridges for ESRD are limited. However, data from various in vitro and in vivo studies provide insights into their relative performance.
One study directly compared a novel pthis compound cartridge (a modification of the this compound) with online hemodiafiltration (HDF) for the removal of PBUTs. The results demonstrated a significantly greater single-session reduction ratio for indoxyl sulfate and p-cresyl sulfate with the pthis compound cartridge.
In vitro studies have also compared the adsorption capabilities of different resin materials. For instance, a study evaluating a divinylbenzene-polyvinylpyrrolidone (DVB-PVP) resin showed significant removal of both IS and PCS. Another in vitro study using activated carbon demonstrated a dose-dependent reduction in the levels of various PBUTs. The Lixelle column, which is selective for β2-microglobulin, has been shown to effectively remove this specific toxin and certain inflammatory cytokines.
It is important to note that in vitro performance may not always directly translate to clinical efficacy due to the complex biological environment in vivo.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are outlines of key experimental methodologies for evaluating hemoperfusion cartridges.
In Vitro Adsorption Capacity Assessment
This protocol is designed to evaluate the toxin removal efficiency of a hemoperfusion cartridge in a controlled laboratory setting.
Objective: To quantify the adsorption of specific uremic toxins by the hemoperfusion cartridge from a prepared solution.
Materials:
-
Hemoperfusion cartridge to be tested
-
Peristaltic pump
-
Reservoir for the test solution
-
Tubing circuit
-
Test solution containing a known concentration of the target uremic toxin (e.g., indoxyl sulfate, p-cresyl sulfate) in a protein-containing medium (e.g., bovine serum albumin in phosphate-buffered saline)
-
Sampling ports before and after the cartridge
-
Analytical equipment for measuring toxin concentration (e.g., HPLC)
Procedure:
-
Prime the hemoperfusion circuit, including the cartridge, with a priming solution (e.g., saline) to remove any residual air and contaminants.
-
Prepare the test solution with a clinically relevant concentration of the target uremic toxin(s).
-
Fill the reservoir with the test solution and maintain it at a physiological temperature (37°C).
-
Initiate circulation of the test solution through the circuit at a defined flow rate (e.g., 150-200 mL/min).
-
Collect samples from the pre-cartridge and post-cartridge sampling ports at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Analyze the concentration of the target toxin in the collected samples using a validated analytical method.
-
Calculate the reduction ratio (RR) at each time point using the following formula: RR (%) = [(C_pre - C_post) / C_pre] * 100 where C_pre is the concentration before the cartridge and C_post is the concentration after the cartridge.
Biocompatibility Testing: Hemocompatibility (ISO 10993-4)
This protocol outlines the key tests for evaluating the interaction of a hemoperfusion cartridge with blood, a critical aspect of its safety profile.
Objective: To assess the potential of the hemoperfusion cartridge to cause adverse effects on blood components.
Key Tests:
-
Thrombosis: Evaluates the potential of the device to induce clot formation. This can be assessed by measuring parameters like platelet count, and partial thromboplastin time (PTT) in blood that has been circulated through the device.
-
Coagulation: Determines if the device material interferes with the normal blood clotting process.
-
Platelet Activation: Measures the degree to which platelets are activated upon contact with the device material, which can be an early indicator of thrombogenicity.
-
Hematology: Assesses the impact of the device on blood cell counts, including red blood cells, white blood cells, and platelets.
-
Complement Activation: Measures the activation of the complement system, a part of the innate immune response, which can be triggered by foreign materials.
-
Hemolysis: This test quantifies the breakdown of red blood cells (hemolysis) caused by the device. Both direct contact (device material in direct contact with blood) and indirect contact (extracts from the device material in contact with blood) methods are employed. The percentage of hemolysis is calculated based on the amount of hemoglobin released.
General Procedure (In Vitro Circulation Model):
-
Establish a closed-loop circuit including the hemoperfusion cartridge.
-
Use fresh human or animal blood as the test medium.
-
Circulate the blood through the device for a clinically relevant duration.
-
Collect blood samples at baseline and at various time points during the circulation.
-
Analyze the collected samples for the parameters listed above.
-
Compare the results to a negative control (a circuit with a known biocompatible material) and a positive control (a material known to cause the adverse effect).
Visualizing Mechanisms and Workflows
To further elucidate the scientific principles underlying hemoperfusion and its evaluation, the following diagrams, created using the DOT language for Graphviz, illustrate key pathways and processes.
References
A Comparative Guide to the Efficacy of HA130 Hemoperfusion for β2-Microglobulin Removal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Jafron HA130 hemoadsorption device with alternative methods for the removal of β2-microglobulin (β2M), a middle-molecule uremic toxin implicated in dialysis-related amyloidosis. The following sections present a summary of comparative performance data, detailed experimental methodologies, and visual representations of the therapeutic workflow.
Comparative Performance Data
The this compound hemoperfusion cartridge, when used in conjunction with hemodialysis (HD), has demonstrated significant efficacy in reducing β2M levels. The following tables summarize the quantitative data from various studies, comparing the performance of this compound-HD with other renal replacement therapies such as high-flux hemodialysis (HF-HD) and hemodiafiltration (HDF).
| Treatment Modality | Pre-treatment β2M (mg/L) | Post-treatment β2M (mg/L) | Reduction Ratio (%) | Study Population |
| This compound + High-Flux Hemodialysis | 40.8 ± 13.4 | 27.8 ± 8.6 | Not specified, significant reduction | Maintenance Hemodialysis Patients (1-year treatment)[1] |
| High-Flux Hemodialysis (HF-HD) | Not specified | Not specified | 23.4 (median) | HEMO study participants[2] |
| Low-Flux Hemodialysis (LF-HD) | Not specified | Not specified | -19.9 (median) | HEMO study participants[2] |
| Online Hemodiafiltration (HDF) | 34.8 ± 6.3 | 13.8 ± 6.8 | 61.1 ± 13.3 | Chronic Hemodialysis Patients |
| Online HDF (long-term) | 22.2 ± 5.3 | 6.3 ± 2.0 | 76.1 ± 5.6 | Chronic Hemodialysis Patients (mean 7.9 months) |
| Treatment Modality | β2M Clearance (mL/min) | Notes |
| High-Flux Hemodialysis (Polysulfone) | 29 | Calculated from HEMO study data |
| Low-Flux Hemodialysis (Cuprophane) | 5.9 | Calculated from HEMO study data |
| Hemodiafiltration (HDF) | 63.8 - 116.8 | Varies with replacement solution flow rate |
Experimental Protocols
Clinical Evaluation of β2-Microglobulin Removal
This protocol outlines a generalized procedure for a clinical study comparing the efficacy of this compound hemoperfusion combined with hemodialysis versus standard high-flux hemodialysis.
a. Study Design: A randomized, controlled, crossover trial is recommended. Patients would receive both the experimental therapy (this compound + HD) and the control therapy (HD alone) for a defined period, separated by a washout period.
b. Patient Population:
-
Inclusion Criteria: Patients with end-stage renal disease (ESRD) on maintenance hemodialysis for at least three months, with pre-dialysis serum β2M levels consistently above a specified threshold (e.g., 30 mg/L).
-
Exclusion Criteria: Patients with active infections, malignancies, or other conditions that could significantly alter β2M levels.
c. Treatment Protocol:
-
Experimental Group: Patients undergo hemodialysis in series with the this compound cartridge. The this compound cartridge is placed in the extracorporeal circuit before the dialyzer.
-
Control Group: Patients undergo standard high-flux hemodialysis.
-
Treatment Parameters: Blood flow rate, dialysate flow rate, and duration of each session should be standardized for all participants.
d. Sample Collection:
-
Blood samples are collected from the arterial line at the beginning (pre-treatment) and end (post-treatment) of each dialysis session.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
e. Measurement of β2-Microglobulin: Serum β2M concentrations are determined using a quantitative enzyme-linked immunosorbent assay (ELISA).
f. Data Analysis: The reduction ratio (RR) of β2M is calculated using the following formula: RR (%) = [(Pre-treatment β2M - Post-treatment β2M) / Pre-treatment β2M] x 100
Laboratory (In Vitro) Evaluation of β2-Microglobulin Adsorption
This protocol describes a method for assessing the β2M adsorption capacity of the this compound cartridge in a controlled laboratory setting.
a. Experimental Setup: A closed-loop in vitro circuit is established. This typically includes a reservoir containing a solution with a known concentration of β2M, a peristaltic pump to circulate the fluid, and the this compound hemoadsorption device.
b. Test Solution: A buffered solution (e.g., phosphate-buffered saline) or pooled human plasma is spiked with a known concentration of purified human β2M.
c. Procedure:
-
The circuit is primed with the test solution.
-
The solution is circulated through the this compound cartridge at a defined flow rate (e.g., 150 mL/min) for a specified duration (e.g., 120 minutes).
-
Samples are collected from the reservoir at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
The concentration of β2M in each sample is measured using an ELISA.
d. Data Analysis: The adsorption rate and total adsorbed amount of β2M are calculated based on the decrease in concentration over time.
Detailed Protocol for β2-Microglobulin Measurement by ELISA
The following is a summarized protocol based on commercially available ELISA kits for the quantitative measurement of β2M in serum samples.
-
Preparation: All reagents, standards, and patient samples are brought to room temperature. Patient serum samples are typically diluted (e.g., 1:10) with the provided assay diluent.
-
Assay Procedure:
-
100 µL of standards, controls, and diluted samples are added to the appropriate wells of the antibody-coated microplate.
-
The plate is incubated for a specified time (e.g., 1 hour) at 37°C.
-
The wells are washed multiple times with the provided wash buffer.
-
A detection antibody (e.g., HRP-conjugated) is added to each well, followed by another incubation and washing step.
-
A substrate solution is added, leading to color development in proportion to the amount of β2M present.
-
The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.
-
-
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The β2M concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
References
Jafron HA130 Hemoperfusion Cartridge: A Comparative Guide to Clinical Performance in Uremic Toxin Removal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results for the Jafron HA130 hemoperfusion cartridge. It is designed to offer an objective comparison of its performance against other therapeutic alternatives, supported by experimental data, detailed methodologies, and an exploration of the underlying biological pathways.
Executive Summary
The Jafron this compound is a disposable hemoperfusion cartridge designed for the removal of middle-to-large molecular weight uremic toxins and protein-bound solutes from the blood of patients with end-stage renal disease (ESRD). Clinical studies have demonstrated its efficacy in reducing levels of key uremic toxins, including β2-microglobulin (β2M), parathyroid hormone (PTH), indoxyl sulfate (IS), and p-cresyl sulfate (pCS). This reduction in toxin load has been associated with clinical improvements in uremic pruritus and sleep disturbances. When used as an adjunct to hemodialysis (HD), the this compound cartridge has shown superiority over standard hemodialysis and hemodiafiltration (HDF) for the removal of certain protein-bound toxins. This guide will delve into the clinical data, experimental protocols, and the molecular impact of this therapeutic intervention.
Performance Data: Uremic Toxin Removal and Clinical Outcomes
The clinical efficacy of the Jafron this compound cartridge, primarily used in conjunction with hemodialysis (HD+HP), has been evaluated in several studies. The following tables summarize the key quantitative data from these trials, comparing its performance with standard hemodialysis (HD) and hemodiafiltration (HDF).
| Toxin/Parameter | Treatment Group | Baseline Level (Mean ± SD or Median [IQR]) | Post-treatment Level (Mean ± SD or Median [IQR]) | Reduction Ratio (%) (Mean ± SD) | p-value vs. Control | Citation |
| β2-Microglobulin (β2M) | HP + LFHD | 44.6 ± 14.5 mg/L | 37.1 ± 11.1 mg/L (at 12 months) | Not Reported | <0.001 (vs. LFHD) | [1][2] |
| HP + HFHD | 40.8 ± 13.4 mg/L | 27.8 ± 8.6 mg/L (at 12 months) | Not Reported | <0.001 (vs. HFHD) | [1][2] | |
| Parathyroid Hormone (PTH) | HP + LFHD | 417.58 pg/mL | 327.34 pg/mL (at 12 months) | Not Reported | Significant decrease | [1] |
| HP + HFHD | 459.74 pg/mL | 411.46 pg/mL (at 12 months) | Not Reported | Significant decrease | ||
| Indoxyl Sulfate (IS) | HAHD (Combined) | 32.2 ± 14.8 mg/L | Not Reported | 46.9 ± 15.5 | 0.044 | |
| HDF | 44.6 ± 22.8 mg/L | Not Reported | 31.8 ± 40.1 | |||
| p-Cresyl Sulfate (pCS) | HAHD (Combined) | Not Reported | Not Reported | 44.6 ± 10.3 | 0.003 | |
| HDF | Not Reported | Not Reported | 31.4 ± 21.8 |
| Clinical Outcome | Treatment Group | Baseline Score (Mean ± SD) | 8-Week Score (Mean ± SD) | Improvement | p-value vs. Baseline | Citation |
| Uremic Pruritus (Duo score) | HAHD (Weekly) | 13.0 ± 5.7 | 8.3 ± 3.4 | 36.2% reduction | <0.001 | |
| HDF | 12.5 ± 5.2 | 11.5 ± 5.1 | Minimal change | 0.132 | ||
| Sleep Quality (PSQI) | HAHD (Weekly) | 10.3 ± 3.5 | 5.8 ± 1.9 | 43.7% improvement | <0.001 | |
| HDF | 9.8 ± 3.1 | 9.5 ± 3.4 | Minimal change | 0.724 |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for the critical appraisal of the performance data.
Multi-center Randomized Controlled Trial for β2M and PTH Reduction
-
Study Design: A prospective, randomized, open-label, controlled, multi-center clinical study conducted in 37 hemodialysis centers in China.
-
Participants: 438 maintenance hemodialysis (MHD) patients with end-stage kidney disease suffering from chronic intractable pruritus.
-
Inclusion Criteria: Stable MHD for at least 3 months, 2-3 sessions per week, each lasting 4-5 hours.
-
Exclusion Criteria: Platelet count <60 × 10^9/L, severe hypotension, heart or lung insufficiency, known hypersensitivity to the dialyzer or adsorbent.
-
Intervention: Patients were randomized into four groups:
-
Low-flux hemodialysis (LFHD)
-
High-flux hemodialysis (HFHD)
-
Hemoperfusion with this compound combined with LFHD (HP+LFHD) once a week.
-
Hemoperfusion with this compound combined with HFHD (HP+HFHD) once a week.
-
-
Treatment Parameters:
-
Hemoperfusion Duration: 2 hours with the this compound cartridge in series with the hemodialyzer, followed by 2 hours of standard HD.
-
Blood Flow Rate: 200-250 mL/min.
-
Dialysate Flow Rate: 500 mL/min.
-
-
Outcome Measures:
-
Primary: Reduction of serum β2M and PTH levels at baseline, 3, 6, and 12 months.
-
Secondary: Reduction of pruritus score.
-
-
Analytical Methods: Specific immunoassays were used for the determination of β2M and PTH concentrations in serum. Pruritus was assessed using a visual analog scale (VAS) or the Duo pruritus score.
Randomized Controlled Trial for Protein-Bound Uremic Toxin Removal
-
Study Design: A single-center, open-label, randomized controlled trial.
-
Participants: 30 maintenance hemodialysis patients.
-
Inclusion Criteria: ESRD patients aged 18–75 years, on maintenance HD for at least three months with a thrice-weekly regimen, and a blood flow rate of ≥200 mL/min.
-
Exclusion Criteria: Concurrent peritoneal dialysis, recent HA therapy, severe cardiovascular, pulmonary, or cerebrovascular diseases, active malignancies, and severe bleeding disorders.
-
Intervention: Patients were randomized (1:1:1) to:
-
Hemodiafiltration (HDF) once every two weeks.
-
This compound with hemodialysis (HAHD) once every two weeks.
-
HAHD once weekly.
-
-
Treatment Parameters:
-
HAHD: Blood flow rate of 200–300 mL/min.
-
HDF: Blood flow rate of 200–300 mL/min, dialysate flow rate of 700 mL/min.
-
-
Outcome Measures:
-
Primary: Single-session reduction ratio of indoxyl sulfate (IS).
-
Secondary: Reduction ratio of p-cresyl sulfate (pCS), and patient-reported outcomes for pruritus and sleep quality.
-
-
Analytical Methods: Plasma levels of IS and pCS were measured using high-performance liquid chromatography (HPLC).
Signaling Pathways and Mechanism of Action
The accumulation of uremic toxins in chronic kidney disease (CKD) activates detrimental signaling pathways, contributing to inflammation, fibrosis, and cellular dysfunction. The Jafron this compound cartridge, by adsorbing these toxins, is proposed to mitigate these pathological processes. The diagrams below illustrate the key signaling pathways implicated.
Caption: Uremic Toxin-Induced Signaling Pathways.
The removal of β2-microglobulin and parathyroid hormone by the this compound cartridge is believed to downregulate the MAPK/ERK and NF-κB signaling pathways, thereby reducing inflammation and fibrosis associated with chronic kidney disease.
Experimental Workflow: From Patient to Data Analysis
The following diagram outlines the typical workflow in a clinical trial evaluating the Jafron this compound cartridge.
Caption: Clinical Trial Workflow for this compound Evaluation.
Comparison with Alternative Hemoadsorption Devices
Direct head-to-head clinical trials comparing the Jafron this compound with other hemoadsorption cartridges for the specific indication of uremic toxin removal are limited. However, some in-vitro and clinical data exist for other Jafron cartridges (e.g., HA330) and other devices like CytoSorb®, primarily in the context of cytokine removal in sepsis.
An in-vitro study comparing the Jafron HA380 to the CytoSorb® 300 mL device for the removal of inflammatory cytokines (IL-6, IL-10, TNF-α, and MCP-1) found that both devices effectively removed the tested cytokines. A retrospective observational study in pediatric septic patients showed no statistically significant difference between the Jafron HA330 and CytoSorb® in reducing assessed inflammatory parameters.
It is important to note that these comparisons are not for the this compound cartridge and are for a different clinical application (sepsis and cytokine removal) than the primary indication of the this compound (uremic toxin removal in CKD). Therefore, direct extrapolation of these findings to the performance of this compound for uremic toxin removal is not appropriate. Further research with direct comparative trials is necessary to establish the relative efficacy of the this compound cartridge against other hemoadsorption devices for its intended use.
Conclusion
The Jafron this compound hemoperfusion cartridge, when used in conjunction with hemodialysis, has demonstrated significant efficacy in reducing the levels of key uremic toxins, including β2-microglobulin, parathyroid hormone, indoxyl sulfate, and p-cresyl sulfate. This has been correlated with improvements in clinical symptoms such as uremic pruritus and sleep disturbances. The underlying mechanism is believed to involve the downregulation of pro-inflammatory and pro-fibrotic signaling pathways. While direct comparative data with other hemoadsorption devices for uremic toxin removal is scarce, the existing clinical evidence supports the this compound as a valuable therapeutic option for managing complications in patients with end-stage renal disease. Future research should focus on long-term outcomes and direct head-to-head comparisons with other adsorbent technologies.
References
HA130 Hemoperfusion Demonstrates Superior Reduction in Parathyroid Hormone Levels Compared to Standard Hemodialysis in Patients with Secondary Hyperparathyroidism
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of clinical trial data reveals that the HA130 hemoperfusion cartridge, when used in conjunction with hemodialysis, leads to a significantly greater reduction in parathyroid hormone (PTH) levels in patients with secondary hyperparathyroidism (SHPT) compared to standard hemodialysis alone. This finding is critical for researchers, scientists, and drug development professionals seeking more effective treatments for SHPT, a common and serious complication of end-stage kidney disease (ESKD).
Secondary hyperparathyroidism is characterized by elevated PTH levels, which can lead to bone disease and cardiovascular complications. Standard treatment for SHPT in patients undergoing hemodialysis typically involves the use of phosphate binders and vitamin D analogs to manage mineral and bone metabolism. The landmark randomized controlled trial by Zhao et al. (2022), published in Blood Purification, provides robust evidence for the enhanced efficacy of adding this compound hemoperfusion to standard hemodialysis regimens.
Quantitative Analysis of Parathyroid Hormone Reduction
The study by Zhao et al. (2022) investigated the long-term effects of this compound hemoperfusion combined with either low-flux hemodialysis (LFHD) or high-flux hemodialysis (HFHD) versus LFHD or HFHD alone. The results demonstrated a marked decrease in intact parathyroid hormone (iPTH) levels over a 12-month period in the groups receiving this compound.
| Treatment Group | Baseline iPTH (pg/mL) (Median, IQR) | 12-Month iPTH (pg/mL) (Median, IQR) | Median Change from Baseline (pg/mL) |
| This compound + LFHD | 417.58 (256.35, 521.81) | 327.34 (198.76, 455.92) | -90.24 |
| This compound + HFHD | 459.74 (289.12, 560.43) | 411.46 (265.19, 557.73) | -48.28 |
| LFHD (Standard Care) | 388.21 (221.47, 489.65) | 390.55 (233.17, 498.93) | +2.34 |
| HFHD (Standard Care) | 354.67 (204.88, 480.12) | 365.89 (215.44, 491.34) | +11.22 |
Data extracted from Zhao D, et al. Blood Purif. 2022;51(10):812-822.[1]
The data clearly indicates that both this compound treatment arms resulted in a notable reduction in median iPTH levels, whereas the standard hemodialysis groups showed a slight increase over the same period.
Experimental Protocols
A thorough understanding of the methodologies employed in this pivotal study is essential for replication and further research.
Study Design
The study was a multicenter, open-label, randomized controlled trial involving 438 maintenance hemodialysis patients with SHPT and uremic pruritus.[1] Patients were randomly assigned to one of four treatment groups:
-
This compound + Low-Flux Hemodialysis (HP+LFHD): Hemoperfusion with the this compound cartridge followed by low-flux hemodialysis.
-
This compound + High-Flux Hemodialysis (HP+HFHD): Hemoperfusion with the this compound cartridge followed by high-flux hemodialysis.
-
Low-Flux Hemodialysis (LFHD): Standard low-flux hemodialysis.
-
High-Flux Hemodialysis (HFHD): Standard high-flux hemodialysis.
Treatment Protocol
Patients in the hemoperfusion groups received treatment with the this compound cartridge once every two weeks for the first month, followed by once a month for the subsequent 11 months.[2] All patients underwent their respective hemodialysis treatments three times per week. The duration of each hemodialysis session was four hours. Standard care for all participants included the management of anemia, hypertension, and mineral and bone disorders according to the Kidney Disease: Improving Global Outcomes (KDIGO) guidelines.[3][4] This included the use of phosphate binders and vitamin D analogs as clinically indicated.
Parathyroid Hormone Measurement
Serum intact parathyroid hormone (iPTH) levels were measured at baseline and at 3, 6, and 12 months. The measurements were performed using a second-generation intact PTH immunoassay. This method utilizes a two-site sandwich ELISA technique to quantify the biologically active 1-84 PTH molecule.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
The addition of this compound hemoperfusion to standard hemodialysis presents a promising therapeutic strategy for managing secondary hyperparathyroidism in patients with end-stage kidney disease. The significant reduction in PTH levels observed in the clinical trial by Zhao et al. (2022) suggests that this approach can lead to better control of the disease and potentially reduce the risk of associated complications. These findings warrant further investigation into the long-term clinical outcomes and cost-effectiveness of this compound hemoperfusion in this patient population. The detailed experimental protocols provided will aid in the design of future studies to build upon this important research.
References
HA130 Hemoperfusion: A Meta-Analysis of Clinical Outcomes and Comparative Efficacy
A comprehensive review of the clinical evidence supporting HA130 hemoperfusion in the management of end-stage renal disease and other conditions marked by high levels of circulating toxins. This guide provides an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
Hemoperfusion with the this compound cartridge is an extracorporeal blood purification technique designed to remove a wide range of middle molecular weight uremic toxins and inflammatory mediators that are not efficiently cleared by conventional hemodialysis. This guide synthesizes findings from multiple meta-analyses and clinical trials to provide researchers, scientists, and drug development professionals with a detailed overview of the clinical outcomes associated with this compound hemoperfusion.
Mechanism of Action
The this compound cartridge contains neutral macroporous resins with a large surface area that adsorb target molecules from the blood.[1] The primary mechanism of action is adsorption, where solutes bind to the surface of the resin beads. This process is driven by a combination of hydrophobic interactions and van der Waals forces. The pore structure of the resin is designed to selectively capture molecules in the range of 5 to 60 kDa, which includes a variety of uremic toxins and inflammatory cytokines.[2]
Clinical Outcomes in End-Stage Renal Disease (ESRD)
Multiple studies have demonstrated the clinical benefits of adding this compound hemoperfusion to conventional hemodialysis (HD) for patients with ESRD. A significant body of evidence points to improved clearance of uremic toxins and amelioration of related symptoms.
Uremic Toxin Removal
This compound, when used in conjunction with hemodialysis (a combination often termed HP+HD), has been shown to be superior to HD alone or hemodiafiltration (HDF) in removing various uremic toxins.
| Toxin | Treatment Comparison | Key Findings | References |
| β2-Microglobulin (β2M) | HP+HD vs. HD | HP+HD significantly reduces β2M levels compared to standard HD. This is crucial for preventing dialysis-related amyloidosis. | [3][4] |
| Parathyroid Hormone (PTH) | HP+HD vs. HD | Studies show a significant decrease in PTH levels with the addition of this compound hemoperfusion. | [3] |
| Indoxyl Sulfate (IS) | HAHD vs. HDF | Hemoadsorption with the this compound cartridge (HAHD) demonstrates a greater single-session reduction of IS compared to HDF. | |
| p-Cresyl Sulfate (PCS) | HAHD vs. HDF | Similar to IS, HAHD is more effective in the single-session clearance of PCS than HDF. |
Improvement of Clinical Symptoms
The effective removal of uremic toxins by this compound hemoperfusion translates into tangible improvements in patient-reported outcomes and clinical symptoms.
| Symptom | Treatment Comparison | Key Findings | References |
| Uremic Pruritus | HP+HD vs. HD | Multiple studies report a significant reduction in pruritus scores (e.g., VAS, modified Duo's pruritus score) in patients receiving HP+HD. | |
| Sleep Quality | HP+HD vs. HD | Patients treated with HP+HD show significant improvements in sleep quality, as measured by the Pittsburgh Sleep Quality Index (PSQI). | |
| Overall Survival | HP+HD vs. HD | A meta-analysis suggests that the overall survival rates of ESRD patients treated with HP+HD are better than those treated with HD alone. |
Experimental Protocols: A Closer Look
To ensure the reproducibility and critical evaluation of the cited findings, this section provides an overview of the methodologies employed in key clinical trials investigating this compound hemoperfusion.
Randomized Controlled Trial on Middle-Molecular-Weight Toxins and Uremic Pruritus
-
Study Design: A multi-center, open-label, randomized, parallel-controlled trial.
-
Patient Population: 438 maintenance hemodialysis patients with chronic intractable pruritus.
-
Intervention Groups:
-
Low-flux hemodialysis (LFHD)
-
High-flux hemodialysis (HFHD)
-
Hemoperfusion + Low-flux hemodialysis (HP+LFHD)
-
Hemoperfusion + High-flux hemodialysis (HP+HFHD)
-
-
Treatment Protocol: Hemoperfusion was performed once weekly for the HP groups. Blood flow rate was maintained at approximately 250 mL/min, and the dialysate flow rate was 500 mL/min.
-
Primary Outcomes: Reduction of β2M and PTH levels at 3, 6, and 12 months.
-
Secondary Outcome: Reduction of pruritus score.
Comparative Efficacy of this compound Hemoadsorption vs. Online Hemodiafiltration
-
Study Design: A single-center, open-label, randomized controlled trial.
-
Patient Population: 30 maintenance hemodialysis patients.
-
Intervention Groups:
-
Hemodiafiltration once every two weeks (HDF-q2w)
-
Hemoadsorption with this compound once every two weeks (HAHD-q2w)
-
Hemoadsorption with this compound once weekly (HAHD-q1w)
-
-
Treatment Protocol: The study duration was 8 weeks.
-
Primary Endpoint: Single-session reduction ratio of Indoxyl Sulfate (IS).
-
Secondary Endpoints: Reduction ratios of other uremic toxins and patient-reported outcomes (pruritus and sleep quality).
Signaling Pathways in Uremia and Sepsis
The accumulation of uremic toxins and inflammatory mediators in ESRD and sepsis triggers a cascade of pathological signaling pathways. This compound hemoperfusion aims to mitigate these effects by removing the instigating molecules.
Caption: Uremic Toxin Pathogenesis and this compound Intervention.
In sepsis, an overzealous inflammatory response, often termed a "cytokine storm," leads to widespread tissue damage and organ failure. Hemoperfusion can be employed to remove excess cytokines and endotoxins from the bloodstream.
Caption: Inflammatory Cascade in Sepsis and Hemoperfusion's Role.
Experimental Workflow for this compound Hemoperfusion
The following diagram illustrates a typical workflow for a clinical study evaluating this compound hemoperfusion in combination with hemodialysis.
Caption: Typical Randomized Controlled Trial Workflow for this compound.
Comparison with Alternative Therapies
The primary alternatives to HP+HD are standard high-flux hemodialysis (HFHD) and online hemodiafiltration (HDF). While HFHD and HDF offer improved clearance of small and some middle molecules compared to low-flux HD, they are less effective at removing larger middle molecules and protein-bound toxins.
| Feature | This compound + HD | High-Flux HD (HFHD) | Hemodiafiltration (HDF) |
| Primary Mechanism | Adsorption + Diffusion/Convection | Diffusion + Convection | Convection + Diffusion |
| Target Molecules | Middle to large molecules, protein-bound toxins, cytokines | Small to middle molecules | Small to middle molecules |
| β2M Removal | High | Moderate | High |
| Protein-Bound Toxin Removal | Significant | Limited | Limited |
| Symptom Improvement (Pruritus) | Significant | Moderate | Moderate |
| Technical Complexity | Requires additional cartridge in the circuit | Standard | Requires ultrapure water and specialized equipment |
Conclusion
The available evidence from meta-analyses and clinical trials strongly suggests that the addition of this compound hemoperfusion to standard hemodialysis offers significant clinical benefits for patients with end-stage renal disease. These benefits include superior removal of a broad range of uremic toxins, leading to marked improvements in debilitating symptoms such as pruritus and sleep disturbances, and potentially improved overall survival. While further large-scale, long-term studies are warranted to fully elucidate its impact on hard outcomes, this compound hemoperfusion represents a valuable therapeutic option for optimizing the management of uremic toxicity in dialysis patients. Its role in other conditions characterized by elevated levels of inflammatory mediators, such as sepsis, is an active area of investigation.
References
- 1. nanotechinc.in [nanotechinc.in]
- 2. Hemoperfusion in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jafron this compound in Medical Research: Another Breakthrough_News Center_Media & Events_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 4. jafroninternational.com [jafroninternational.com]
The Efficacy and Economics of HA130 Hemoperfusion in Renal Replacement Therapy: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the HA130 hemoperfusion cartridge in renal replacement therapy (RRT) reveals its potential as a cost-effective adjunctive treatment for enhancing the removal of uremic toxins and improving clinical outcomes in patients with end-stage renal disease (ESRD). This guide provides a detailed comparison of this compound with alternative RRT modalities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The burden of ESRD is a growing global health concern, with patients accumulating a wide range of uremic toxins that are not effectively cleared by conventional hemodialysis (HD). These toxins, particularly protein-bound and middle-molecular-weight solutes, are associated with chronic inflammation, cardiovascular complications, and increased mortality. This guide examines the role of the Jafron this compound hemoperfusion cartridge, a disposable device containing neutral macroporous resin, in addressing this unmet clinical need.
Performance Comparison of Renal Replacement Therapies
The addition of this compound hemoperfusion to standard hemodialysis (HD+this compound) has demonstrated superior removal of key uremic toxins compared to conventional HD and, in some cases, online hemodiafiltration (HDF).
Table 1: Comparative Reduction Ratios of Uremic Toxins
| Uremic Toxin | HD+this compound Reduction Ratio (%) | Online HDF Reduction Ratio (%) | High-Flux HD Reduction Ratio (%) | Low-Flux HD Reduction Ratio (%) |
| Indoxyl Sulfate (IS) | 46.9[1] | 31.8[1] | ~30-40 | <30 |
| p-Cresyl Sulfate (PCS) | 44.6[1] | 31.4[1] | ~30-40 | <30 |
| β2-Microglobulin (β2M) | Significantly higher than HD alone | 73.8 - 76.7 | 67.1 | Lower than High-Flux |
| Parathyroid Hormone (PTH) | Significant reduction | Moderate reduction | Moderate reduction | Low reduction |
The enhanced clearance of protein-bound uremic toxins like IS and PCS by this compound is a significant finding, as these toxins are poorly removed by conventional dialysis methods and are linked to the progression of cardiovascular disease in ESRD patients.[1]
Impact on Clinical Outcomes
Beyond toxin removal, studies have shown that the use of this compound in conjunction with HD can lead to improvements in clinical symptoms that severely impact patients' quality of life.
Table 2: Improvement in Clinical Symptoms with HD+this compound
| Clinical Outcome | Measurement Tool | Improvement with HD+this compound |
| Uremic Pruritus | Duo score | 36.2% reduction |
| Sleep Quality | Pittsburgh Sleep Quality Index (PSQI) | 43.7% improvement |
Cost-Effectiveness Analysis
Economic evaluations are crucial for the adoption of new medical technologies. A key study conducted in China provides insight into the cost-effectiveness of combining this compound hemoperfusion with hemodialysis.
Table 3: Cost-Effectiveness Comparison of RRT Modalities
| Comparison | Incremental Cost-Effectiveness Ratio (ICER) | Willingness-to-Pay (WTP) Threshold | Conclusion |
| HD+this compound vs. HD alone (China) | USD 25,251 per QALY | USD 30,778 (3x GDP per capita) | Potentially cost-effective |
| Online HDF vs. Low-Flux HD (Canada) | CAD 53,270 per QALY | - | Considered cost-effective |
| Online HDF vs. High-Flux HD (Europe) | €6,982 per QALY | €40,000 per QALY | Cost-effective |
| High-Flux HD vs. Conventional HD | USD 28,188 per life-year saved | - | Justified by societal cost-effectiveness |
While direct head-to-head cost-effectiveness studies between HD+this compound and HDF are lacking, the available data suggests that HD+this compound presents a potentially cost-effective option, particularly when considering its benefits in removing a broader spectrum of uremic toxins.
Experimental Protocols
The clinical efficacy of this compound has been evaluated in several randomized controlled trials. The general methodology employed in these studies is outlined below.
Experimental Workflow for Clinical Evaluation of HD+this compound
Caption: Generalized workflow for clinical trials comparing HD+this compound with other RRTs.
Mechanism of Action: Targeting Uremic Toxin-Induced Inflammation
Uremic toxins, such as indoxyl sulfate, contribute to chronic inflammation and cellular damage by activating specific signaling pathways. The this compound cartridge aids in reducing the concentration of these toxins, thereby potentially mitigating their downstream effects.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Indoxyl sulfate is a known ligand for the Aryl Hydrocarbon Receptor (AHR). Activation of AHR by IS in endothelial cells can lead to impaired angiogenesis and cellular senescence.
Caption: Simplified AHR signaling pathway activated by Indoxyl Sulfate.
NF-κB Signaling Pathway
Uremic toxins can also induce oxidative stress, leading to the activation of the NF-κB signaling pathway, a key regulator of inflammation. This results in the production of pro-inflammatory cytokines.
References
Validating the Long-Term Safety and Efficacy of HA130 Hemoperfusion: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of uremic toxin management in chronic kidney disease (CKD), this guide provides a comprehensive comparison of the HA130 hemoperfusion cartridge with alternative therapeutic strategies. This document synthesizes available experimental data to objectively evaluate the long-term safety and efficacy of these treatments, offering a resource to inform future research and development in nephrology.
Executive Summary
The accumulation of uremic toxins, particularly protein-bound uremic toxins (PBUTs) and middle molecules, is a significant contributor to the morbidity and mortality of patients with end-stage renal disease (ESRD). Standard hemodialysis (HD) and even high-flux hemodialysis (HFHD) have limitations in effectively clearing these toxins. This guide focuses on the this compound hemoperfusion cartridge, a therapeutic option designed to be used in conjunction with hemodialysis to enhance the removal of these challenging toxins. We compare its performance with high-volume hemodiafiltration (HDF), a well-established alternative, and AST-120, an oral adsorbent representing a different therapeutic modality.
The evidence suggests that this compound, when added to hemodialysis, demonstrates superior single-session clearance of key PBUTs like indoxyl sulfate (IS) and p-cresyl sulfate (PCS) compared to HDF.[1] This enhanced clearance is associated with significant improvements in patient-reported outcomes, including pruritus and sleep quality.[1][2][3][4] While long-term studies on hard clinical endpoints are ongoing, the available data indicate a favorable safety profile for this compound, comparable to that of HDF. AST-120, an oral adsorbent, offers a non-dialytic approach to reduce the systemic burden of uremic toxins by adsorbing their precursors in the gastrointestinal tract. Clinical trials on AST-120 have shown some positive effects on slowing the progression of CKD, though results have been variable across studies.
This guide will delve into the quantitative data from comparative studies, detail the experimental protocols employed in these evaluations, and visualize the key biological pathways and experimental workflows to provide a thorough understanding of the current landscape in uremic toxin removal therapies.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical studies comparing this compound hemoperfusion with hemodialysis (HD), hemodiafiltration (HDF), and the oral adsorbent AST-120.
Table 1: Efficacy Comparison of Uremic Toxin Removal
| Treatment Modality | Indoxyl Sulfate (IS) Reduction Ratio (%) | p-Cresyl Sulfate (PCS) Reduction Ratio (%) | β2-Microglobulin (β2M) Reduction Ratio (%) | Reference(s) |
| This compound + Hemodialysis (HAHD) | 46.9 | 44.6 | Significant decrease | |
| High-Volume Hemodiafiltration (HDF) | 31.8 | 31.4 | - | |
| High-Flux Hemodialysis (HFHD) | ~30-40 | ~30-40 | Lower than HDF | |
| AST-120 (Oral Adsorbent) | Dose-dependent reduction | - | - |
Table 2: Impact on Clinical Outcomes
| Treatment Modality | Improvement in Pruritus | Improvement in Sleep Quality | All-Cause Mortality | Cardiovascular Mortality | Reference(s) |
| This compound + Hemodialysis (HAHD) | Significant improvement | Significant improvement | Reduced | Reduced | |
| High-Volume Hemodiafiltration (HDF) | Minimal, non-significant change | Minimal, non-significant change | - | - | |
| AST-120 (Oral Adsorbent) | Improvement in uremic symptoms | - | Lower risk | Lower risk |
Table 3: Safety Profile Comparison
| Treatment Modality | Common Adverse Events | Impact on Albumin Levels | Reference(s) |
| This compound + Hemodialysis (HAHD) | Comparable to HDF; hypotension, coagulation disorders | No significant loss | |
| High-Volume Hemodiafiltration (HDF) | Hypotension, coagulation disorders | - | |
| AST-120 (Oral Adsorbent) | Gastrointestinal disturbances (e.g., constipation, nausea) | No direct impact |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of this compound hemoperfusion and its alternatives.
Protocol 1: Randomized Controlled Trial Comparing this compound + HD (HAHD) vs. HDF
-
Study Design: A single-center, open-label, randomized controlled trial.
-
Participants: Maintenance hemodialysis patients with end-stage renal disease.
-
Randomization: Patients are randomly assigned to one of three groups:
-
Group 1: High-volume hemodiafiltration (HDF) once every two weeks (HDF-q2w).
-
Group 2: this compound hemoperfusion combined with hemodialysis (HAHD) once every two weeks (HAHD-q2w).
-
Group 3: HAHD once weekly (HAHD-q1w).
-
-
Intervention:
-
HDF: Performed using a high-flux dialyzer with online-produced replacement fluid.
-
HAHD: The this compound cartridge is placed in series before the hemodialyzer in the extracorporeal circuit.
-
-
Duration: 8-week treatment period.
-
Primary Endpoint: Single-session reduction ratio (RR) of indoxyl sulfate (IS).
-
Secondary Endpoints:
-
Reduction ratios of other uremic toxins (e.g., p-cresyl sulfate, β2-microglobulin).
-
Patient-reported outcomes: Pruritus severity (e.g., using the Duo score) and sleep quality (e.g., using the Pittsburgh Sleep Quality Index - PSQI).
-
Safety and tolerability, assessed by monitoring adverse events.
-
-
Data Collection: Blood samples are collected before and after a dialysis session to measure uremic toxin concentrations. Patient questionnaires are administered at baseline and at the end of the study.
Protocol 2: Measurement of Uremic Toxin Reduction Ratio
-
Sample Collection: Pre- and post-dialysis blood samples are collected from the arterial line of the extracorporeal circuit.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying uremic toxins like indoxyl sulfate and p-cresyl sulfate.
-
Protein Precipitation: Plasma proteins are precipitated using a solvent like methanol or acetonitrile to release protein-bound toxins.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the different uremic toxins.
-
Detection: A fluorescence or UV detector is used to detect and quantify the separated toxins based on their specific excitation and emission wavelengths or UV absorbance.
-
-
Calculation of Reduction Ratio (RR): The RR is calculated using the following formula: RR (%) = [(Cpre - Cpost) / Cpre] x 100 where Cpre is the pre-dialysis concentration and Cpost is the post-dialysis concentration of the toxin.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by uremic toxins and a typical experimental workflow for a clinical trial evaluating these therapies.
Signaling Pathways
Experimental Workflow
Conclusion
The long-term use of the this compound hemoperfusion cartridge in conjunction with hemodialysis presents a promising therapeutic strategy for enhancing the removal of protein-bound and middle-molecule uremic toxins in patients with end-stage renal disease. The available evidence indicates superior single-session efficacy in clearing key toxins like indoxyl sulfate and p-cresyl sulfate compared to high-volume hemodiafiltration, leading to notable improvements in patient-reported outcomes such as pruritus and sleep quality. The safety profile of this compound appears to be comparable to existing dialysis modalities.
Alternative strategies, such as the oral adsorbent AST-120, offer a different approach by targeting the gut-kidney axis to reduce the production of uremic toxins. While some studies have shown benefits in slowing CKD progression, the results have not been consistently superior to standard care.
For researchers and drug development professionals, the findings underscore the importance of targeting specific uremic toxins to improve clinical outcomes. The development of novel adsorbents, both for extracorporeal and oral administration, remains a critical area of research. Future long-term, large-scale clinical trials with hard clinical endpoints, such as cardiovascular events and mortality, are necessary to definitively establish the long-term efficacy and cost-effectiveness of this compound and other emerging therapies in the management of uremic toxicity. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for designing and evaluating such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. jafroninternational.com [jafroninternational.com]
- 3. Impact of Pruritus on Sleep Quality of Hemodialysis Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Pruritus on Sleep Quality of Hemodialysis Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of HA130 Hemoperfusion Cartridges
For laboratory and clinical professionals, including researchers, scientists, and drug development experts, adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the Jafron HA130, a disposable hemoperfusion cartridge. Used in clinical settings to treat conditions such as end-stage renal disease, the this compound cartridge requires management as biohazardous waste due to its contact with human blood.[1][2]
Immediate Safety and Handling Precautions
Personnel handling used this compound cartridges must treat them as potentially infectious medical waste.[3] The cartridge contains double cross-linked styrene-divinylbenzene copolymers as an adsorbent material and is housed in polycarbonate.[1] After use, the cartridge and all associated materials (e.g., tubing, gloves) are contaminated with blood and other potentially infectious materials.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate protective gloves.
-
Eye/Face Protection: Use safety glasses or a face shield.
-
Body Protection: Wear a protective gown or lab coat.
Step-by-Step Disposal Protocol
-
Segregation at Point of Use: Immediately after use, the this compound cartridge and all connected tubing should be segregated from general waste.[4] Place these items into a designated, leak-proof, and puncture-resistant biohazard waste container. These containers are typically red and marked with the universal biohazard symbol.
-
Containerization: Ensure the biohazard container is properly labeled for "Biohazardous Medical Waste" or "Regulated Medical Waste" (RMW). Do not overfill containers; they should be considered full when they are approximately three-quarters full to prevent spillage and ensure safe sealing.
-
Handling and Storage: Handle the sealed biohazard containers with care to avoid punctures or leaks. Store the containers in a designated secure area away from general traffic until they are collected for final disposal. This area should be accessible only to authorized personnel.
-
Final Disposal: The collected biohazardous waste must be treated to render it non-infectious before final disposal. Common treatment methods include autoclaving (steam sterilization) or incineration. This service is typically performed by a licensed medical waste disposal contractor. Ensure compliance with all local, state, and federal regulations for medical waste disposal.
Data Presentation: this compound Cartridge Disposal Characteristics
| Characteristic | Description | Disposal Consideration |
| Product Name | This compound Disposable Hemoperfusion Cartridge | Single-use medical device. |
| Adsorbent Material | Double cross-linked styrene-divinylbenzene copolymers | Must be disposed of as part of the entire cartridge. |
| Housing Material | Polycarbonate | Must be disposed of as part of the entire cartridge. |
| Potential Hazard | Biohazard due to contact with human blood and bodily fluids. | Treat as Regulated Medical Waste (RMW). |
| Primary Disposal Route | Incineration or Autoclaving followed by landfill. | To be handled by a licensed medical waste disposal facility. |
Experimental Protocols
The disposal of the this compound cartridge does not involve experimental protocols but rather adherence to established biohazardous waste management procedures. The primary goal is to ensure the destruction of any potential pathogens and the safe containment of the used medical device.
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of used this compound hemoperfusion cartridges.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
